Methyl radical
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27936-85-2, 58760-46-6 | |
| Record name | Methane polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58760-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8025545 | |
| Record name | Methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
16.043 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS. | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Activated charcoal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Methanol and carbon monoxide | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
74-82-8, 8006-14-2, 64365-11-3, 1333-86-4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Natural gas | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Activated charcoal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP0UW79H66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D&C BLACK NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XYU5U00C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of the Methyl Radical (•CH₃)
Authored for: Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
The methyl radical (•CH₃), the simplest organic free radical, is a cornerstone of radical chemistry. Its high reactivity and transient nature make it a critical intermediate in a vast array of chemical processes, from hydrocarbon combustion and atmospheric chemistry to organic synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of the this compound, including its electronic structure, spectroscopic characteristics, thermochemistry, and reactivity. Detailed methodologies for key experimental techniques used in its study are presented, and quantitative data are summarized for clarity. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of this pivotal chemical entity.
Core Molecular Properties
The this compound is a non-polar, metastable, colorless gas with the chemical formula CH₃•.[1][3] It consists of a central carbon atom bonded to three hydrogen atoms, with a single unpaired electron.[1] This unpaired electron makes it highly reactive and prone to participating in various chemical reactions.[4]
Structure and Bonding
Experimental evidence and theoretical calculations have established that the this compound possesses a trigonal planar geometry, belonging to the D₃h point group.[2][5] The carbon atom is sp² hybridized, with the three sp² orbitals forming sigma bonds with the 1s orbitals of the three hydrogen atoms.[1][6] The bond angles are approximately 120°.[5] The unpaired electron resides in the unhybridized 2p orbital, which is perpendicular to the molecular plane.[1][6] While the planar geometry is the ground state, the energy required for distortion to a pyramidal geometry is small.[5]
Stability
The stability of the this compound is lower than that of more substituted alkyl radicals (primary, secondary, and tertiary).[7] This is because alkyl groups are electron-donating and help to stabilize the electron-deficient radical center.[6] The this compound is also less stable than resonance-stabilized radicals like the allyl or benzyl radicals, where the unpaired electron can be delocalized over a π-system.[4]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for the this compound.
Table 1: General and Thermochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 15.035 g·mol⁻¹ | [5] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | ~146 kJ/mol | [1] |
| Ionization Potential | 9.837 ± 0.005 eV | [5] |
| Electron Affinity | 0.08 eV | [1][8] |
| C-H Bond Dissociation Energy (in Methane) | ~105 kcal/mol (~439 kJ/mol) | [1] |
Table 2: Spectroscopic Parameters
| Parameter | Value | Reference(s) |
| Electron Paramagnetic Resonance (EPR) | ||
| Number of Hyperfine Lines | 4 | [9][10] |
| Relative Intensity of Lines | 1:3:3:1 | [10][11] |
| Proton Hyperfine Splitting | 23 Gauss | [11] |
| g-factor | ~2.0028 | [12] |
| Photoionization Mass Spectrometry | ||
| Photoionization Cross-Section (at 10.2 eV) | (5.7 ± 0.9) x 10⁻¹⁸ cm² | [13][14] |
| Photoionization Cross-Section (at 11.0 eV) | (6.0 ± 2.0) x 10⁻¹⁸ cm² | [13][14] |
Reactivity and Reaction Pathways
The this compound is a highly reactive intermediate that participates in a variety of chemical transformations.[4] Its reactions are central to combustion, atmospheric processes, and organic synthesis.[1][2]
Key reaction types include:
-
Dimerization: Two methyl radicals can combine to form ethane (C₂H₆). This reaction is rapid at lower temperatures.[5]
-
Hydrogen Abstraction: The this compound can abstract a hydrogen atom from a suitable donor to form methane (CH₄).[12][15]
-
Addition to π-Systems: It can add to double and triple bonds, enabling the formation of new carbon-carbon bonds.[1]
-
Redox Behavior: The this compound can act as both an oxidant and a reductant. It can be reduced to methane or can oxidize other species.[5]
Below is a generalized reaction pathway illustrating some of the key reactions of the this compound in a combustion environment.
Experimental Methodologies
The transient nature of the this compound necessitates specialized techniques for its generation and characterization.
Generation of Methyl Radicals for Study
Methyl radicals can be produced for experimental investigation through several methods:
-
Photolysis: Ultraviolet (UV) photolysis of precursors like acetone, halomethanes, or azomethane is a common method.[5] For example, the photodissociation of acetone vapor at 193 nm yields two methyl radicals and a carbon monoxide molecule.[5]
-
Pyrolysis: The thermal decomposition of compounds such as azomethane or tetramethyllead at low pressures can generate methyl radicals.[5]
-
Radiolysis: This technique uses high-energy radiation to break chemical bonds and form radicals. For instance, γ-irradiation of methane adsorbed on a zeolite surface can produce methyl radicals.[12]
-
Chemical Reaction: The reaction of methane with hydroxyl radicals is a significant source of methyl radicals in the atmosphere.[5]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for the characterization of the this compound.
Methodology:
-
Radical Generation: Methyl radicals are generated in situ within the EPR spectrometer's resonant cavity or generated externally and trapped. A common method involves the photolysis of a suitable precursor (e.g., di-tert-butyl peroxide in the presence of a methyl donor) or by γ-irradiation of a sample.[12][15]
-
Sample Preparation: For gas-phase studies, a low-pressure stream of the precursor is passed through the cavity. For condensed-phase studies, the radical can be generated in a liquid solution or trapped in a solid matrix at cryogenic temperatures (matrix isolation).
-
EPR Measurement: The sample is placed in a strong magnetic field and irradiated with microwaves. The absorption of microwave radiation is detected as the magnetic field is swept. The unpaired electron of the this compound interacts with the nuclear spins of the three equivalent hydrogen atoms, leading to a characteristic hyperfine splitting pattern.[11]
-
Data Analysis: The resulting EPR spectrum for the this compound is a quartet of lines with a 1:3:3:1 intensity ratio, which confirms the interaction of the unpaired electron with three equivalent protons.[10] The hyperfine splitting constant and the g-factor can be determined from the spectrum, providing information about the electronic structure and environment of the radical.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical electron paramagnetic resonance utilizing loop gap resonators and micro-electrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04259C [pubs.rsc.org]
- 4. Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. britannica.com [britannica.com]
- 6. Experimental Study of the Reaction between Vinyl and Methyl Radicals in the Gas Phase. Temperature and Pressure Dependence of Overall Rate Constants and Product Yields | NIST [nist.gov]
- 7. DSpace [kb.osu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Absolute photoionization cross-section of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as this compound Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix isolation - Wikipedia [en.wikipedia.org]
- 15. Matrix Isolation [info.ifpan.edu.pl]
The Ephemeral Elusive: A Technical History of the Methyl Radical's Discovery
For Researchers, Scientists, and Drug Development Professionals
The concept of a "radical" — an atom or group of atoms with an unpaired electron — has evolved from a theoretical curiosity to a cornerstone of modern chemistry, with profound implications in fields ranging from polymer science to pharmacology. The methyl radical (•CH₃), the simplest of the alkyl radicals, stands as a pivotal species in this history. Its fleeting existence and high reactivity presented a significant challenge to early chemists, and its eventual discovery and characterization marked a turning point in the understanding of chemical reaction mechanisms. This technical guide provides an in-depth history of the discovery of the this compound, detailing the key experiments, quantitative data, and the logical progression of scientific thought that brought this transient species from hypothesis to established reality.
From Stable Curiosities to Transient Intermediates: A Historical Overview
The journey to understanding the this compound began with the unexpected discovery of a stable free radical. In 1900, Moses Gomberg, while attempting to synthesize hexaphenylethane, serendipitously produced the triphenylthis compound.[1] This discovery of a persistent radical, a carbon atom with only three bonds, challenged the prevailing doctrine of tetravalent carbon and opened the door to the possibility of other, less stable, radical species.[2][3]
However, the triphenylthis compound's stability, attributed to steric hindrance and resonance, was an exception. The quest for simpler, more reactive radicals like the this compound proved far more challenging. Early attempts to isolate such species in the 19th century had been unsuccessful. It wasn't until 1929 that Friedrich Paneth and Wilhelm Hofeditz provided the first definitive evidence for the existence of the this compound in the gas phase.[4] Their ingenious "lead mirror" experiment demonstrated the transient existence of •CH₃ through its ability to react with and remove a metallic film. This experiment was a landmark in physical organic chemistry, providing a method to detect and estimate the lifetime of highly reactive intermediates.
The theoretical framework for understanding the role of free radicals in chemical reactions was significantly advanced by the work of F.O. Rice and E. Teller in the 1930s. They proposed that many organic reactions proceed via free-radical chain mechanisms, with species like the this compound acting as key intermediates.
The mid-20th century saw the development of powerful new techniques that allowed for the direct spectroscopic observation of transient radicals. In 1949, Ronald G.W. Norrish and George Porter developed the technique of flash photolysis, which uses an intense, short burst of light to generate a high concentration of radicals, followed by rapid spectroscopic analysis to study their properties and kinetics.[5][6] This method was instrumental in obtaining the absorption spectrum of the this compound and studying its reactions.
Building on these advancements, Gerhard Herzberg, a pioneer in molecular spectroscopy, was able to obtain and analyze the detailed absorption spectrum of the this compound, providing crucial information about its structure and vibrational frequencies.[3][7] The advent of Electron Spin Resonance (ESR) spectroscopy provided another powerful tool for the direct detection and characterization of radicals, including the this compound, by probing the magnetic properties of the unpaired electron.[8][9][10][11]
Quantitative Data on the this compound and Related Species
The following table summarizes key quantitative data related to the this compound and the C-H bonds in methane, as determined by early and subsequent experimental and theoretical work.
| Parameter | Species | Value (kJ/mol) | Value (kcal/mol) | Experimental Method/Reference |
| First Bond Dissociation Energy | CH₄ → •CH₃ + H• | 439.3 | 105.0 | Various spectroscopic and kinetic methods |
| Second Bond Dissociation Energy | •CH₃ → •CH₂ + H• | 460 | 110 | Various spectroscopic and kinetic methods |
| Third Bond Dissociation Energy | •CH₂ → •CH + H• | 423 | 101 | Various spectroscopic and kinetic methods |
| Fourth Bond Dissociation Energy | •CH → C + H• | 339 | 81 | Various spectroscopic and kinetic methods |
| Estimated Half-life of •CH₃ | - | - | - | Paneth & Hofeditz (Lead Mirror Experiment) |
| At 45°C | ~1.1 x 10⁻² s | |||
| At 100°C | ~8 x 10⁻³ s |
Key Experimental Protocols
Gomberg's Synthesis of the Triphenylthis compound (1900)
This experiment, while not directly producing the this compound, was the crucial first step in establishing the existence of free radicals.
Objective: To synthesize hexaphenylethane and, in doing so, observe the formation of the triphenylthis compound.
Materials:
-
Triphenylmethyl chloride
-
Zinc powder (or silver)
-
Anhydrous benzene (solvent)
-
Carbon dioxide (for inert atmosphere)
-
Schlenk flask or similar apparatus for working under an inert atmosphere
-
Heating mantle and condenser
Procedure:
-
A Schlenk flask was charged with triphenylmethyl chloride and an excess of zinc powder.
-
The flask was evacuated and backfilled with dry carbon dioxide to create an inert atmosphere, preventing the highly reactive radical from reacting with atmospheric oxygen.
-
Anhydrous benzene was added as the solvent.
-
The reaction mixture was stirred and gently heated under reflux for several hours.
-
Upon cooling, the reaction mixture exhibited a characteristic yellow color, which intensified upon heating and faded upon cooling, indicating a reversible equilibrium between the colorless dimer and the yellow radical.
-
When exposed to air, the yellow color would rapidly disappear as the radical reacted with oxygen to form a colorless peroxide.
Paneth and Hofeditz's Lead Mirror Experiment (1929)
This experiment provided the first direct evidence for the existence of the free this compound.
Objective: To generate methyl radicals from the thermal decomposition of tetramethyllead and detect their presence by their reaction with a lead mirror.
Materials:
-
Tetramethyllead (Pb(CH₃)₄)
-
Carrier gas (e.g., hydrogen or nitrogen at low pressure)
-
Quartz tube (approximately 1-2 cm in diameter and 50-100 cm in length)
-
Electric furnace
-
Bunsen burner
-
Liquid air trap
Procedure:
-
A stream of a carrier gas at low pressure (1-2 mmHg) was passed through a reservoir containing liquid tetramethyllead, entraining its vapor.
-
This gas mixture was passed through a quartz tube.
-
A small section of the quartz tube was heated with an electric furnace to a temperature sufficient to decompose the tetramethyllead (around 450°C), resulting in the deposition of a metallic lead mirror on the inner surface of the tube.
-
The furnace was then moved upstream along the quartz tube.
-
The carrier gas, now containing the decomposition products (methyl radicals), flowed over the previously deposited lead mirror.
-
It was observed that the lead mirror at the downstream position was removed. This was attributed to the reaction of the free methyl radicals with the lead, reforming volatile tetramethyllead.
-
By varying the distance between the furnace and the lead mirror and measuring the rate of mirror removal, Paneth and Hofeditz were able to estimate the half-life of the methyl radicals.
-
The reaction products were passed through a liquid air trap to condense any volatile species for later analysis.
Flash Photolysis of Acetone for this compound Detection
This technique, developed by Norrish and Porter, allows for the direct spectroscopic observation of short-lived radicals.
Objective: To generate a high concentration of methyl radicals by the photolysis of acetone and to record their absorption spectrum.
Materials:
-
Acetone vapor
-
Inert gas (e.g., nitrogen or argon) for pressure broadening and temperature control
-
Quartz reaction vessel
-
Photolysis flash lamp (e.g., a high-energy xenon flash lamp)
-
Spectroscopic flash lamp (a second, less intense flash lamp with a continuous spectrum)
-
Spectrograph and detector (e.g., a photographic plate or a photomultiplier tube with an oscilloscope)
Procedure:
-
A mixture of acetone vapor and an inert gas was introduced into the quartz reaction vessel.
-
The photolysis flash lamp was triggered, delivering a high-energy pulse of light of short duration (on the order of microseconds). This intense flash of UV light caused the photodecomposition of acetone, producing methyl radicals and other products.
-
A short, controlled time delay after the photolysis flash, the spectroscopic flash lamp was triggered. The light from this second flash passed through the reaction vessel.
-
The light from the spectroscopic flash, now containing absorption features from the species present in the reaction vessel (including the methyl radicals), was focused onto the entrance slit of a spectrograph.
-
The spectrograph dispersed the light, and the resulting spectrum was recorded by a detector.
-
By varying the time delay between the photolysis and spectroscopic flashes, the rise and decay of the this compound absorption could be monitored, allowing for the determination of its spectrum and reaction kinetics.
Visualizing the Discovery
The following diagrams, created using the DOT language, illustrate the logical progression and experimental workflows central to the discovery of the this compound.
References
- 1. Paneth’s mirrors and the isolation of methyl radicals | Opinion | Chemistry World [chemistryworld.com]
- 2. Methyl | chemical radical | Britannica [britannica.com]
- 3. This compound [webbook.nist.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. "Spectroscopic Studies of Simple Free Radcals" by Gerhard Herzberg [digitalcommons.bard.edu]
- 8. scribd.com [scribd.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
The Methyl Radical: An In-depth Technical Guide to its Electron Configuration and Molecular Geometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl radical (•CH₃) is a transient yet pivotal intermediate in a vast array of chemical and biological processes. Its high reactivity and fleeting existence make its characterization challenging, yet understanding its fundamental properties, such as electron configuration and molecular geometry, is crucial for elucidating reaction mechanisms and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the electronic structure and geometry of the this compound, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of its structure and reactivity.
Electron Configuration and Orbital Hybridization
The carbon atom in the this compound possesses a total of seven valence electrons. Its ground-state electron configuration is 1s² 2s² 2p³. To form three covalent bonds with hydrogen atoms, the carbon atom undergoes sp² hybridization. Three of its valence electrons occupy the three sp² hybrid orbitals, which form sigma (σ) bonds with the 1s orbitals of the three hydrogen atoms. The remaining unpaired electron resides in the unhybridized 2p orbital, which is perpendicular to the plane of the C-H bonds. This electronic arrangement is key to both the geometry and the reactivity of the radical.
The hybridization and electron distribution can be summarized as follows:
-
Central Carbon Atom: sp² hybridized.
-
Bonding Electrons: Three electron pairs forming C-H sigma bonds.
-
Unpaired Electron: One electron in a single, unhybridized 2p orbital.
Molecular Geometry and Quantitative Data
Spectroscopic evidence and computational studies have unequivocally established that the this compound has a trigonal planar geometry. The three hydrogen atoms lie in the same plane as the central carbon atom, with the H-C-H bond angles being 120°. This planar structure minimizes the repulsion between the electron pairs in the C-H bonds. While there is a small energy cost to distort this into a pyramidal geometry, the planar form is the ground state.
The quantitative geometric parameters of the this compound are summarized in the table below.
| Parameter | Experimental Value | Computational Value |
| H-C-H Bond Angle | 120° | ~120° |
| C-H Bond Length | ~1.079 Å | ~1.077 - 1.080 Å |
Visualizing the this compound and its Reactivity
Molecular Geometry and Hybridization
The following diagram illustrates the sp² hybridization and trigonal planar geometry of the this compound, with the unpaired electron in the p-orbital.
A Simple Reaction Pathway: Dimerization to Ethane
The this compound is highly reactive and readily dimerizes to form ethane. This reaction is a classic example of radical-radical coupling.
Experimental and Computational Protocols
Experimental Characterization
ESR, also known as Electron Paramagnetic Resonance (EPR), is the most direct and powerful technique for the detection and characterization of radical species.
Objective: To detect the this compound and determine its hyperfine coupling constants, which provide information about the distribution of the unpaired electron.
Generalized Protocol:
-
Radical Generation: The this compound is typically generated in situ due to its instability. Common methods include:
-
Photolysis of methyl iodide (CH₃I) or acetone ((CH₃)₂CO) using UV light.
-
Pyrolysis of azomethane (CH₃N=NCH₃).
-
Reaction of methane with hydroxyl radicals.
-
-
Sample Preparation: The generated radicals are often trapped in an inert matrix at cryogenic temperatures (e.g., in solid argon or parahydrogen at ~4 K) to prevent dimerization and increase their lifetime for spectroscopic analysis. For solution-state studies, a flow system may be employed.
-
ESR Measurement:
-
The sample is placed within a resonant cavity inside a strong, variable magnetic field.
-
Microwave radiation of a fixed frequency is applied to the sample.
-
The magnetic field is swept, and absorption of microwave energy is detected when the energy difference between the electron spin states matches the energy of the microwaves.
-
-
Data Analysis: The resulting ESR spectrum for the this compound shows a characteristic quartet of lines with a 1:3:3:1 intensity ratio. This pattern arises from the hyperfine coupling of the unpaired electron with the three equivalent protons. The spacing between the lines gives the hyperfine coupling constant.
IR spectroscopy can be used to identify the vibrational modes of the this compound, providing further confirmation of its structure.
Objective: To measure the vibrational frequencies of the C-H bonds and bending modes of the this compound.
Generalized Protocol:
-
Radical Generation and Isolation: Similar to ESR, methyl radicals are generated and immediately trapped in a cryogenic matrix (e.g., solid parahydrogen). Matrix isolation is crucial to obtain high-resolution spectra of the transient radical.
-
Spectroscopic Measurement:
-
A beam of infrared radiation is passed through the matrix-isolated sample.
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used to measure the absorption of IR radiation as a function of frequency.
-
-
Data Analysis: The resulting IR spectrum will show absorption bands corresponding to the specific vibrational modes of the this compound. These can be compared to theoretical predictions to confirm the identity and structure of the radical.
Computational Characterization
Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the geometry, energy, and spectroscopic properties of the this compound.
Objective: To perform a geometry optimization and frequency calculation for the this compound to determine its structure and vibrational modes.
Generalized Protocol:
-
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Psi4 is used.
-
Method Selection:
-
Level of Theory: A suitable level of theory is chosen. For open-shell systems like the this compound, methods like Unrestricted Hartree-Fock (UHF) followed by Møller-Plesset perturbation theory (e.g., UMP2) or DFT with a functional like B3LYP are common.
-
Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected, for example, aug-cc-pVDZ.
-
-
Input File Preparation: An input file is created specifying the initial coordinates of the atoms (in a near-planar arrangement), the charge (0), and the spin multiplicity (2 for a doublet).
-
Calculation Execution: A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the minimum energy structure. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational frequencies.
-
Data Analysis: The output file provides the optimized bond lengths, bond angles, and vibrational frequencies, which can be directly compared with experimental data.
Conclusion
The this compound's trigonal planar geometry and sp² hybridization, with its lone electron in a p-orbital, are fundamental to its chemical behavior. A synergistic approach, combining experimental techniques like ESR and IR spectroscopy with high-level computational methods, provides a detailed and consistent picture of this important chemical intermediate. The protocols and data presented herein serve as a foundational guide for researchers in chemistry, biology, and pharmacology who encounter radical-mediated processes in their work.
Thermodynamic Stability of Alkyl Radicals: A Comparative Analysis of the Methyl Radical
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of the methyl radical relative to other simple alkyl radicals, namely primary (ethyl), secondary (isopropyl), and tertiary (tert-butyl) radicals. The stability of these radical species is a cornerstone of organic chemistry, with profound implications for reaction mechanisms, selectivity, and the design of novel therapeutics. This document synthesizes key thermodynamic data, outlines detailed experimental protocols for the characterization of radical stability, and presents visual representations of the underlying principles governing these phenomena. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows are illustrated using Graphviz diagrams.
Introduction
Alkyl radicals are highly reactive intermediates characterized by a neutral carbon atom with an unpaired electron. Their transient nature makes them central to a vast array of chemical transformations, including halogenation, polymerization, and various biochemical pathways. The thermodynamic stability of an alkyl radical dictates its ease of formation and its subsequent reactivity. A fundamental principle in this regard is the observed trend of increasing stability with increasing substitution at the radical center. This guide focuses on elucidating the thermodynamic underpinnings of this trend, with a particular emphasis on the this compound as the simplest and least stable of the alkyl radicals.
The stability of an alkyl radical is inversely related to the bond dissociation energy (BDE) of the C-H bond from which it is formed.[1][2] A lower BDE indicates a more stable radical. The generally accepted order of stability for alkyl radicals is:
Tertiary > Secondary > Primary > Methyl [2]
This trend is primarily attributed to two key electronic effects: hyperconjugation and, to a lesser extent, inductive effects. Hyperconjugation involves the delocalization of the unpaired electron into the σ-bonds of adjacent alkyl groups, which stabilizes the electron-deficient radical center.[2] The greater the number of adjacent alkyl groups, the more pronounced the hyperconjugation and the more stable the radical. The this compound, lacking any alkyl substituents, does not benefit from this stabilizing interaction.
Quantitative Thermodynamic Data
The thermodynamic stability of alkyl radicals can be quantified through two primary parameters: the homolytic bond dissociation energy (BDE) of the parent alkane's C-H bond and the heat of formation (ΔHf°) of the radical itself.
Bond Dissociation Energies (BDEs)
The C-H bond dissociation energy is the enthalpy change required to break a C-H bond homolytically, yielding an alkyl radical and a hydrogen atom. A lower BDE corresponds to a more stable radical. The following table summarizes the C-H BDEs for methane, ethane, propane, and isobutane, which upon homolysis, form the methyl, ethyl (primary), isopropyl (secondary), and tert-butyl (tertiary) radicals, respectively.
| Alkane | C-H Bond Type | Radical Formed | Bond Dissociation Energy (kcal/mol) |
| Methane (CH4) | Methyl | Methyl (•CH3) | 105[2] |
| Ethane (CH3CH3) | Primary (1°) | Ethyl (CH3CH2•) | 101[2] |
| Propane (CH3CH2CH3) | Secondary (2°) | Isopropyl ((CH3)2CH•) | 99[2] |
| Isobutane ((CH3)3CH) | Tertiary (3°) | tert-Butyl ((CH3)3C•) | 97[2] |
Table 1: C-H Bond Dissociation Energies of Alkanes at 298 K.
Heats of Formation (ΔHf°)
The heat of formation of a radical provides a direct measure of its thermodynamic stability. A lower (less positive) heat of formation indicates a more stable species. The table below presents the heats of formation for the methyl, ethyl, isopropyl, and tert-butyl radicals.
| Radical | Structure | Type | Heat of Formation (ΔHf° at 298 K, kcal/mol) |
| Methyl | •CH3 | Methyl | 35.1 |
| Ethyl | CH3CH2• | Primary (1°) | 28.9 |
| Isopropyl | (CH3)2CH• | Secondary (2°) | 21.8 |
| tert-Butyl | (CH3)3C• | Tertiary (3°) | 12.4 |
Table 2: Heats of Formation of Simple Alkyl Radicals.
Experimental Determination of Radical Stability
The thermodynamic parameters presented above are determined through a variety of sophisticated experimental techniques. This section details the methodologies for three key experimental approaches: Electron Spin Resonance (ESR) Spectroscopy, Photoacoustic Calorimetry (PAC), and Gas-Phase Kinetics.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species. It relies on the interaction of the unpaired electron's magnetic moment with an external magnetic field. A key parameter obtained from ESR spectra is the hyperfine coupling constant (a), which describes the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H). The magnitude of the hyperfine coupling constant can provide insights into the electronic structure and, indirectly, the stability of the radical.
-
Radical Generation: Alkyl radicals are typically generated in situ within the ESR spectrometer's resonant cavity. A common method is the photolysis of a suitable precursor. For example, tert-butoxy radicals, generated from the photolysis of di-tert-butyl peroxide, can abstract a hydrogen atom from an alkane to produce the corresponding alkyl radical.
-
Sample Preparation:
-
Prepare a solution of the alkane of interest in a suitable solvent (e.g., cyclopropane or isobutane, which are relatively inert to hydrogen abstraction).
-
Add a small amount of di-tert-butyl peroxide as the photoinitiator.
-
Degas the solution thoroughly to remove oxygen, which can broaden the ESR signal. This is typically achieved through several freeze-pump-thaw cycles.
-
Transfer the degassed solution into a quartz ESR tube and seal it.
-
-
ESR Spectrometer Setup:
-
Place the ESR tube into the resonant cavity of the spectrometer.
-
Cool the sample to a low temperature (e.g., -100 °C) using a variable temperature controller to increase the radical's lifetime.
-
Set the spectrometer parameters:
-
Microwave Frequency: Typically in the X-band range (~9.5 GHz).
-
Microwave Power: Use low power to avoid saturation of the signal (e.g., 1-5 mW).
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimize for the best signal-to-noise ratio without distorting the lineshape.
-
Magnetic Field Scan: Center the scan around the expected g-value for a carbon-centered radical (g ≈ 2.0026) with a scan width sufficient to capture all hyperfine splitting.
-
-
-
Data Acquisition and Analysis:
-
Initiate photolysis using a UV lamp directed at the sample in the cavity.
-
Record the ESR spectrum.
-
Analyze the spectrum to determine the g-value and the hyperfine coupling constants. The number of lines in the spectrum is given by 2nI + 1, where n is the number of equivalent nuclei with spin I. For protons, I = 1/2.
-
The hyperfine coupling constants for a series of alkyl radicals are presented in Table 3.
-
| Radical | Nucleus | Hyperfine Coupling Constant (a), Gauss (G) |
| Methyl (•CH3) | α-H | 23.0 |
| Ethyl (CH3CH2•) | α-H | 22.4 |
| β-H | 26.9 | |
| Isopropyl ((CH3)2CH•) | α-H | 22.1 |
| β-H | 24.7 | |
| tert-Butyl ((CH3)3C•) | β-H | 22.7 |
Table 3: Isotropic Hyperfine Coupling Constants for Simple Alkyl Radicals.
Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy changes of fast reactions in solution, making it well-suited for determining bond dissociation energies. The technique relies on the photoacoustic effect, where the absorption of light by a sample leads to localized heating, generating an acoustic wave that can be detected by a sensitive microphone.
-
Reaction Scheme: A common method involves the photolysis of a radical initiator (e.g., di-tert-butyl peroxide) in the presence of the alkane of interest and a reference compound with a known BDE. The tert-butoxy radicals generated will abstract a hydrogen atom from either the alkane or the reference compound.
-
Sample Preparation:
-
Prepare a series of solutions containing the alkane, the radical initiator, and the reference compound in a suitable solvent (e.g., benzene). The concentrations should be chosen to ensure competitive kinetics.
-
Prepare a solution of a calibration standard that quantitatively converts absorbed light into heat (e.g., o-hydroxybenzophenone).
-
-
PAC Instrument Setup:
-
The core of the setup consists of a pulsed laser (e.g., a nitrogen laser at 337 nm) to initiate the reaction, a sample cell equipped with a piezoelectric transducer (microphone), and a data acquisition system.
-
A beam splitter directs a portion of the laser beam to a power meter to normalize for pulse-to-pulse energy fluctuations.
-
-
Data Acquisition:
-
Flow the sample solution through the cell to prevent depletion of reactants.
-
Irradiate the sample with the laser and record the resulting acoustic wave with the transducer. The signal is amplified and digitized.
-
Measure the photoacoustic signal for the calibration standard under identical conditions.
-
-
Data Analysis:
-
The amplitude of the photoacoustic signal is proportional to the amount of heat released in the reaction.
-
By comparing the signal from the sample to that of the calibration standard, the enthalpy of the hydrogen abstraction reaction can be determined.
-
Knowing the enthalpy of reaction and the BDE of the reference compound, the BDE of the alkane's C-H bond can be calculated.
-
Gas-Phase Kinetics
Gas-phase kinetics studies can provide valuable data on the rates of radical reactions, from which thermochemical information can be derived. By studying the kinetics of hydrogen abstraction reactions, for example, the relative stabilities of the resulting radicals can be inferred.
-
Apparatus: A typical setup consists of a flow tube reactor coupled to a detection system, such as a mass spectrometer or a laser-induced fluorescence (LIF) detector.
-
Radical Generation: A specific radical (e.g., chlorine atoms from the photolysis of Cl2) is generated at the entrance of the flow tube.
-
Reaction: The alkane of interest is introduced into the flow tube downstream, where it reacts with the generated radicals.
-
Detection: The concentrations of the reactant radical and the product alkyl radical (or a subsequent product) are monitored as a function of reaction time (or distance along the flow tube).
-
Data Analysis:
-
By measuring the rate of disappearance of the reactant radical and the appearance of the product, the rate constant for the hydrogen abstraction reaction can be determined.
-
By performing these experiments at different temperatures, the activation energy for the reaction can be obtained from an Arrhenius plot.
-
The activation energies for hydrogen abstraction to form different alkyl radicals can be correlated with the BDEs of the C-H bonds being broken, thus providing a measure of the relative stabilities of the product radicals.
-
Theoretical Basis for Radical Stability
The observed trend in alkyl radical stability can be rationalized by considering the electronic and structural properties of these species.
Hyperconjugation
Hyperconjugation is the primary stabilizing factor for alkyl radicals. It involves the interaction of the singly occupied p-orbital on the radical carbon with the filled σ-orbitals of adjacent C-H or C-C bonds. This delocalization of the unpaired electron density over a larger volume lowers the energy of the system, thereby increasing its stability. The more alkyl substituents attached to the radical center, the greater the number of possible hyperconjugative interactions, leading to enhanced stability.
Conclusion
The thermodynamic stability of alkyl radicals increases in the order: methyl < primary < secondary < tertiary. This trend is a direct consequence of the stabilizing effect of hyperconjugation, with the this compound being the least stable due to the absence of adjacent alkyl groups. The quantitative measures of this stability, namely bond dissociation energies and heats of formation, are determined through sophisticated experimental techniques such as ESR spectroscopy, photoacoustic calorimetry, and gas-phase kinetics. A thorough understanding of these principles and experimental methodologies is crucial for researchers in organic chemistry and drug development, as it provides the foundation for predicting reaction outcomes and designing novel chemical entities with desired reactivity profiles.
References
The Pivotal Role of Methyl Radicals in Atmospheric Chemistry and Combustion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl radical (•CH₃), a transient yet highly significant chemical intermediate, plays a crucial role in the complex chemical kinetics of both atmospheric chemistry and combustion processes.[1] Its high reactivity and involvement in numerous reaction pathways make it a central species in the formation and destruction of various atmospheric pollutants, as well as a key player in flame propagation and soot formation. This technical guide provides a comprehensive overview of the formation, reactions, and impact of methyl radicals in these two critical domains. It includes a detailed summary of quantitative data, in-depth experimental protocols for their study, and visual representations of the core chemical pathways.
The Role of Methyl Radicals in Atmospheric Chemistry
In the Earth's atmosphere, methyl radicals are primarily produced from the oxidation of methane (CH₄) by hydroxyl radicals (•OH) and through the photolysis of volatile organic compounds (VOCs) like acetone.[2][3] Though present at very low concentrations, typically in the range of parts per trillion by volume (pptv), their high reactivity makes them significant contributors to the chemical cycles that govern atmospheric composition and air quality.[2]
Formation of Methyl Radicals in the Atmosphere
The primary atmospheric formation pathways for methyl radicals include:
-
Methane Oxidation: The reaction of methane with the hydroxyl radical is the most significant source of methyl radicals in the troposphere.[3] CH₄ + •OH → •CH₃ + H₂O
-
Photolysis of Volatile Organic Compounds (VOCs): Solar radiation can break down larger organic molecules, such as acetone and acetaldehyde, to produce methyl radicals.[3] CH₃COCH₃ + hν → •CH₃ + •COCH₃
Key Atmospheric Reactions of Methyl Radicals
Once formed, methyl radicals participate in a series of rapid reactions that have significant implications for atmospheric chemistry:
-
Reaction with Molecular Oxygen: This is the dominant fate of methyl radicals in the atmosphere, leading to the formation of the methyl peroxy radical (CH₃O₂•).[2] •CH₃ + O₂ + M → CH₃O₂• + M (where M is a third body, like N₂ or O₂)
-
Reactions of the Methyl Peroxy Radical: The methyl peroxy radical is a key player in the formation of tropospheric ozone. It reacts with nitric oxide (NO) to produce nitrogen dioxide (NO₂), which then photolyzes to form atomic oxygen and subsequently ozone (O₃). CH₃O₂• + NO → CH₃O• + NO₂ NO₂ + hν → NO + O(³P) O(³P) + O₂ + M → O₃ + M
-
Reaction with Ozone: Methyl radicals can also react directly with ozone, contributing to its depletion, although this is a less significant pathway compared to reaction with O₂.[2] •CH₃ + O₃ → CH₃O• + O₂
Quantitative Data: Atmospheric Reactions
The following table summarizes key quantitative data for the atmospheric reactions of methyl radicals.
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Bond Dissociation Energy (BDE) (kJ/mol) |
| CH₄ + •OH → •CH₃ + H₂O | 6.4 x 10⁻¹⁵ | C-H in CH₄: 439.3[4] |
| •CH₃ + O₂ + M → CH₃O₂• + M | 1.0 x 10⁻¹² (High-pressure limit) | C-O in CH₃O₂•: ~125 |
| CH₃O₂• + NO → CH₃O• + NO₂ | 7.7 x 10⁻¹² | |
| •CH₃ + O₃ → Products | 7.0 x 10⁻¹³[5] |
Signaling Pathway: Atmospheric Chemistry of Methyl Radicals
The Role of Methyl Radicals in Combustion
In combustion environments, such as flames, methyl radicals are ubiquitous and play a central role in the chemical kinetics of hydrocarbon fuels.[1] They are key intermediates in ignition, flame propagation, and are critically involved in the formation of soot, a major pollutant from combustion processes.[6][7]
Formation of Methyl Radicals in Combustion
Methyl radicals are primarily formed during the initial stages of combustion through the thermal decomposition (pyrolysis) of the fuel. For instance, in methane combustion, the initial step is the breaking of a C-H bond to form a this compound and a hydrogen atom.[8]
CH₄ + M → •CH₃ + H• + M
In the combustion of larger hydrocarbons, methyl radicals are formed through various decomposition and hydrogen abstraction reactions.
Key Combustion Reactions of Methyl Radicals
The fate of methyl radicals in a flame is highly dependent on the local temperature, pressure, and concentration of other species. Key reactions include:
-
Recombination: At lower temperatures, methyl radicals can recombine to form ethane (C₂H₆). •CH₃ + •CH₃ + M → C₂H₆ + M
-
Oxidation: In the presence of oxygen, methyl radicals are oxidized through a series of reactions, ultimately leading to the formation of carbon monoxide (CO) and carbon dioxide (CO₂). •CH₃ + O₂ ↔ CH₃O₂• CH₃O₂• → CH₂O + •OH
-
Role in Soot Formation: A critical role of methyl radicals in fuel-rich combustion is their contribution to the formation of the first aromatic rings, which are precursors to soot.[7] The reaction of methyl radicals with acetylene (C₂H₂) is a key step in forming the propargyl radical (C₃H₃•), a crucial intermediate in benzene formation.[7] •CH₃ + C₂H₂ → C₃H₄ + H• C₃H₄ + H• → C₃H₃• + H₂ C₃H₃• + C₃H₃• → Benzene
Quantitative Data: Combustion Reactions
The following table provides key quantitative data for the combustion reactions of methyl radicals.
| Reaction | Rate Coefficient (k) at 2000 K (cm³ mol⁻¹ s⁻¹) | Bond Dissociation Energy (BDE) (kJ/mol) |
| •CH₃ + •CH₃ + M → C₂H₆ + M | ~1.0 x 10¹³ | C-C in C₂H₆: 377 |
| •CH₃ + O₂ → CH₂O + •OH | ~1.0 x 10¹¹ | |
| •CH₃ + C₂H₂ → C₃H₄ + H• | ~5.0 x 10¹⁰ | |
| C₃H₃• + C₃H₃• → Benzene | ~1.0 x 10¹³ |
Signaling Pathway: Role of Methyl Radicals in Soot Formation
Experimental Protocols for the Study of Methyl Radicals
The transient nature of methyl radicals necessitates the use of sophisticated experimental techniques for their detection and quantification.
Resonance-Enhanced Multiphoton Ionization (REMPI)
Principle: REMPI is a highly sensitive and selective laser-based technique for detecting radical species.[9] It involves the absorption of two or more photons by a molecule, leading to its ionization. By tuning the laser wavelength to a specific electronic transition of the this compound, it can be selectively ionized and then detected, often in conjunction with a mass spectrometer.[9]
Experimental Workflow:
Methodology:
-
Laser System: A tunable dye laser system is used to generate the specific wavelength required for the (2+1) REMPI of methyl radicals (around 333.5 nm).[9]
-
Radical Source: The laser beam is focused into the environment where methyl radicals are present, such as a flame produced by a Hencken burner.[9]
-
Ionization: The focused laser light induces two-photon absorption by the methyl radicals to an excited electronic state, followed by the absorption of a third photon to ionize the radical.[9]
-
Detection: The resulting electrons and ions are detected. In Radar REMPI, a microwave system is used to non-intrusively measure the electron density, which is proportional to the this compound concentration.[9] Alternatively, the ions can be guided into a time-of-flight mass spectrometer for mass-selective detection.
-
Quantification: The signal intensity is calibrated using a known concentration of a stable species with a known ionization cross-section to obtain absolute concentrations of methyl radicals.[10]
Shock Tube Studies
Principle: Shock tubes are used to study gas-phase chemical reactions at high temperatures and pressures. A rapid compression and heating of a gas mixture is achieved by a shock wave, initiating chemical reactions. The concentrations of reactants, intermediates, and products can be monitored over time using various diagnostic techniques.
Methodology:
-
Mixture Preparation: A mixture of a precursor for methyl radicals (e.g., azomethane or ethane), a reactant, and a large amount of an inert buffer gas (e.g., Argon) is prepared.[11]
-
Shock Wave Generation: The mixture is introduced into the driven section of the shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.[11]
-
Reaction Initiation: The high temperature behind the reflected shock wave initiates the pyrolysis of the precursor, rapidly generating methyl radicals.
-
Detection: The concentration of methyl radicals or other species of interest is monitored over time using techniques like laser absorption spectroscopy.[12]
-
Kinetic Analysis: By analyzing the temporal profiles of the species, rate constants for the reactions of methyl radicals can be determined.
Laser Light Extinction for Soot Measurement
Principle: This technique is used to measure the volume fraction of soot in a flame. A laser beam is passed through the flame, and the attenuation of the laser intensity due to absorption and scattering by soot particles is measured.
Methodology:
-
Light Source: A stable, continuous-wave laser, such as a Helium-Neon (HeNe) laser, is used.[7]
-
Optical Setup: The laser beam is directed through the sooting region of a flame.[7]
-
Detection: The transmitted laser intensity is measured with a photodetector.[7]
-
Data Analysis: The soot volume fraction is calculated from the measured extinction using the Beer-Lambert law, which relates the attenuation of light to the properties of the material through which the light is traveling.[7]
Conclusion
Methyl radicals are undeniably central to the chemical transformations occurring in both the Earth's atmosphere and in combustion systems. Their high reactivity and involvement in a multitude of reaction pathways underscore their importance in phenomena ranging from tropospheric ozone formation to the production of harmful soot particles. A thorough understanding of the kinetics and mechanisms of this compound reactions is therefore essential for the development of accurate atmospheric models and for the design of cleaner and more efficient combustion technologies. The experimental techniques detailed in this guide provide the necessary tools for researchers to continue to unravel the complex chemistry of this pivotal radical species.
References
- 1. Experimental approaches of laser-induced incandescence technique for soot measurement | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Laser Extinction Setup – Thomson Lab [thomsonlab.mie.utoronto.ca]
- 3. Frontiers | Planar Light Extinction Measurement of Soot Volume Fraction in Laminar Counterflow Diffusion Flames [frontiersin.org]
- 4. 6.8 Describing a Reaction: Bond Dissociation Energies - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Soot – Engine Combustion Network [ecn.sandia.gov]
- 8. Publications – Atmospheric Chemistry Modeling Group [acmg.seas.harvard.edu]
- 9. Two-dimensional quantitative measurements of methyl radicals in methane/air flame [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [researchrepository.universityofgalway.ie]
- 12. A shock tube study of methyl???methyl reactions between 1200 and 2400 K | Hanson Research Group [hanson.stanford.edu]
The Genesis of a Key Interstellar Precursor: A Technical Guide to the Formation of Methyl Radicals in the Interstellar Medium
Abstract: The methyl radical (CH₃) is a cornerstone of interstellar carbon chemistry, acting as a pivotal intermediate in the synthesis of complex organic molecules (COMs) that may serve as precursors to prebiotic compounds.[1] Its detection in the interstellar medium (ISM) has validated long-standing astrochemical models and underscored the need for a detailed understanding of its formation pathways.[2][3] This technical guide provides an in-depth analysis of the primary mechanisms responsible for the formation of CH₃ in the diverse environments of the ISM, from cold, dense molecular clouds to diffuse regions permeated by ultraviolet radiation. We synthesize observational data, laboratory findings, and theoretical models to detail both gas-phase and grain-surface formation routes. The guide includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive resource for the scientific community.
Introduction: The Role of the this compound
The this compound is the simplest organic radical and a highly reactive species that plays a fundamental role in the chemical evolution of the universe.[1][3] Its presence indicates active hydrocarbon photochemistry and it is considered a primary building block for more complex carbon-based molecules.[1] The first unambiguous detection of gaseous CH₃ in the interstellar medium was made using the Infrared Space Observatory (ISO) towards the Galactic center, revealing its existence in cold (≈17 K), thin molecular clouds.[2][3] Understanding the formation of CH₃ is crucial, as its abundance and reactivity are inconsistent with purely gas-phase chemical models, pointing to a complex interplay between gas-phase reactions and processes occurring on the surfaces of interstellar dust grains.[2]
Gas-Phase Formation Pathways
In the tenuous environment of the ISM, gas-phase reactions, particularly those involving ions and ultraviolet (UV) photons, are a significant source of radical species.
2.1 Dissociative Recombination A primary route for forming neutral radicals is the dissociative recombination of molecular ions with free electrons. For the this compound, the key precursors are protonated methane (CH₅⁺) and the methane cation (CH₄⁺). These reactions are typically rapid and exothermic.
-
CH₅⁺ + e⁻ → CH₃ + H₂
-
CH₅⁺ + e⁻ → CH₃ + 2H
-
CH₄⁺ + e⁻ → CH₃ + H
The precursor ion, CH₅⁺, is formed through a series of ion-neutral reactions that begin with the ionization of carbon, a process initiated by UV photons or cosmic rays.[4] This sequence is particularly efficient in irradiated environments.[4]
2.2 Photodissociation of Methane In regions exposed to stellar UV radiation, such as the outer layers of molecular clouds or protoplanetary disks, the photodissociation of stable methane (CH₄) is a direct pathway to forming methyl radicals.[1][5] High-energy photons cleave the strong carbon-hydrogen bond.
-
CH₄ + hν → CH₃ + H
This process is also a key source of CH₃ in the hydrocarbon-rich atmospheres of planets like Saturn and Neptune, which serve as valuable laboratories for understanding interstellar photochemistry.[1]
2.3 Neutral-Neutral Reactions While slower at the cold temperatures of dense clouds (typically 10-20 K), reactions between two neutral species can become important.[6] Hydrogen abstraction from methane by abundant radicals like the hydroxyl radical (OH) or a free hydrogen atom can yield CH₃. Another notable reaction involves the hydrogenation of ketene (CH₂CO).[7]
-
CH₄ + H → CH₃ + H₂
-
CH₂CO + H → CH₃ + CO [7]
Grain-Surface Formation Pathways
Interstellar dust grains, coated with ice mantles, act as catalytic sites for chemistry, allowing accreted species to meet and react. Surface reactions are considered essential to explain the observed abundances of many molecules, including CH₃ and its derivatives.[8]
3.1 Radiolysis and Photolysis of Methane Ice Cosmic rays and UV photons can penetrate the upper layers of ice mantles, inducing chemical changes. Laboratory experiments simulating these conditions show that the irradiation of solid methane ice is an efficient route to CH₃ formation.[5] The primary step is the cleavage of a C-H bond, producing a this compound and a hydrogen atom that become trapped within the ice matrix.[5]
-
CH₄(ice) + Energy (hν, cosmic rays) → CH₃(ice) + H(ice)
These trapped radicals can subsequently react with neighbors to form more complex molecules like ethane (C₂H₆).[5]
3.2 Sequential Hydrogenation of Carbon In the coldest regions of molecular clouds, atoms from the gas phase accrete onto dust grains. The sequential addition of hydrogen atoms to a carbon atom is a fundamental process that builds simple hydrocarbons.[9] The this compound is a critical, albeit transient, intermediate in the surface-formation of methane.
-
C(ice) + H(ice) → CH(ice)
-
CH(ice) + H(ice) → CH₂(ice)
-
CH₂(ice) + H(ice) → CH₃(ice)
At this stage, the CH₃ radical can either be hydrogenated a final time to form the stable CH₄ molecule or react with other species on the grain surface.
3.3 Hydrogen Abstraction from Methane Ice A hydrogen atom diffusing across the ice surface can abstract another hydrogen from an existing methane molecule. This process consumes a stable molecule to produce a radical and molecular hydrogen, which is efficiently formed on grain surfaces.
-
CH₄(ice) + H(ice) → CH₃(ice) + H₂(gas)
This pathway contributes to the pool of CH₃ radicals available for further surface chemistry, leading to the synthesis of COMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Interstellar CH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESA Science & Technology - ISO detects a new molecule in interstellar space [sci.esa.int]
- 4. Detection of the CH3+ cation with the James Webb Telescope [sciencemediacentre.es]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 6. List of interstellar and circumstellar molecules - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. www2.ifa.hawaii.edu [www2.ifa.hawaii.edu]
- 9. astrobiology.com [astrobiology.com]
An In-depth Technical Guide to the Core Reaction Mechanisms of Methyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyl radical (•CH₃) is the simplest alkyl free radical and a pivotal intermediate in a vast array of chemical transformations. Its high reactivity, driven by the presence of an unpaired electron on the carbon atom, makes it a key species in combustion chemistry, atmospheric science, chemical synthesis, and biological systems.[1] Understanding the fundamental reaction mechanisms of the this compound is crucial for controlling reaction outcomes, designing novel synthetic methodologies, and elucidating complex chemical and biological processes. This guide provides an in-depth technical overview of the core reaction mechanisms involving methyl radicals, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Generation of Methyl Radicals in Experimental Settings
The transient nature of methyl radicals necessitates their in-situ generation for experimental studies.[1] Several reliable methods are commonly employed in laboratory settings:
-
Photolysis of Acetone: Ultraviolet (UV) irradiation of acetone vapor is a well-established and widely used method for producing methyl radicals.[1] The absorption of UV light leads to the cleavage of a carbon-carbon bond, yielding two methyl radicals and a molecule of carbon monoxide.
CH₃COCH₃ + hν → 2 •CH₃ + CO
-
Photolysis of Halomethanes: The photodissociation of methyl halides, such as methyl iodide (CH₃I), using UV light effectively generates methyl radicals and a halogen radical.[1]
CH₃X + hν → •CH₃ + •X (where X = I, Br, Cl)
-
Pyrolysis of Azomethane: The thermal decomposition of azomethane (CH₃N=NCH₃) in a low-pressure system provides a clean source of methyl radicals and nitrogen gas.[2]
CH₃N=NCH₃ + Δ → 2 •CH₃ + N₂
Core Reaction Mechanisms
Methyl radicals participate in several fundamental reaction types that dictate their chemical behavior. The primary mechanisms include hydrogen abstraction, addition to multiple bonds, combination, and, to a lesser extent, disproportionation.
Hydrogen Abstraction
One of the most common reactions of methyl radicals is the abstraction of a hydrogen atom from a suitable donor molecule (R-H) to form methane (CH₄) and a new radical (•R).[3] This process is fundamental in chain reactions, such as the halogenation of alkanes.[4]
•CH₃ + R-H → CH₄ + •R
The facility of this reaction is dependent on the bond dissociation energy (BDE) of the R-H bond being broken. Weaker R-H bonds lead to faster abstraction rates.
Quantitative Data for Hydrogen Abstraction Reactions
| Substrate (R-H) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Dimethyl Sulphide ((CH₃)₂S) | log(k) = 11.62 - 38.35 / (2.303 * R * T) | 38.35 ± 0.68 |
| Methane (CH₄) | - | High activation energy |
| Aniline (C₆H₅NH₂) | Varies with temperature and pressure | - |
| Cyclopropane | - | 10.3 |
| Cyclobutane | - | 9.3 |
| Cyclopentane | - | 8.5 |
| Cyclohexane | - | 8.3 |
| Methanol (CH₃OH) | - | 8.2 |
| Ethanol (C₂H₅OH) | - | 8.7 |
| Ammonia (NH₃) | - | 10.0 |
Note: R is the gas constant (0.008314 kJ K⁻¹ mol⁻¹). Data compiled from various sources.[3][5][6]
Addition to Multiple Bonds
Methyl radicals can add across carbon-carbon and carbon-heteroatom double and triple bonds.[7][8] This reaction is a key step in polymerization and organic synthesis, allowing for the formation of new carbon-carbon bonds.
•CH₃ + H₂C=CH₂ → •CH₂-CH₂-CH₃
The regioselectivity of addition to substituted alkenes is influenced by both steric and electronic factors.
Quantitative Data for Addition Reactions
| Substrate | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Ethylene (H₂C=CH₂) | ~2.0 x 10⁻¹⁵ | ~29 |
| Propene (H₂C=CHCH₃) | ~1.5 x 10⁻¹⁵ | ~28 |
| Ethene (addition to C=S in CH₂=S) | Highly exothermic | Low barrier |
| Ethene (addition to C=O in H₂C=O) | Less exothermic | Higher barrier |
Note: Data represents typical values and can vary based on experimental conditions.[7][9]
Combination (Dimerization)
The reaction of two methyl radicals to form a stable ethane molecule is a classic example of a radical combination or dimerization reaction.[2] This process serves as a chain termination step in radical chain reactions, as it removes reactive radicals from the system.[10] Evidence suggests that in the gas phase, this is a three-body process, requiring a third body (M) to remove the excess energy from the newly formed ethane molecule.[11][12]
•CH₃ + •CH₃ (+ M) → C₂H₆ (+ M)
Quantitative Data for Combination Reaction
The rate of combination of methyl radicals is pressure and temperature-dependent. The high-pressure limit rate constant, k∞(T), and the low-pressure limit rate constant, k₀(T), can be described by the following expressions:
Disproportionation
Disproportionation is a termination reaction where one radical abstracts a hydrogen atom from another, resulting in the formation of a saturated and an unsaturated molecule.[12] For larger alkyl radicals, this pathway can be competitive with combination.
For the self-reaction of methyl radicals, disproportionation is not a significant pathway. The hypothetical disproportionation reaction would be:
•CH₃ + •CH₃ → CH₄ + :CH₂ (singlet methylene)
This reaction is energetically unfavorable compared to combination. The vast majority of experimental and theoretical studies indicate that the reaction between two methyl radicals almost exclusively leads to the formation of ethane through combination. The ratio of disproportionation to combination (kD/kC) is a key parameter for larger radicals but is considered negligible for the this compound self-reaction.
Experimental Protocols
The study of this compound kinetics relies on sophisticated experimental techniques capable of generating and detecting these transient species on short timescales.
Protocol 1: Laser Photolysis-Photoionization Mass Spectrometry (LP-PIMS)
This powerful technique allows for the direct, time-resolved detection of radical species and their reaction products.
Methodology:
-
Radical Generation: A precursor gas (e.g., acetone or methyl iodide) diluted in a buffer gas (e.g., helium) is introduced into a flow reactor. A pulsed excimer laser operating at a specific UV wavelength (e.g., 193 nm for acetone) is used to photolyze the precursor, generating a pulse of methyl radicals.[7]
-
Reaction: The radicals are allowed to react with a substrate gas that is also present in the flow. The temperature and pressure of the reactor are precisely controlled.
-
Photoionization: A second, tunable vacuum ultraviolet (VUV) light source, often from a synchrotron or a VUV laser, is used to selectively ionize the reactants, intermediates, and products within the reaction mixture. The energy of the VUV light is chosen to be just above the ionization potential of the species of interest to minimize fragmentation.
-
Mass Spectrometry: The resulting ions are then detected by a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Kinetic Analysis: By varying the time delay between the photolysis laser pulse and the ionization light pulse, the concentration of the this compound and its reaction products can be monitored as a function of time. This data is then used to determine reaction rate constants.[7]
Protocol 2: Kinetic Spectroscopy
This method relies on the absorption of light by the radical species to monitor its concentration over time.
Methodology:
-
Radical Generation: Similar to LP-PIMS, flash photolysis or laser photolysis is used to generate a transient population of methyl radicals in a reaction cell.
-
Spectroscopic Probing: A continuous wave or pulsed light source (e.g., a lamp or a probe laser) is passed through the reaction cell. The wavelength of the probe light is selected to correspond to an electronic or vibrational absorption band of the this compound.
-
Detection: The intensity of the transmitted probe light is monitored by a fast detector (e.g., a photomultiplier tube). The change in light absorption is directly proportional to the concentration of the this compound, according to the Beer-Lambert law.
-
Kinetic Analysis: The decay of the absorption signal over time provides a direct measure of the rate of the this compound's reaction. By performing experiments at different concentrations of a co-reactant, the bimolecular rate constant can be determined.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound reactions.
Caption: Methods for generating methyl radicals in the laboratory.
References
- 1. fiveable.me [fiveable.me]
- 2. Heteroatomic Deprotonation of Substituted Methanes and Methyl Radicals: Theoretical Insights into Structure, Stability,… [ouci.dntb.gov.ua]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Adsorption and Reactions of Methyl Radicals on M(111) Surfaces (M=Cu, Ag, Au): A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical disproportionation - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Spectroscopic Properties of the Gaseous Methyl Radical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the gaseous methyl radical (CH₃), a key intermediate in numerous chemical and biological processes. Understanding its electronic, vibrational, and rotational structure is crucial for reaction kinetics modeling, combustion diagnostics, and atmospheric chemistry. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the relationships between different spectroscopic techniques.
Spectroscopic Data Summary
The spectroscopic properties of the this compound have been extensively studied. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
Electronic Spectroscopy
The this compound possesses a planar D₃h symmetry in its ground electronic state (X̃²A₂"). Electronic transitions primarily involve the excitation of the unpaired electron in the 2p_z orbital.
| Electronic State | Term Symbol | Energy (cm⁻¹) | Excitation Wavelength (nm) | Reference |
| 3s | ²A₁' | 46,300 | 216 | [1] |
| 3p | ²E' | 55,900 | 179 | [1] |
| 3d | ²A₂" | 58,500 | 171 | [1] |
| 4s | ²A₁' | 61,700 | 162 | [1] |
| 4p | ²E' | 64,100 | 156 | [1] |
Table 1: Electronic transitions of the gaseous this compound.
Vibrational Spectroscopy
The this compound has four fundamental vibrational modes. Due to its planar structure, the out-of-plane bending mode (ν₂) is of particular interest.
| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) | Reference |
| ν₁ | a₁' | Symmetric C-H stretch | 3044.3 | [2] |
| ν₂ | a₂" | Out-of-plane bend | 606.4 | [2] |
| ν₃ | e' | Asymmetric C-H stretch | 3160.8 | [2] |
| ν₄ | e' | In-plane C-H bend | 1396.0 | [2] |
Table 2: Fundamental vibrational frequencies of the gaseous this compound.
Rotational and Electron Spin Resonance (ESR) Spectroscopy
The rotational constants of the this compound have been determined from high-resolution spectroscopic studies. ESR spectroscopy provides information about the hyperfine coupling between the unpaired electron and the hydrogen nuclei.
| Parameter | Symbol | Value | Units | Reference |
| Rotational Constant | B₀ | 9.578 | cm⁻¹ | [3] |
| Rotational Constant | C₀ | 4.742 | cm⁻¹ | [3] |
| Isotropic Hyperfine Coupling Constant | a(H) | -23.0 | Gauss | [4] |
| Isotropic Hyperfine Coupling Constant | a(¹³C) | 38.5 | Gauss | [4] |
Table 3: Rotational and ESR spectroscopic constants for the gaseous this compound.
Experimental Protocols
The spectroscopic data presented above are obtained through various sophisticated experimental techniques. This section details the methodologies for three key experiments.
Threshold Photoelectron Spectroscopy (TPES)
Objective: To determine the ionization energy of the this compound and the vibrational frequencies of the resulting methyl cation (CH₃⁺).
Methodology:
-
Radical Generation: Methyl radicals are produced in the gas phase by pyrolysis of a suitable precursor, such as azomethane (CH₃N₂CH₃) or di-tert-butyl peroxide ((CH₃)₃COOC(CH₃)₃), in a high-temperature, low-pressure flow tube reactor.
-
Molecular Beam Formation: The generated radicals, along with the carrier gas (typically Helium or Argon), are expanded into a high-vacuum chamber through a small orifice, forming a supersonic molecular beam. This process cools the radicals to low rotational and vibrational temperatures.
-
Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV) synchrotron radiation source. The photon energy is scanned across the ionization threshold of the this compound.
-
Electron and Ion Detection: The photoelectrons and photoions produced are extracted by a weak electric field and detected in coincidence. A time-of-flight (TOF) mass spectrometer is used to select the methyl cations. Only electrons that are produced at the ionization threshold (threshold photoelectrons) are detected, typically using a velocity map imaging (VMI) spectrometer.
-
Data Analysis: The TPES spectrum is obtained by plotting the threshold photoelectron signal as a function of the VUV photon energy. The onset of the spectrum corresponds to the adiabatic ionization energy. Vibrational progressions in the spectrum provide the vibrational frequencies of the methyl cation.
Infrared (IR) Cavity Ring-Down Spectroscopy (CRDS)
Objective: To measure the high-resolution infrared absorption spectrum of the gaseous this compound to determine its vibrational frequencies and rotational constants.
Methodology:
-
Radical Generation: Methyl radicals are generated in a flow cell by, for example, the reaction of methane with fluorine atoms or by photolysis of a precursor like methyl iodide (CH₃I).
-
Optical Cavity: The flow cell is placed within a high-finesse optical cavity formed by two highly reflective mirrors (reflectivity > 99.99%).
-
Laser Source: A tunable, narrow-linewidth infrared laser is used as the light source. The laser wavelength is scanned across the expected absorption features of the this compound.
-
Ring-Down Measurement: A pulse of laser light is injected into the optical cavity. The light is reflected back and forth between the mirrors, and a small fraction of the light is transmitted through the second mirror with each pass. The intensity of the transmitted light decays exponentially over time. A fast photodetector measures this decay.
-
Data Analysis: The decay time (ring-down time) is determined by fitting the measured decay curve to an exponential function. When the laser is on resonance with an absorption line of the this compound, the intracavity absorption loss increases, leading to a shorter ring-down time. The absorption spectrum is obtained by plotting the inverse of the ring-down time (or the absorption coefficient) as a function of the laser wavelength.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To measure the hyperfine coupling constants of the this compound, which provide information about the distribution of the unpaired electron spin density.
Methodology:
-
Radical Generation and Trapping: Methyl radicals are generated in a low-temperature matrix (e.g., solid argon or krypton) by photolysis of a precursor like methyl iodide. The radicals are trapped in the inert matrix, preventing their recombination.
-
ESR Spectrometer: The sample is placed in the resonant cavity of an ESR spectrometer, which is situated within a strong, uniform magnetic field.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a fixed frequency (typically in the X-band, ~9.5 GHz).
-
Magnetic Field Sweep: The external magnetic field is swept over a range of values.
-
Signal Detection: When the energy difference between the electron spin states, which is tuned by the magnetic field (Zeeman effect), matches the energy of the microwave photons, resonance absorption occurs. This absorption is detected and recorded as the ESR spectrum.
-
Data Analysis: The ESR spectrum of the this compound consists of a quartet of lines due to the hyperfine interaction of the unpaired electron with the three equivalent protons (I=1/2). The spacing between the lines gives the isotropic hyperfine coupling constant.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the spectroscopy of the this compound.
Caption: Experimental workflow for the spectroscopic characterization of the this compound.
Caption: Energy level diagram illustrating spectroscopic transitions in the this compound.
References
The Fleeting Existence of Methyl Radicals: Early Experimental Evidence
A Technical Guide on the Seminal Paneth-Hofeditz Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of free radicals, highly reactive chemical species with an unpaired electron, was a topic of considerable theoretical speculation in the early 20th century. While Moses Gomberg had provided evidence for the stable triphenylmethyl radical in 1900, the existence of simple, short-lived alkyl radicals in the gas phase remained unproven. This changed in 1929 with the groundbreaking work of Friedrich A. Paneth and Wilhelm Hofeditz, who devised an elegant experiment to provide the first direct evidence for the existence of the this compound (•CH₃).[1][2][3] Their work, published in Berichte der deutschen chemischen Gesellschaft, not only confirmed the existence of these transient species but also provided a method for estimating their short lifespan.[2][4] This technical guide provides an in-depth look at the early experimental evidence for the this compound, focusing on the pivotal Paneth-Hofeditz experiment.
Core Principles of the Paneth-Hofeditz Experiment
The experiment was based on the principle of thermal decomposition of an organometallic compound, tetramethyllead (Pb(CH₃)₄), in a low-pressure flow system. The key steps were:
-
Generation of Methyl Radicals: Tetramethyllead vapor, carried by an inert gas, was passed through a heated zone, causing it to decompose into solid lead and gaseous methyl radicals.
-
Detection of Methyl Radicals: The highly reactive methyl radicals were then transported downstream, where they reacted with a previously deposited metallic mirror (typically lead), causing the mirror to be removed.
-
Confirmation of Radical Identity: The identity of the methyl radicals was further confirmed by their reaction with other metallic mirrors (like zinc or antimony) to form known organometallic compounds (like dimethylzinc).[3]
-
Estimation of Radical Half-Life: By varying the distance between the point of radical generation and the metallic mirror, and measuring the time required for the mirror's removal, Paneth and Hofeditz were able to estimate the half-life of the methyl radicals.[2][4]
Experimental Protocols
The following is a detailed description of the methodology employed by Paneth and Hofeditz, reconstructed from various historical and scientific accounts of their experiment.
Apparatus
The experimental setup consisted of a glass tube flow system maintained at low pressure (1-2 torr). A carrier gas (hydrogen or nitrogen) was passed through the system at a controlled rate. The key components of the apparatus were:
-
Carrier Gas Inlet: To introduce an inert gas into the system.
-
Tetramethyllead Reservoir: A vessel containing liquid tetramethyllead, which was gently heated to introduce its vapor into the carrier gas stream.
-
Heating Zone: A section of the glass tube that was heated externally with a flame or a small furnace to induce the thermal decomposition of tetramethyllead. This is where a lead mirror would be deposited from the decomposition.
-
Reaction Zone: The section of the tube downstream from the heating zone where a second, thin metallic mirror was deposited prior to the experiment.
-
Cold Trap: A U-tube cooled with liquid air to condense the reaction products and unreacted tetramethyllead.
-
Vacuum Pump: To maintain the low-pressure environment.
Procedure
-
Preparation of Tetramethyllead: Tetramethyllead was synthesized and purified. One method of purification involved shaking the compound with freshly prepared, dry silver oxide to remove any impurities.
-
Creation of the Metallic Mirror: A thin mirror of a metal, such as lead, was deposited on the inner surface of the reaction zone of the glass tube. This was achieved by heating a small amount of the metal in the sealed, evacuated tube.
-
Initiation of the Experiment: The system was evacuated to a low pressure. The carrier gas was then introduced at a constant flow rate. The tetramethyllead reservoir was gently warmed to introduce its vapor into the gas stream.
-
Generation and Detection of Methyl Radicals: The heating zone was heated to a temperature sufficient to decompose the tetramethyllead (around 450 °C). This resulted in the formation of a lead mirror in the heating zone and the release of methyl radicals into the gas stream. These radicals were carried downstream to the reaction zone.
-
Observation: The removal of the pre-deposited metallic mirror in the reaction zone was observed. The time taken for the complete removal of the mirror was recorded.
-
Varying Experimental Parameters: The experiment was repeated with variations in the flow rate of the carrier gas and the distance between the heating zone and the reaction zone mirror to study the lifetime of the methyl radicals.
Quantitative Data
The quantitative aspects of the Paneth-Hofeditz experiment were crucial for understanding the nature of methyl radicals. By systematically varying the experimental conditions, they were able to deduce the radical's stability.
| Parameter | Observation | Implication |
| Distance vs. Mirror Removal | As the distance between the heating zone and the lead mirror increased, the time required to remove the mirror also increased. At a certain distance, the mirror was no longer removed. | This demonstrated that the methyl radicals have a finite lifetime and decay over time and distance. |
| Flow Rate vs. Mirror Removal | At a constant distance, increasing the flow rate of the carrier gas decreased the time required for mirror removal. | A higher flow rate meant the radicals reached the mirror faster, with less time to decay. |
| Half-life of this compound | Based on their experimental data, Paneth and Hofeditz calculated the half-life of the this compound under their experimental conditions to be approximately 0.0058 seconds.[2] | This was the first quantitative measurement of the stability of a simple, gaseous free radical. |
Signaling Pathways and Experimental Workflow
The logical progression of the Paneth-Hofeditz experiment and the underlying chemical reactions can be visualized through diagrams.
Conclusion
The elegant and definitive experiments conducted by Paneth and Hofeditz provided the first irrefutable evidence for the existence of short-lived, gaseous methyl radicals. Their work laid the foundation for the field of free radical chemistry, which has since become integral to understanding a vast array of chemical processes, from combustion and atmospheric chemistry to polymer synthesis and biological systems. The methodologies they developed for generating and detecting transient species opened new avenues for the study of reaction mechanisms and the ephemeral intermediates that govern them. This pioneering research remains a cornerstone of physical organic chemistry and a testament to the power of carefully designed experiments in revealing the fundamental nature of chemical reactivity.
References
A Technical Guide to the Theoretical Calculation of Methyl Radical Bond Dissociation Energy
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the theoretical and computational methods used to determine the bond dissociation energy (BDE) of the C-H bond in methane, which upon homolytic cleavage yields the methyl radical. A precise understanding of this value is fundamental in chemical kinetics, combustion chemistry, and is of increasing importance in drug development for assessing metabolic stability and predicting sites of metabolism.
Introduction to Bond Dissociation Energy
Bond dissociation energy (BDE), or bond dissociation enthalpy (DH°), is a critical measure of the strength of a chemical bond. It is defined as the standard enthalpy change (ΔH) at a specified temperature (typically 298.15 K) when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments.[1] For methane (CH₄), the first C-H bond dissociation energy corresponds to the following reaction:
CH₄(g) → •CH₃(g) + •H(g)
This value is not to be confused with the average C-H bond energy in methane, which is the total enthalpy of atomization divided by four.[2][3] The first BDE is specific to the cleavage of a single C-H bond and is the focus of this guide. Accurate determination of this value is challenging experimentally but can be achieved with high precision through modern computational chemistry methods.
Quantitative Data Presentation: A Comparison of Theoretical Methods
The accuracy of theoretical BDE calculations is highly dependent on the computational method employed. High-level composite ab initio methods are considered the gold standard, offering results that rival or even exceed experimental accuracy. Below is a summary of calculated values for the C-H bond dissociation enthalpy of methane at 298.15 K using various benchmark methods, compared against the highly accurate value from the Active Thermochemical Tables (ATcT).
| Method | Calculated BDE (kcal/mol) | Deviation from ATcT (kcal/mol) |
| Experimental (ATcT) | 104.88 ± 0.02 | N/A |
| W4.4 | 104.84 | -0.04 |
| W2 | 104.91 | +0.03 |
| W1 | 104.98 | +0.10 |
| G4 | 104.83 | -0.05 |
| G3 | 104.93 | +0.05 |
| CBS-APNO | 104.70 | -0.18 |
| CBS-QB3 | 104.40 | -0.48 |
| B3LYP/6-311++G(3df,2p) | 101.0 - 102.5 | -3.88 to -2.38 |
Note: Values are derived from benchmark studies and data from the Active Thermochemical Tables.[4][5][6] DFT values can vary based on the specific functional and basis set combination. The B3LYP value represents a typical result for this class of method, which is known to underestimate BDEs.[2]
Methodologies and Protocols
Accurate BDE calculation is a multi-step process. The general workflow involves geometry optimization and frequency calculation for the parent molecule (e.g., methane) and its radical fragments (this compound and hydrogen atom). The BDE is then calculated from the difference in their enthalpies.
General Computational Workflow
The bond dissociation enthalpy is calculated using the following equation:
BDE = [H(•CH₃) + H(•H)] - H(CH₄)
Where H represents the calculated total enthalpy of each species at 298.15 K. This enthalpy includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. atomization.html [ursula.chem.yale.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Generation of Methyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyl radical (•CH₃), a highly reactive and transient species, plays a pivotal role in a vast array of chemical transformations. Its significance extends from fundamental mechanistic studies in physical organic chemistry to practical applications in polymer synthesis and, increasingly, in the realm of drug discovery and development. The strategic introduction of a methyl group can profoundly alter the pharmacological profile of a lead compound, influencing its potency, selectivity, and metabolic stability—a phenomenon often referred to as the "magic methyl" effect. Consequently, the ability to generate and utilize methyl radicals in a controlled and efficient manner is a critical skill for researchers in the pharmaceutical and chemical sciences.
These application notes provide detailed protocols for the most common and effective laboratory methods for generating methyl radicals. The methodologies covered include classical techniques such as the photolysis of acetone and the thermal decomposition of peroxides, as well as modern approaches like photoredox catalysis. Each section includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow or reaction mechanism to facilitate understanding and implementation.
Methods for Generating Methyl Radicals
This document outlines three primary methods for the laboratory generation of methyl radicals:
-
Photolysis of Acetone: A well-established photochemical method.
-
Thermal Decomposition of Di-tert-butyl Peroxide (DTBP): A widely used thermal method.
-
Visible-Light Photoredox Catalysis: A modern and versatile approach.
Photolysis of Acetone
Application Note:
The ultraviolet (UV) photolysis of acetone vapor is a classic and reliable method for producing methyl radicals in the gas phase.[1] Upon absorption of UV radiation, typically in the range of 250-320 nm, acetone undergoes excitation to a singlet excited state, followed by intersystem crossing to a triplet state. This excited triplet state can then decompose to yield a this compound and an acetyl radical. The acetyl radical is often unstable under these conditions and can further decompose to yield a second this compound and carbon monoxide. This method is particularly useful for fundamental kinetic studies and for investigating the reactions of methyl radicals with other gas-phase species.
Quantitative Data Summary:
| Parameter | Value | Conditions | Reference(s) |
| Excitation Wavelength | 193 nm, 248-330 nm | Gas phase | [1][2] |
| Primary Quantum Yield (Φ) | Varies with wavelength, pressure, and temperature | Gas phase | [3][4][5] |
| Typical Temperature Range | Room temperature to several hundred degrees Celsius | Gas phase | [2] |
| Typical Pressure Range | Millitorr to atmospheric pressure | Gas phase | [6] |
Experimental Protocol:
Materials:
-
Acetone (spectroscopic grade)
-
Inert gas (e.g., Nitrogen or Argon)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury lamp or excimer laser)
-
Gas handling line with pressure gauges and flow controllers
-
Cold trap (e.g., liquid nitrogen)
-
Analytical instrument (e.g., mass spectrometer, gas chromatograph, or cavity ring-down spectrometer)
Procedure:
-
System Preparation: Assemble the gas handling line and reaction vessel, ensuring all connections are leak-tight. The reaction vessel should be made of quartz to allow for the transmission of UV light.
-
Degassing: Degas the acetone by several freeze-pump-thaw cycles to remove dissolved gases.
-
Introduction of Acetone Vapor: Introduce a controlled pressure of acetone vapor into the reaction vessel. This can be achieved by allowing the vapor from the degassed liquid acetone to fill the vessel to the desired pressure.
-
Addition of Inert Gas: If required, add an inert gas to the reaction vessel to act as a bath gas for collisional quenching or to control the total pressure.
-
Photolysis: Irradiate the acetone vapor in the reaction vessel with the UV lamp. The duration of photolysis will depend on the desired concentration of methyl radicals and the intensity of the light source.
-
Product Analysis: After photolysis, the products can be analyzed using a suitable analytical technique. For example, the contents of the cell can be expanded into a mass spectrometer for the detection of methyl radicals and other products. Alternatively, stable products can be collected in a cold trap and subsequently analyzed by gas chromatography.
Safety Precautions:
-
Acetone is flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (PPE), including UV-blocking safety glasses.
-
High-pressure gas cylinders must be handled with care and secured properly.
Experimental Workflow Diagram:
Reaction Pathway Diagram:
Thermal Decomposition of Di-tert-butyl Peroxide (DTBP)
Application Note:
The thermal decomposition of di-tert-butyl peroxide (DTBP) is a convenient and widely used method for generating methyl radicals in both the gas and liquid phases.[7] DTBP is one of the most stable organic peroxides, making it relatively safe to handle.[8] Upon heating to temperatures above 100 °C, the weak oxygen-oxygen bond in DTBP undergoes homolytic cleavage to produce two tert-butoxy radicals. These radicals are unstable and rapidly undergo β-scission to generate a this compound and an acetone molecule. This method is particularly advantageous for solution-phase reactions where photochemical methods may be impractical.
Quantitative Data Summary:
| Parameter | Value | Conditions | Reference(s) |
| Decomposition Temperature | > 100 °C | Gas or Liquid Phase | [7][8] |
| Activation Energy (Ea) | ~36-38 kcal/mol | Gas Phase | [7][9][10] |
| Frequency Factor (A) | ~10¹⁵ - 10¹⁶ s⁻¹ | Gas Phase | [7][11] |
| Half-life (t₁/₂) at 130 °C | ~20-30 minutes | Toluene solution | [12] |
Experimental Protocol:
Materials:
-
Di-tert-butyl peroxide (DTBP)
-
An appropriate solvent (e.g., toluene, benzene, or a reaction substrate)
-
Reaction vessel (e.g., a three-necked flask) equipped with a condenser, thermometer, and nitrogen inlet
-
Heating mantle or oil bath with temperature controller
-
Stirring apparatus
-
Radical trap (optional, e.g., a spin trap for ESR analysis)
-
Analytical instrument (e.g., GC-MS, NMR, or ESR spectrometer)
Procedure:
-
System Setup: Assemble the reaction vessel with the condenser, thermometer, and nitrogen inlet. Ensure the system is under a positive pressure of an inert gas like nitrogen to prevent side reactions with oxygen.
-
Charging the Reactor: Charge the reaction vessel with the desired solvent and any substrate that will react with the methyl radicals.
-
Heating: Heat the solvent to the desired reaction temperature (typically 120-150 °C).
-
Addition of DTBP: Once the solvent has reached the target temperature, slowly add the di-tert-butyl peroxide to the reaction vessel. The addition can be done neat or as a solution in the reaction solvent.
-
Reaction: Maintain the reaction at the set temperature with stirring for the desired period. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or NMR.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. The products can then be isolated and analyzed. If a radical trap was used, the resulting adduct can be analyzed by ESR spectroscopy.
Safety Precautions:
-
Di-tert-butyl peroxide is a flammable and potentially explosive organic peroxide.[11][13][14] It should be stored in a cool, dark place away from heat, sparks, and incompatible materials.
-
Handle DTBP in a fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid confinement of DTBP at elevated temperatures, as this can lead to a dangerous pressure buildup.
-
Always add the peroxide to the hot solvent, not the other way around, to maintain better control over the decomposition rate.
Experimental Workflow Diagram:
Reaction Pathway Diagram:
Visible-Light Photoredox Catalysis
Application Note:
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the generation of a wide variety of radical species, including methyl radicals, under mild reaction conditions.[15][16][17] This method utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) with a suitable this compound precursor. A variety of precursors can be used, such as methyl-containing hypervalent iodine reagents, carboxylic acid derivatives, or organotrifluoroborates. This approach offers several advantages, including excellent functional group tolerance, the use of a benign and abundant energy source (visible light), and the ability to perform reactions at or near room temperature. These features make photoredox catalysis particularly attractive for applications in complex molecule synthesis and late-stage functionalization in drug discovery.
Quantitative Data Summary:
| Parameter | Value | Conditions | Reference(s) |
| Light Source | Blue LEDs (typically 450-470 nm) | Solution Phase | |
| Photocatalyst | Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes | Solution Phase | [18] |
| This compound Precursors | Methyltrifluoroborates, methyl silicates, acetic acid derivatives, etc. | Solution Phase | [15][19] |
| Reaction Temperature | Typically room temperature | Solution Phase | [20] |
Experimental Protocol:
Materials:
-
Photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)
-
This compound precursor (e.g., potassium methyltrifluoroborate)
-
Substrate
-
Solvent (degassed)
-
Reaction vial (e.g., a Schlenk tube or a vial with a screw cap and septum)
-
Light source (e.g., blue LED strip)
-
Stirring apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vial, combine the photocatalyst, the this compound precursor, the substrate, and a stir bar.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes or by several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vial in front of the visible light source and begin stirring. A cooling fan may be necessary to maintain a constant temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Safety Precautions:
-
Some photocatalysts and reagents may be toxic or air-sensitive. Handle them in a fume hood and under an inert atmosphere where necessary.
-
High-intensity light sources can be harmful to the eyes. Wear appropriate safety glasses that block the specific wavelength of light being used.
-
Ensure proper ventilation and follow standard laboratory safety procedures.[13][14][21][22][23]
Experimental Workflow Diagram:
Catalytic Cycle Diagram:
Detection and Trapping of Methyl Radicals
Due to their transient nature, the direct detection and quantification of methyl radicals require specialized techniques. Common methods include:
-
Mass Spectrometry: Allows for the direct detection of the this compound (m/z = 15) in the gas phase.[9][24]
-
Spectroscopy: Techniques like infrared cavity ring-down laser absorption spectroscopy (IR-CRLAS) and resonance-enhanced multiphoton ionization (REMPI) can be used for in-situ detection and quantification.[8][25][26]
-
Spin Trapping: In solution, short-lived radicals can be "trapped" by reacting them with a spin trap (e.g., POBN, DBNBS) to form a more stable radical adduct that can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy.[17]
-
Chemical Trapping: The this compound can be trapped by a reagent to form a stable product that can be quantified by standard analytical techniques like GC or NMR.[27][28]
Conclusion
The ability to generate methyl radicals under controlled laboratory conditions is essential for a wide range of applications in chemical research and drug development. The methods outlined in these application notes—photolysis of acetone, thermal decomposition of di-tert-butyl peroxide, and visible-light photoredox catalysis—represent a versatile toolkit for accessing this important reactive intermediate. The choice of method will depend on the specific requirements of the reaction, including the phase (gas or liquid), the desired reaction conditions (temperature, pressure), and the functional group tolerance of the substrates. By following the detailed protocols and adhering to the safety precautions provided, researchers can safely and effectively generate and utilize methyl radicals to advance their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of dimethylketene and methacrolein by reaction of the CH radical with acetone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. chme.nmsu.edu [chme.nmsu.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Generation of the Methoxycarbonyl Radical by Visible-Light Photoredox Catalysis and Its Conjugate Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evidence for the formation of this compound from procarbazine: a spin-trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. thesafetygeek.com [thesafetygeek.com]
- 22. artsci.usu.edu [artsci.usu.edu]
- 23. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 24. This compound chemistry in non-oxidative methane activation over metal single sites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. This compound [webbook.nist.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Topic: Techniques for the Detection and Quantification of Methyl Radicals
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methyl radical (•CH₃) is the simplest alkyl radical and a critical intermediate in a vast array of chemical and biological processes, including combustion, atmospheric chemistry, and enzymatic reactions.[1][2] Its high reactivity and short lifetime make its direct detection and quantification exceptionally challenging.[3] In biological systems, methyl radicals can be generated from the reaction of hydroxyl radicals (•OH) with dimethyl sulfoxide (DMSO), a commonly used solvent and cryoprotectant.[4][5] Understanding the formation and fate of these radicals is crucial for fields ranging from materials science to drug development and toxicology.
This document provides detailed application notes and experimental protocols for several key techniques used to detect and quantify methyl radicals. It is designed to serve as a practical guide for researchers and professionals requiring reliable methods for studying this transient species.
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
Application Note
Principle: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals.[6] Since methyl radicals are highly reactive and often present at low concentrations, direct ESR detection is difficult. The spin trapping technique is therefore widely employed.[4] This method involves using a "spin trap," a nitrone or nitroso compound, that reacts with the transient this compound to form a much more stable and persistent nitroxide radical adduct.[7] This stable adduct accumulates to a concentration detectable by ESR. The resulting ESR spectrum's hyperfine splitting pattern can be used to identify the trapped radical (•CH₃), while the signal intensity is proportional to the concentration of the adduct, allowing for quantification.[6][8]
Applications:
-
Detecting radical formation in biological systems, such as the oxidation of DMSO by hydroxyl radicals.[4][5]
-
Studying reaction mechanisms involving radical intermediates.[6]
-
Assessing oxidative stress in cellular and biochemical assays.
Advantages:
-
High specificity for radical species.
-
The hyperfine structure provides definitive identification of the trapped radical.[9]
-
Widely used and well-established technique.
Limitations:
-
Indirect detection method; the kinetics of the trapping reaction must be considered.
-
Spin trap selection is critical, as some traps can have biological effects or produce artifacts.
-
In complex biological systems, the stable radical adduct can be metabolized, leading to signal loss.[4]
Quantitative Data
| Parameter | Value / Range | Technique | Source |
| Typical Adduct Concentration | Micromolar (µM) range | ESR Spin Trapping with LC/MS | [4] |
| Sensitivity | Can be improved to ~0.75 µM with LC/MS detection of the hydroxylamine form | LC/MS of Spin Adduct | [4] |
| Hyperfine Splitting (•CH₃) | Results in a characteristic 4-line (quartet) spectrum | ESR Spectroscopy |
Experimental Workflow: ESR with Spin Trapping
Caption: Workflow for this compound detection via ESR spin trapping.
Protocol: ESR Spin Trapping of Methyl Radicals from DMSO Oxidation
This protocol is adapted from methodologies described for detecting •OH formation in biological systems via the oxidation of DMSO.[4]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Spin trap: α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN)
-
Hydroxyl radical generating system (e.g., Fenton Reagents: FeSO₄ and H₂O₂)
-
Phosphate buffer (pH 7.4)
-
ESR spectrometer
-
Capillary tubes for ESR analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of POBN (e.g., 100 mM) in the appropriate buffer.
-
Prepare stock solutions of Fenton reagents (e.g., 1 mM FeSO₄, 10 mM H₂O₂).
-
Prepare a stock solution of DMSO (e.g., 1 M).
-
-
Reaction Mixture:
-
In a clean microcentrifuge tube, combine the reagents in the following order:
-
Phosphate buffer
-
POBN (final concentration ~25-50 mM)
-
DMSO (final concentration ~100 mM)
-
FeSO₄ (final concentration ~0.1 mM)
-
-
Initiate the reaction by adding H₂O₂ (final concentration ~1 mM). Mix gently.
-
-
Sample Loading:
-
Immediately after mixing, draw the reaction solution into a glass capillary tube.
-
Seal one end of the capillary tube with clay or wax.
-
-
ESR Measurement:
-
Place the capillary tube into the quartz ESR tube and position it within the spectrometer's resonant cavity.
-
Record the ESR spectrum. Typical instrument settings for detecting nitroxide adducts are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: ~20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ~1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: ~0.1 s
-
-
-
Data Analysis:
-
Analyze the resulting spectrum for the characteristic signal of the POBN/•CH₃ adduct.
-
Simulate the spectrum to confirm the hyperfine coupling constants.
-
Quantify the signal by double integration of the spectrum and comparison to a standard of known concentration (e.g., TEMPO).
-
Mass Spectrometry (MS) Based Techniques
Application Note
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for identifying and quantifying molecules. Several MS-based approaches can be used for methyl radicals.
-
Direct Mass Spectrometry: This method involves introducing gas from a reaction chamber directly into the ion source of a mass spectrometer.[10][11] The instrument's sensitivity to methyl radicals (m/z 15) is calibrated using a known source, such as the thermal decomposition of dimethyl mercury or di-t-butyl peroxide.[10]
-
Photoionization Mass Spectrometry (PIMS): This is a "soft" ionization technique that uses high-energy photons (often from a synchrotron source) to ionize molecules with minimal fragmentation.[1] This is highly advantageous for radical detection as it reduces the contribution of CH₃⁺ fragments from larger molecules (like methane) to the m/z 15 signal, enabling more accurate quantification.[12]
-
GC-MS with Spin Trapping: Similar to ESR, this indirect method traps the •CH₃ radical. However, the resulting adduct is a stable, non-radical molecule that can be separated by Gas Chromatography (GC) and identified/quantified by MS.[7][13] This approach is useful for complex mixtures.
Applications:
-
Studying gas-phase reactions in combustion and plasma chemistry.[10][14]
-
Elucidating catalytic mechanisms, such as methane activation.[12]
-
Identifying radical formation in biological samples after extraction.[7][13]
Advantages:
-
High sensitivity and selectivity (especially PIMS).
-
Provides absolute concentration measurements when properly calibrated.[1][15]
-
Can distinguish between different radical species and isomers based on mass.
Limitations:
-
Direct MS can suffer from fragmentation of stable molecules, interfering with the m/z 15 signal.[11]
-
PIMS often requires access to specialized equipment like a synchrotron.[12]
-
Indirect GC-MS methods require sample preparation (extraction, derivatization) and do not provide real-time data.[13]
Quantitative Data
| Parameter | Value / Range | Technique | Source |
| Detection Limit (Pressure) | 0.02 micron Hg | Direct MS | [10] |
| Absolute Photoionization Cross-Section | (5.7 ± 0.9) x 10⁻¹⁸ cm² at 10.2 eV | PIMS | [15][16] |
| Sensitivity (Direct MS) | 0.47 ± 0.07 relative to methane | Direct MS | [10] |
Experimental Workflow: Photoionization Mass Spectrometry (PIMS)
Caption: General workflow for this compound detection using PIMS.
Protocol: Direct Mass Spectrometry for Gas-Phase Methyl Radicals
This protocol is a generalized procedure based on the principles described by Eltenton and Ingold & Lossing.[10][11]
Materials & Equipment:
-
High-vacuum reaction chamber (reactor) with a gas inlet and pressure control.
-
A mechanism for radical generation (e.g., heated filament, photolysis lamp).
-
Mass spectrometer (e.g., quadrupole or time-of-flight) with an electron ionization (EI) source.
-
A molecular leak interface between the reactor and the ion source.[11]
-
Precursor gas for this compound generation (e.g., di-t-butyl peroxide).
-
Inert carrier gas (e.g., Argon).
-
Calibration gas (e.g., Methane, CH₄).
Procedure:
-
System Setup and Evacuation:
-
Connect the reactor to the mass spectrometer via the molecular leak.
-
Evacuate the entire system to a high vacuum (< 10⁻⁶ Torr).
-
-
Calibration of Methane Sensitivity:
-
Introduce a known low pressure of methane into the reactor.
-
Record the mass spectrum. Note the ion current (peak height) for the parent ion (CH₄⁺, m/z 16) and the primary fragment (CH₃⁺, m/z 15).
-
Calculate the sensitivity factor for methane.
-
-
This compound Generation:
-
Stop the methane flow and re-evacuate the system.
-
Introduce a mixture of the precursor gas (e.g., di-t-butyl peroxide) and the carrier gas into the reactor at a controlled pressure (e.g., 5-20 mm Hg).[10]
-
Initiate radical production (e.g., by heating the filament to induce thermal decomposition).
-
-
Mass Spectrometric Measurement:
-
Record the mass spectrum of the reacting gas mixture. Pay close attention to the peak heights at m/z 15 (CH₃⁺), m/z 16 (CH₄⁺), m/z 30 (C₂H₆⁺), and other relevant masses of stable products.
-
Use a low electron energy for ionization (just above the ionization potential of •CH₃, ~9.8 eV) to minimize fragmentation of stable molecules, which helps distinguish "true" radical-derived CH₃⁺ from fragment CH₃⁺.
-
-
Data Analysis and Quantification:
-
Correct the measured peak height at m/z 15 for contributions from the fragmentation of stable products (like methane and ethane) identified in the spectrum. This is done by subtracting the known fragmentation pattern of these stable molecules.
-
The remaining net peak height at m/z 15 is attributed to the methyl radicals from the reactor.
-
Use a previously determined sensitivity factor for methyl radicals (often established relative to methane) to convert the net ion current into a partial pressure or concentration.[10]
-
Optical Spectroscopy Techniques
Application Note
Principle: Optical spectroscopy techniques rely on the absorption or emission of light by molecules.
-
Absorption Spectroscopy (UV/IR): This direct method measures the attenuation of light as it passes through a sample. Methyl radicals have a characteristic absorption band in the UV around 216 nm.[14][17] By applying the Beer-Lambert law, the concentration can be determined if the absorption cross-section and path length are known. Infrared absorption spectroscopy can also be used, targeting specific vibrational modes.[14]
-
Laser-Induced Fluorescence (LIF): LIF is a highly sensitive technique where a laser excites a molecule to a higher electronic state, and the subsequent fluorescence emission is detected.[18] Direct LIF of •CH₃ is challenging due to its highly pre-dissociative excited states.[3] A more advanced variant, Photo-Fragmentation Laser-Induced Fluorescence (PF-LIF) , overcomes this. In PF-LIF, one laser pulse at a specific wavelength (e.g., 212.8 nm) first breaks the this compound apart (photodissociation) to produce a CH fragment. A second, delayed laser pulse then excites the CH fragment, and the resulting fluorescence is detected.[3]
-
Cavity Ring-Down Spectroscopy (CRDS): CRDS is an extremely sensitive absorption technique.[19] It measures the decay rate of a laser pulse trapped in a high-finesse optical cavity made of highly reflective mirrors. When an absorbing species like the this compound is present in the cavity, the light pulse decays faster. By measuring the change in this "ring-down time," the absolute concentration of the radical can be determined with very high precision.[20]
Applications:
-
Atmospheric chemistry studies.
-
Fundamental spectroscopic investigations of radical species.[21]
Advantages:
-
Provides in-situ, non-intrusive measurements.
-
High sensitivity (CRDS, LIF) and spatial/temporal resolution.[3]
-
CRDS provides absolute concentration measurements without external calibration.[19]
Limitations:
-
LIF can be affected by collisional quenching, which may complicate quantification.
-
Spectral interference from other species can be an issue in complex environments.[22]
-
Equipment can be complex and expensive, often requiring tunable laser systems.
Quantitative Data
| Parameter | Value / Range | Technique | Source |
| Absorption Wavelength | ~216 nm (UV) | UV Absorption | [14][17] |
| Detection Limit | ~2 ppm | CW Laser Absorption | [17] |
| PF-LIF Photodissociation λ | 212.8 nm (for •CH₃ → CH) | PF-LIF | [3] |
| PF-LIF Excitation λ | 390 nm (for CH fragment) | PF-LIF | [3] |
| PF-LIF Detection λ | ~430 nm | PF-LIF | [3] |
| Demonstrated Concentration | Up to 30 ppm | PF-LIF | [3] |
Principle of Cavity Ring-Down Spectroscopy (CRDS)
Caption: Principle of this compound detection using CRDS.
Protocol: Photo-Fragmentation Laser-Induced Fluorescence (PF-LIF)
This protocol is a generalized procedure based on the technique described by R.S.M. Davidson et al.[3]
Materials & Equipment:
-
Pulsed laser for photolysis (e.g., fifth harmonic of a Nd:YAG laser at 212.8 nm).
-
Pulsed, tunable dye laser for excitation (e.g., ~390 nm to excite the CH fragment).
-
Intensified CCD (ICCD) camera or a photomultiplier tube (PMT) for fluorescence detection.
-
Optical filters to isolate the fluorescence signal (~430 nm).
-
Timing electronics (digital delay generator) to control the delay between the photolysis and excitation laser pulses.
-
Reaction chamber where methyl radicals are present.
-
Calibration gas mixture (e.g., acetone vapor, which photodissociates to produce a known amount of •CH₃).[3]
Procedure:
-
System Alignment:
-
Align the photolysis laser beam to pass through the region of interest in the reaction chamber.
-
Align the excitation laser beam to overlap with the photolysis beam in the same region. The excitation beam is typically formed into a sheet for 2D imaging.
-
Position the detector (ICCD camera) perpendicular to the laser sheet to collect the fluorescence signal. Place the optical bandpass filter in front of the detector.
-
-
Timing Synchronization:
-
Use the digital delay generator to trigger both lasers and the ICCD camera.
-
Set a short delay (e.g., 10s to 100s of nanoseconds) between the photolysis pulse and the excitation pulse. This delay allows the •CH₃ to fragment before the CH is excited.
-
-
Image Acquisition:
-
Fire the photolysis laser (212.8 nm) into the sample. This dissociates the methyl radicals into CH fragments and H₂.
-
After the set delay, fire the excitation laser (390 nm) to excite the B-X(0,0) transition of the CH fragments.
-
The ICCD camera gate is opened for a short duration (e.g., 50-100 ns) to capture the resulting fluorescence from the A-X and B-X bands of CH near 430 nm.
-
Average multiple shots to improve the signal-to-noise ratio.
-
-
Background Subtraction:
-
Acquire a background image with the photolysis laser blocked to account for any stray light or electronic noise.
-
Acquire another image with the excitation laser only to account for any native fluorescence not originating from the PF-LIF process.
-
Subtract these background signals from the raw PF-LIF image.
-
-
Calibration and Quantification:
-
To obtain absolute concentrations, perform a calibration measurement.
-
Introduce a known concentration of a precursor molecule (e.g., acetone) into the chamber.
-
Use a photolysis laser to dissociate the acetone, producing a known quantity of methyl radicals.
-
Perform the PF-LIF measurement on this known concentration to obtain a calibration factor (fluorescence signal per ppm of •CH₃).
-
Apply this calibration factor to the measurements of the unknown sample to determine the absolute this compound concentration.[3]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 2D imaging of absolute methyl concentrations in nanosecond pulsed plasma by photo-fragmentation laser-induced fluorescence (Journal Article) | OSTI.GOV [osti.gov]
- 4. A novel protocol to identify and quantify all spin trapped free radicals from in vitro/in vivo interaction of HO(.-) and DMSO: LC/ESR, LC/MS, and dual spin trapping combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. rjptonline.org [rjptonline.org]
- 8. EPR Spectroscopy| Count Hyperfine line and relative intensities [chemarticle.com]
- 9. web.mit.edu [web.mit.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. This compound chemistry in non-oxidative methane activation over metal single sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Absolute photoionization cross-section of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absolute photoionization cross-section of the this compound. (Journal Article) | OSTI.GOV [osti.gov]
- 17. A cw laser absorption diagnostic for methyl radicals | Hanson Research Group [hanson.stanford.edu]
- 18. Laser-induced fluorescence - Wikipedia [en.wikipedia.org]
- 19. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 20. scilit.com [scilit.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl Radicals in Organic Synthesis and Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of methyl radicals (•CH₃) in the fields of organic synthesis and polymerization. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to support researchers in these areas.
Section 1: Application of Methyl Radicals in Organic Synthesis
Introduction
The methyl radical (•CH₃) is the simplest alkyl radical, a highly reactive intermediate characterized by an unpaired electron on its carbon atom.[1] This high reactivity makes it a powerful tool in organic synthesis for forging carbon-carbon bonds.[1] In pharmaceutical and medicinal chemistry, the introduction of a methyl group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This phenomenon, often termed the "magic methyl" effect, has made C-H methylation a highly sought-after transformation in drug discovery and development.[2][3]
Generation of Methyl Radicals
Methyl radicals can be generated from a variety of precursors through several methods. The choice of method depends on the desired reaction conditions and substrate compatibility.[2][4][5]
Table 1: Common Methods for Generating Methyl Radicals
| Precursor(s) | Method | Typical Conditions | Byproducts | Reference(s) |
| Di-tert-butyl peroxide (DTBP) | Thermal Homolysis | Heat (110-150 °C), often with a metal catalyst | Acetone, tert-butanol | [2][6] |
| Dicumyl peroxide (DCP) | Thermal Homolysis | Heat (130-150 °C), often with a metal catalyst | Acetophenone, cumyl alcohol | [2][6] |
| Acetone | Photolysis | UV light (e.g., 193 nm) | Carbon monoxide, ethane | [5] |
| Dimethyl sulfoxide (DMSO) | Fenton-type reaction | H₂O₂, Fe(II) salts | Sulfinic acid | [2] |
| Di-tert-butylhyponitrite (DTBHN) | Thermal Decomposition | Heat (refluxing EtOAc) | Nitrogen gas, acetone | [7] |
| tert-butyl peracetate | Photoredox Catalysis | Visible light, photocatalyst | CO₂, tert-butanol | [8] |
Application Note 1: Late-Stage C(sp²)-H Methylation of Arenes and Heteroarenes
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex molecules, bypassing the need for lengthy de novo synthesis.[9] C-H methylation using methyl radicals is particularly valuable for LSF, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[8][9] Transition metal catalysis, particularly with palladium, cobalt, and nickel, is often employed to achieve high selectivity, typically directed by a coordinating group on the substrate.[2][6]
General Mechanism: The catalytic cycle often involves coordination of the directing group to the metal center, followed by C-H activation to form a metallacycle. This intermediate then reacts with a this compound source. The final step is reductive elimination, which forms the C-C bond, releases the methylated product, and regenerates the active catalyst.[2][6]
Caption: A generalized catalytic cycle for transition metal-directed C-H methylation.
Experimental Protocol 1: Palladium-Catalyzed ortho-C-H Methylation
This protocol is a representative example for the ortho-methylation of 2-phenylpyridine using dicumyl peroxide (DCP) as the methyl source, adapted from literature procedures.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add dicumyl peroxide (DCP, 2.0 mmol) followed by a suitable solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 130-150 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the methylated product.
Table 2: Examples of Directed C(sp²)-H Methylation
| Substrate | Catalyst | Methyl Source | Yield (%) | Reference(s) |
| 2-Phenylpyridine | Pd(OAc)₂ | DCP | 76 | [6] |
| Benzoic Acid | Pd(OAc)₂ | DTBP | 85 | [2] |
| N-(quinolin-8-yl)benzamide | NiCl₂(PCy₃)₂ | DCP | 86 | [6] |
| Benzo[h]quinoline | Co(acac)₂ | DCP | 82 | [2] |
Section 2: Application of Methyl Radicals in Polymerization
Introduction
Radical polymerization is a fundamental and widely used method for synthesizing a vast range of polymers.[10] The process involves the sequential addition of monomer units to a growing polymer chain that has a radical active center. Methyl radicals, generated from initiators, can serve as the initial species that starts the polymerization process, particularly for vinyl monomers like methyl methacrylate (MMA).[11][12]
Application Note 2: Free-Radical Polymerization (FRP) of Vinyl Monomers
Conventional free-radical polymerization proceeds via three key steps: initiation, propagation, and termination.[13]
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes under heat or light to form primary radicals. These radicals then react with a monomer molecule to create an initiated monomer radical.
-
Propagation: The initiated monomer radical rapidly adds successive monomer units, extending the polymer chain.
-
Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other (by combination or disproportionation) or with another radical species.
Caption: The three key stages of a conventional free-radical polymerization process.
Experimental Protocol 2: Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of MMA initiated by 2,2′-Azobis(2-methylpropionitrile) (AIBN).[14]
-
Preparation: In a polymerization tube or vial, add methyl methacrylate (MMA) monomer (10.0 g, 0.1 mol).
-
Initiator Addition: Add the radical initiator, AIBN (e.g., 0.1 mol% relative to monomer, ~16.4 mg). Ensure the initiator is fully dissolved.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tube and place it in a water or oil bath maintained at a constant temperature (e.g., 60-70 °C).
-
Monitoring: The polymerization will proceed, and the viscosity of the solution will increase significantly. The reaction can be stopped after a desired time or when the mixture becomes too viscous to stir. A phenomenon known as the Trommsdorf effect (or gel effect) may be observed, where the reaction rate auto-accelerates at high conversion.[11]
-
Isolation: To stop the reaction, cool the tube rapidly in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., acetone or dichloromethane) and precipitate it by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer (PMMA) by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 3: Typical Results for Free-Radical Polymerization of MMA
| Temperature (°C) | Initiator (Type) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| 50 | AIBN | 80 | > 100,000 | > 2.0 | [11] |
| 70 | Benzoyl Peroxide | 90 | > 100,000 | > 2.0 | [12] |
| Room Temp | BPO / DMPT (Redox) | ~95 | High | Broad | [14] |
Application Note 3: Controlled Radical Polymerization (CRP)
While conventional FRP is robust, it offers poor control over polymer molecular weight, dispersity (PDI), and architecture. Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT), overcome these limitations.[10][15] These methods introduce a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species.[16] This reversible deactivation allows all polymer chains to grow simultaneously and at a similar rate, resulting in polymers with predictable molecular weights and very low dispersity (PDI < 1.5).[15][17]
Caption: Reversible deactivation equilibrium at the heart of controlled radical polymerization.
Experimental Protocol 3: Atom Transfer Radical Polymerization (ATRP) of MMA
This protocol provides a general procedure for the ATRP of MMA, a common CRP method.[15][17]
-
Reaction Setup: Add the ligand (e.g., PMDETA, 0.1 mmol) and MMA (100 mmol) to a Schlenk flask equipped with a stir bar.
-
Catalyst and Initiator: Add the copper(I) catalyst (e.g., CuBr, 0.1 mmol) and the alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB, 1.0 mmol). The ratio of monomer:initiator determines the target degree of polymerization.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all oxygen, which is detrimental to ATRP.
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a thermostated oil bath (e.g., 50-90 °C). The reaction mixture is typically homogeneous and will become more viscous over time.
-
Termination and Workup: To stop the polymerization, cool the flask and expose the mixture to air. The green color of the Cu(II) species will indicate oxidation and quenching of the catalyst. Dilute the mixture with a solvent like THF.
-
Purification: Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer into a non-solvent like cold methanol or hexane.
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight. The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI).
Table 4: Controlled Nature of MMA Polymerization via ATRP
| Time (h) | Conversion (%) | Mn (Theoretical) | Mn (Experimental, GPC) | PDI (Mw/Mn) | Reference(s) |
| 1 | 25 | 2,500 | 2,700 | 1.15 | [17] |
| 2 | 48 | 4,800 | 5,100 | 1.12 | [17] |
| 4 | 85 | 8,500 | 8,900 | 1.10 | [17] |
| 6 | 95 | 9,500 | 9,800 | 1.09 | [17] |
References
- 1. fiveable.me [fiveable.me]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Magic methylation with methyl-containing peroxides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05620E [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical polymerization - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]
- 13. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: Experimental Setups for Studying Methyl Radical Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The methyl radical (•CH₃) is a highly reactive and transient chemical intermediate that plays a crucial role in a vast array of chemical processes, including combustion, atmospheric chemistry, and biological systems. Understanding its reaction kinetics is fundamental for developing accurate chemical models and for applications ranging from engine design to drug metabolism. This document provides detailed application notes and protocols for common experimental setups used to study the kinetics of this compound reactions.
Flash Photolysis
Flash photolysis is a versatile technique used to study the kinetics of fast reactions involving short-lived intermediates like free radicals.[1] The method involves generating a high concentration of the species of interest using a short, intense pulse of light (the "flash") and then monitoring their subsequent reactions over time using a spectroscopic technique.[2][3]
Experimental Protocol: Flash Photolysis Coupled with UV-Visible Absorption Spectroscopy
This protocol describes the generation of methyl radicals via the photolysis of a precursor and their subsequent kinetic study.
Objective: To determine the rate constant of a this compound reaction.
Materials:
-
This compound Precursor: Acetone (CH₃COCH₃), azomethane (CH₃N₂CH₃)[4][5], or methyl iodide (CH₃I)[6].
-
Solvent/Bath Gas: A non-reactive solvent (e.g., paraffin for liquid phase)[2] or an inert gas (e.g., Argon) for gas-phase studies.
-
Reactant: The molecule whose reaction with the this compound is to be studied.
-
Spectrophotometer: A time-resolved UV-Visible absorption spectrophotometer.
-
Photolysis Source: A high-energy flash lamp or a pulsed laser (e.g., Nd:YAG laser).[7]
Procedure:
-
Sample Preparation: Prepare a solution or gas mixture containing the this compound precursor and the reactant of interest in the chosen solvent or bath gas. The concentrations should be optimized to ensure sufficient signal-to-noise while avoiding secondary reactions.
-
Radical Generation: Place the sample in a reaction cell within the spectrophotometer. Initiate the reaction by firing a pulse of light from the photolysis source. The light's wavelength should be chosen to selectively photolyze the precursor molecule, generating methyl radicals. For example, acetone can be photolyzed to produce two methyl radicals and a carbon monoxide molecule.
-
Kinetic Monitoring: Immediately following the flash, monitor the change in absorbance of the this compound or a reaction product at a specific wavelength over time. The this compound has a characteristic absorption in the UV region near 216 nm.[6]
-
Data Analysis: The decay of the this compound concentration or the formation of a product can be used to determine the reaction rate. By varying the concentration of the reactant, the rate constant for the reaction can be extracted using appropriate kinetic models (e.g., pseudo-first-order kinetics).
Experimental Workflow: Flash Photolysis
Caption: Workflow for a typical flash photolysis experiment.
Shock Tube
Shock tubes are instruments used to study chemical kinetics at high temperatures and pressures.[1] A shock wave rapidly heats and compresses a gas mixture, initiating chemical reactions. This technique is particularly well-suited for studying combustion and high-temperature decomposition reactions.[8][9]
Experimental Protocol: Shock Tube with Laser Absorption Spectroscopy
Objective: To measure the rate constant of a this compound reaction at high temperatures.
Materials:
-
This compound Precursor: A thermally labile compound such as ethane, azomethane, or methyl iodide diluted in an inert gas like Argon.[6]
-
Reactant Gas: The gas-phase reactant (e.g., O₂) to be studied.
-
Shock Tube: A high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
Detection System: A continuous wave (CW) laser absorption setup to monitor species concentrations. For example, CO and H₂O concentrations can be monitored using CO lasers.[8]
Procedure:
-
Gas Preparation: Prepare the desired reactant gas mixture in the driven section of the shock tube at a low pressure. Fill the driver section with a high-pressure driver gas (e.g., Helium).
-
Shock Wave Generation: The diaphragm separating the two sections is ruptured, causing a shock wave to travel through the reactant gas mixture, rapidly increasing its temperature (e.g., 1050–1550 K) and pressure (e.g., 0.3–0.7 atm).[8] This temperature jump causes the precursor to decompose, producing methyl radicals.
-
Kinetic Measurement: The concentrations of reactants, intermediates, and products are monitored in real-time behind the reflected shock wave using laser absorption spectroscopy. The time-resolved concentration profiles provide the kinetic data.
-
Data Modeling: The experimental concentration profiles are compared with simulations from a detailed chemical kinetic model. The rate constants in the model are adjusted to achieve the best fit with the experimental data.
Experimental Workflow: Shock Tube
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. A cw laser absorption diagnostic for methyl radicals | Hanson Research Group [hanson.stanford.edu]
- 7. This compound Imaging in Methane-Air Flames Using Laser Photofragmentation-Induced Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. DSpace [researchrepository.universityofgalway.ie]
Application Notes and Protocols for the Study of Methyl Radicals using Electron Spin Resonance (ESR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including free radicals.[1] The methyl radical (•CH₃), a highly reactive and short-lived species, plays a crucial role in various chemical and biological processes, including combustion, atmospheric chemistry, and as a potential intermediate in drug metabolism and toxicity. Understanding its formation, reactivity, and fate is critical in many areas of research and development. These application notes provide a detailed overview and experimental protocols for the study of methyl radicals using ESR spectroscopy.
The ESR spectrum of the this compound is characterized by a quartet of lines with a binomial intensity ratio of 1:3:3:1.[1][2][3] This distinct pattern arises from the hyperfine coupling of the unpaired electron with the three equivalent protons of the methyl group.[1][2][3]
Quantitative Data Summary
The key ESR parameters for the this compound and its spin-trapped adduct are summarized in the table below. These values are essential for the identification and quantification of the radical in experimental systems.
| Species | g-factor (isotropic) | Hyperfine Coupling Constants (a) in Gauss (G) | Medium/Conditions |
| This compound (•CH₃) | ~2.0023 | aH = 23 G | General |
| DMPO-Methyl Adduct | 2.0058 | aN = 14.3 G, aH = 20.4 G | Aqueous Solution |
Note: The g-factor for organic radicals is often close to the free electron value of approximately 2.0023.[4] Hyperfine coupling constants can be influenced by the solvent and temperature.
Experimental Protocols
Protocol 1: Direct Detection of Methyl Radicals in a Frozen Matrix
This protocol describes the generation and direct ESR detection of methyl radicals by photolysis of a methyl halide in a cryogenic matrix. This method is suitable for studying the intrinsic properties of the radical in a trapped environment.
Materials:
-
Methanol (spectroscopic grade)
-
Methyl iodide (CH₃I) or Methyl chloride (CH₃Cl)
-
Diphenylamine
-
Liquid Nitrogen
-
4 mm outer diameter quartz ESR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of 2 mol% methyl iodide or 5 mol% methyl chloride in methanol.
-
Add a trace amount of diphenylamine to the solution. Diphenylamine acts as a photo-sensitizer.
-
Transfer the solution to a quartz ESR tube.
-
Degas the sample by several freeze-pump-thaw cycles and seal the tube under vacuum.[5]
-
-
Radical Generation:
-
Rapidly cool the sealed ESR tube to 77 K by immersing it in liquid nitrogen.[5] This forms a glassy matrix.
-
Place the sample in a Dewar inside the ESR spectrometer cavity that is maintained at 77 K.
-
Irradiate the sample directly in the ESR cavity for several seconds using a high-intensity light source (e.g., a 1 kW xenon-mercury lamp).[5] The UV light ionizes the diphenylamine, and the resulting electron is captured by the methyl halide, leading to its dissociation and the formation of a this compound.[5]
-
-
ESR Data Acquisition:
-
Record the ESR spectrum at 77 K. A well-resolved spectrum of the this compound should be observable.[5]
-
Typical X-band ESR spectrometer settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 1-10 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1 G (optimize for resolution)
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Scan Time: 1-4 minutes
-
-
Protocol 2: Spin Trapping of Methyl Radicals in Aqueous Solution
Due to their high reactivity and short half-life in solution, direct detection of methyl radicals is often not feasible. Spin trapping is a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR.[6] 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for this purpose.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate buffer (pH 7.4)
-
Chelating agent (e.g., DTPA)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1 M DMPO in the phosphate buffer.
-
Prepare a stock solution of the this compound precursor, for example, by utilizing the Fenton reaction with DMSO. The hydroxyl radical (•OH) generated from the Fenton reaction (Fe²⁺ + H₂O₂) will react with DMSO to produce methyl radicals.
-
Prepare a stock solution of FeSO₄ and a stock solution of H₂O₂ in deoxygenated phosphate buffer.
-
-
Reaction and Spin Trapping:
-
In an Eppendorf tube, mix the phosphate buffer, a chelating agent (to prevent unwanted side reactions), DMSO, and the DMPO stock solution. A typical final concentration for DMPO is 50-100 mM.
-
Initiate the radical generation by adding the FeSO₄ solution followed by the H₂O₂ solution.
-
Vortex the mixture briefly and transfer it to a flat cell suitable for ESR measurements.
-
-
ESR Data Acquisition:
-
Immediately place the flat cell into the ESR spectrometer and begin data acquisition.
-
The ESR spectrum of the DMPO-methyl adduct, a characteristic sextet, should be observed.
-
Typical X-band ESR spectrometer settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Scan Time: 1-4 minutes
-
-
Visualizations
Caption: Experimental workflow for the ESR study of methyl radicals.
Caption: Principle of spin trapping for this compound detection.
References
Application Notes and Protocols for the Photochemical Generation of Methyl Radicals in Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical methods for generating methyl radicals (•CH₃), highly reactive intermediates of significant interest in chemical synthesis and mechanistic studies. This document outlines the key precursors, experimental setups, and protocols for generating and utilizing these radicals in a controlled manner.
Introduction to Photochemical Generation of Methyl Radicals
Methyl radicals are versatile intermediates in a variety of chemical transformations, including C-H functionalization, addition to multiple bonds, and polymerization processes. Their high reactivity, however, necessitates in-situ generation under controlled conditions. Photochemical methods offer a clean and efficient way to produce methyl radicals at ambient or low temperatures, avoiding the harsh conditions often required for thermal generation. This approach allows for precise temporal and spatial control over radical production, making it a powerful tool for kinetic studies and synthetic applications.
Commonly used precursors for the photochemical generation of methyl radicals include acetone, methyl iodide, and di-tert-butyl peroxide. The choice of precursor depends on the desired reaction conditions, solvent, and the specific application.
Precursors for Photochemical Methyl Radical Generation
Acetone
Acetone is an inexpensive and readily available precursor that generates methyl radicals upon UV irradiation. The primary photochemical process involves the homolytic cleavage of a C-C bond to produce a this compound and an acetyl radical. The acetyl radical can further decompose to yield another this compound and carbon monoxide.
Methyl Iodide
Methyl iodide (CH₃I) undergoes photolysis upon UV irradiation to efficiently generate a this compound and an iodine atom. The quantum yield of this process is close to unity at 254 nm.[1] This precursor is particularly useful for gas-phase studies and for generating "hot" methyl radicals with excess kinetic energy.
Di-tert-butyl Peroxide (DTBP)
Di-tert-butyl peroxide is a stable organic peroxide that decomposes upon UV irradiation or visible-light photosensitization to yield two tert-butoxyl radicals.[2] These radicals can then undergo β-scission to produce a this compound and acetone.[2] DTBP is widely used in synthetic organic chemistry for C-H methylation reactions.[2]
Quantitative Data for this compound Generation
The efficiency of photochemical this compound generation is quantified by the quantum yield (Φ), which is the number of moles of methyl radicals formed per mole of photons absorbed. The following tables summarize key quantitative data for the photolysis of common precursors.
Table 1: Quantum Yields for this compound Generation from Acetone Photolysis
| Wavelength (nm) | Temperature (°C) | Pressure (Torr) | Quantum Yield (Φ) of CH₃CO production | Reference |
| 248 | 25 | 50-900 mbar | Decreases from ~0.5 to ~0.3 with increasing pressure | [3] |
| 266 - 327.5 | -55 to 22 | 0.3 - 400 | Temperature and pressure dependent | [4] |
| > 300 | Ambient | Ambient | Significantly T-dependent | [4] |
| 279 - 327.5 | Ambient | Ambient | QY is substantially smaller than previous measurements above 310 nm and decreases with temperature | [5] |
Note: The quantum yield of this compound formation can be inferred from the acetyl radical quantum yield, as the acetyl radical is a primary product that can lead to this compound formation.
Table 2: Quantum Yields for Methane Formation from Methyl Iodide Photolysis
| Wavelength (nm) | Methane Quantum Yield (Φ) | Reference |
| 253.7 | Unity for primary decomposition | [1] |
| 313.0 | Lowered by a factor of 10 compared to 253.7 nm | [1] |
| 253.7 | 0.023 (in liquid phase) | [6] |
Note: In the presence of a hydrogen donor, the quantum yield of methane formation can be used as a proxy for the quantum yield of this compound generation.
Table 3: Rate Constants for Key Reactions of Methyl Radicals
| Reaction | Rate Constant (k) | Temperature (°C) | Conditions | Reference |
| CH₃• + Propene (addition) | 2.18 x 10⁶ dm³ mol⁻¹ s⁻¹ | 480 | Gas phase | [7] |
| CH₃• + Aniline (H-abstraction from -NH₂) | 7.5 × 10⁻²³ T³.⁰⁴ exp[(−40.63 ± 0.29 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | 300-2000 K | Gas phase, 760 Torr | [5] |
| CH₃• + Aniline (addition to ortho-C) | 2.29 × 10⁻³ T⁻³.¹⁹ exp[(−56.94 ± 1.17 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | 300-2000 K | Gas phase, 760 Torr | [5] |
| CH₃• + Alkenes (addition) | Varies with alkene structure | Room Temperature | Liquid solution | [8] |
| CH₃• + Cyclopentane (H-abstraction) | Temperature dependent | 150-3000 K | Gas phase | [9] |
Experimental Protocols
Protocol for Photochemical Generation of Methyl Radicals in Solution
This protocol describes a general procedure for generating methyl radicals in a solution-phase photochemical reactor.
Materials:
-
Photochemical reactor (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Quartz or Pyrex reaction vessel
-
Magnetic stirrer and stir bar
-
Solvent (e.g., acetonitrile, trifluoroethanol)
-
This compound precursor (e.g., di-tert-butyl peroxide)
-
Substrate for reaction
-
Inert gas supply (e.g., nitrogen or argon)
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Reactor Setup: Assemble the photochemical reactor according to the manufacturer's instructions. Ensure the lamp is properly cooled.
-
Solution Preparation: In the reaction vessel, dissolve the substrate and the this compound precursor (e.g., 6 equivalents of DTBP) in the chosen solvent.[2]
-
Degassing: Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin stirring. Turn on the lamp to initiate the reaction. The reaction time will vary depending on the substrate and precursor concentration.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Workup: Once the reaction is complete, turn off the lamp and cool the reactor. Remove the reaction mixture and work up as appropriate for the specific reaction to isolate the product.
-
Analysis: Characterize the product by standard analytical techniques (NMR, MS, etc.).
Protocol for Flash Photolysis Study of this compound Kinetics
This protocol outlines the steps for a laser flash photolysis experiment to determine the kinetics of this compound reactions.
Materials:
-
Laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser) and a monitoring light source.
-
Quartz cuvette.
-
Solution of the this compound precursor (e.g., acetone in a suitable solvent).
-
Substrate to react with the this compound.
-
Data acquisition system.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound precursor and the substrate in a suitable solvent and place it in the quartz cuvette.
-
Spectrometer Setup: Obtain an absorption spectrum of the solution to determine the wavelength of maximum absorption (λ_max) of the species to be monitored.[10]
-
Kinetic Run: a. Place the cuvette in the sample holder of the flash photolysis apparatus. b. Start data acquisition, monitoring the absorbance at a specific wavelength as a function of time. c. Trigger the laser flash to photolyze the precursor and generate methyl radicals. d. The data acquisition system will record the change in absorbance over time as the methyl radicals react.
-
Data Analysis: a. The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate rate law (e.g., pseudo-first-order) to extract the rate constant for the reaction of the this compound with the substrate. b. Repeat the experiment with varying substrate concentrations to determine the second-order rate constant.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes in the photochemical generation and reaction of methyl radicals.
Caption: Generation of methyl radicals from various precursors.
Caption: Workflow for C-H methylation using DTBP.
Caption: Logical workflow of a flash photolysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of acetone photodissociation over the wavelength range 248-330 nm: evidence of a mechanism involving both the singlet and triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rate constants for the addition of methyl radicals to propene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. A kinetics study on hydrogen abstraction reactions of cyclopentane by hydrogen, methyl, and ethyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Flash Photolysis | Chem Lab [chemlab.truman.edu]
Application Notes and Protocols: The Role of Methyl Radicals in Catalytic Surface Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role methyl radicals (•CH₃) play in various catalytic surface reactions. Methyl radicals are highly reactive intermediates that are central to numerous heterogeneous catalytic processes, including the conversion of methane into value-added chemicals.[1] Understanding their behavior on catalyst surfaces is paramount for designing efficient and selective catalysts.
Introduction to Methyl Radicals in Heterogeneous Catalysis
Methyl radicals are key intermediates in a variety of catalytic processes, such as the oxidative coupling of methane (OCM), Fischer-Tropsch synthesis, and reactions on metal nanoparticles.[1][2][3] Their high reactivity makes them both a challenge and an opportunity in catalyst design. The primary goals in studying methyl radical surface chemistry are to control their reaction pathways to favor the formation of desired products while minimizing the production of unwanted byproducts like carbon oxides.[4]
The formation of methyl radicals can be initiated by the activation of methane on a catalyst surface.[5] Once formed, these radicals can adsorb onto the surface and participate in a variety of reactions, the outcomes of which are highly dependent on the nature of the catalyst, the reaction conditions, and the presence of other co-adsorbates.[6][7]
Key Catalytic Reactions Involving Methyl Radicals
Oxidative Coupling of Methane (OCM)
The OCM process aims to convert methane directly into more valuable C2 hydrocarbons, such as ethane (C₂H₆) and ethylene (C₂H₄).[5][8] This reaction is highly attractive as it offers a potential route to upgrade natural gas. The generally accepted mechanism involves the following key steps:
-
Methane Activation: Methane is activated on the catalyst surface, leading to the formation of a this compound which then desorbs into the gas phase or adsorbs onto the surface.[5]
-
This compound Coupling: Two methyl radicals couple to form ethane. This coupling can occur either on the catalyst surface or in the gas phase.[9]
-
Dehydrogenation: Ethane can then undergo dehydrogenation to form ethylene.[9]
The selectivity towards C2 products is a major challenge in OCM, as methyl radicals can also be non-selectively oxidized to carbon monoxide (CO) and carbon dioxide (CO₂).[4]
Reactions on Coinage and Transition Metal Surfaces
The interaction of methyl radicals with metal surfaces has been a subject of significant research to understand fundamental catalytic steps. The choice of metal has a profound impact on the reaction products.
-
On Silver (Ag) and Gold (Au) surfaces: Adsorbed methyl radicals tend to produce ethane.[7]
-
On Copper (Cu) surfaces: The primary product is often methanol, especially in aqueous media.[7]
-
On other Transition Metals (Ni, Co, Pd, Pt): The reaction pathways are more complex, with products ranging from methane and ethane to longer-chain hydrocarbons.[8]
These differences are attributed to variations in the adsorption energies of methyl radicals and the energy barriers for different reaction pathways on each metal surface.[7]
Data Presentation: Quantitative Analysis of this compound Surface Interactions
The following tables summarize key quantitative data from computational and experimental studies on the interaction of methyl radicals with various catalyst surfaces.
Table 1: Adsorption Energies of Methyl Radicals and Ethane on Metal (111) Surfaces. [7][10]
| Metal Surface | Adsorbate | Adsorption Site | Adsorption Energy (eV) |
| Cu(111) | •CH₃ | fcc | -2.28 |
| C₂H₆ | hcp | -0.45 | |
| Ag(111) | •CH₃ | top | -1.87 |
| C₂H₆ | hcp | -0.23 | |
| Au(111) | •CH₃ | top | -2.32 |
| C₂H₆ | bridge | -0.81 | |
| Co(111) | •CH₃ | fcc | -2.33 |
| Ni(111) | •CH₃ | fcc | -2.48 |
| Pd(111) | •CH₃ | top | -1.89 |
| Pt(111) | •CH₃ | top | -2.43 |
Table 2: Diffusion Barriers for Adsorbed Methyl Radicals on Metal (111) Surfaces. [7][8]
| Metal Surface | Diffusion Barrier (eV) |
| Ag(111) | 0.06 |
| Cu(111) | 0.15 |
| Au(111) | 0.51 |
| Co(111) | 0.04 |
| Ni(111) | 0.50 |
| Pd(111) | 0.28 |
| Pt(111) | 0.65 |
Table 3: Activation Energy Barriers for Ethane Formation via Langmuir-Hinshelwood Mechanism at High Coverage. [7][8]
| Metal Surface | Coverage Ratio | Activation Energy (eV) |
| Ag(111) | full | 0.69 |
| Au(111) | full | 0.43 |
| Co(111) | 5/5 | 0.52 |
| Pd(111) | 6/6 | 0.41 |
Experimental Protocols
Protocol for Oxidative Coupling of Methane (OCM) in a Fixed-Bed Reactor
This protocol is based on typical experimental setups described for OCM studies.[11][12]
Objective: To evaluate the catalytic performance of a selected catalyst for the oxidative coupling of methane.
Materials:
-
Catalyst (e.g., Mn₂O₃-Na₂WO₄/SiO₂, La₂O₃)
-
Quartz tube reactor
-
Electric furnace with temperature controller
-
Mass flow controllers for methane, oxygen, and inert gas (e.g., nitrogen or helium)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for product analysis
-
Methane (CH₄), Oxygen (O₂), Nitrogen (N₂), Helium (He) gases of high purity
Procedure:
-
Catalyst Loading: Load a specific amount of the catalyst (e.g., 100 mg) into the quartz tube reactor, positioning it in the center of the furnace.[13]
-
Catalyst Pretreatment: Heat the reactor to a high temperature (e.g., 850 °C) under a flow of air or an inert gas for a specified period (e.g., 2 hours) to activate the catalyst.[11]
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 600-850 °C) under an inert gas flow.[11]
-
Gas Feed: Introduce the reactant gas mixture (methane and oxygen) along with an inert gas at a controlled flow rate and molar ratio (e.g., CH₄:O₂ ratio of 5:1).[11] The total flow rate can be set to achieve a desired space velocity.
-
Reaction: Allow the reaction to proceed for a set period to reach a steady state.
-
Product Analysis: Analyze the effluent gas stream using an online GC to determine the concentrations of reactants (CH₄, O₂) and products (C₂H₆, C₂H₄, CO, CO₂, etc.).[13]
-
Data Calculation: Calculate the methane conversion, selectivity to each product, and the yield of C2 hydrocarbons using standard formulas.
Protocol for Temperature-Programmed Desorption (TPD) of Adsorbed Methyl Radicals
This protocol is a generalized procedure based on UHV surface science studies.[6]
Objective: To study the desorption behavior of species formed from the adsorption of methyl radicals on a catalyst surface.
Materials:
-
Ultra-high vacuum (UHV) chamber equipped with a mass spectrometer
-
Sample holder with heating capabilities
-
This compound source (e.g., pyrolysis of azomethane)[14]
-
Single crystal metal sample (e.g., Ni(100))
-
Sputter gun for sample cleaning
-
Low-energy electron diffraction (LEED) optics for surface characterization (optional)
-
X-ray photoelectron spectroscopy (XPS) for surface composition analysis (optional)
Procedure:
-
Sample Preparation: Clean the single crystal surface by cycles of sputtering and annealing until a clean and well-ordered surface is obtained, as verified by XPS and/or LEED.
-
This compound Dosing: Cool the sample to a low temperature (e.g., 120-170 K) to allow for the adsorption of methyl radicals.[6] Expose the surface to a controlled flux of methyl radicals generated from the pyrolysis source.
-
TPD Measurement: Heat the sample at a linear rate (e.g., 2-10 K/s) while monitoring the desorbing species with the mass spectrometer.
-
Data Analysis: Plot the mass spectrometer signal for different masses as a function of temperature to obtain TPD spectra. The peak temperatures and areas provide information about the desorption energies and the relative amounts of different desorbed species.
Visualizations
Reaction Mechanisms
Experimental Workflow for Catalytic Studies
This compound Pathways on Metal Surfaces
References
- 1. Operando Spectroscopy Unveils the Catalytic Role of Different Palladium Oxidation States in CO Oxidation on Pd/CeO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound chemistry in non-oxidative methane activation over metal single sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Catalysis and Operando IR Spectroscopy | ORNL [ornl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Adsorption and Reactions of Methyl Radicals on M(111) Surfaces (M=Cu, Ag, Au): A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative coupling of methane - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. US20100331595A1 - Process for the Oxidative Coupling of Methane - Google Patents [patents.google.com]
- 12. seas.ucla.edu [seas.ucla.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trapping Methyl Radicals for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the trapping and analysis of highly reactive methyl radicals. The methodologies outlined are essential for researchers in fields such as oxidative stress, toxicology, and drug metabolism, where the detection and quantification of such transient species are critical. The protocols cover spin trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy and chromatography-mass spectrometry (GC-MS and HPLC-MS) for the unambiguous identification and quantification of methyl radical adducts.
Introduction to this compound Trapping
Methyl radicals (•CH₃) are highly reactive, short-lived species implicated in a variety of chemical and biological processes, including cellular damage and drug-induced toxicity.[1][2] Their transient nature makes direct detection challenging.[3] Spin trapping is a widely used technique to overcome this limitation.[3] This method involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable, persistent radical adduct.[3] This adduct can then be detected and characterized using various analytical techniques.
The most common spin traps for methyl radicals are nitrone-based compounds such as Phenyl-N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[3] The resulting spin adducts are paramagnetic and can be detected by EPR spectroscopy, which provides characteristic spectra for different trapped radicals.[3][4] Alternatively, the spin adducts can be analyzed by mass spectrometry-based methods, which offer high sensitivity and structural information.[5][6]
Quantitative Data Summary
The choice of spin trap and analytical method depends on the specific experimental conditions and the required sensitivity. The following tables summarize key quantitative data for commonly used spin traps for methyl radicals to facilitate comparison.
Table 1: Commonly Used Spin Traps for Methyl Radicals
| Spin Trap | Molecular Weight ( g/mol ) | Common Solvents | Key Characteristics |
| PBN (Phenyl-N-t-butylnitrone) | 177.26 | Toluene, DMSO, Acetonitrile | Forms relatively stable adducts; spectra can be less informative for radical identification compared to DMPO.[3] |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | 113.16 | Water, Methanol, PBS | Forms adducts with highly characteristic EPR spectra, aiding in radical identification.[3][4] DMPO-superoxide adduct can decay to the DMPO-hydroxyl adduct.[4] |
Table 2: Stability of this compound Adducts
| Spin Trap Adduct | Analytical Method | Half-life (t₁/₂) | Conditions |
| DMPO/•CH₃ | EPR | ~23 minutes | In cell suspension[4] |
| PBN/•CH₃ | EPR | Generally stable | Specific half-life data for methyl adduct is less commonly reported, but PBN adducts are known for their relative stability.[7] |
| MPPO/•OH | EPR | 76.4 minutes | pH 7.4 (as a reference for a stable adduct from a similar spin trap)[8] |
| BMPO/O₂•⁻ | EPR | 23 minutes | Distinguishes superoxide from hydroxyl radical adducts.[4] |
Experimental Protocols
Protocol 1: Spin Trapping of Methyl Radicals with PBN and Analysis by GC-MS
This protocol describes the generation of methyl radicals using Fenton-like chemistry and their subsequent trapping with PBN, followed by analysis using headspace thermal desorption gas chromatography-mass spectrometry (TD-GC-MS).[5][9]
Materials:
-
N-tert-butyl-α-phenylnitrone (PBN)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium ferrous sulfate hexahydrate
-
Hydrogen peroxide (H₂O₂)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Deionized water
-
Thermal desorption tubes
-
GC-MS system
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, prepare a solution containing K₂HPO₄, ammonium ferrous sulfate, and DMSO in deionized water.
-
Initiation of Radical Generation: Add the spin-trapping agent PBN to the mixture. Initiate the Fenton-like reaction by adding H₂O₂. This reaction will generate hydroxyl radicals, which then react with DMSO to produce methyl radicals.[10][11]
-
Spin Trapping: The generated methyl radicals will react with PBN to form PBN-methyl radical adducts.
-
Headspace Sampling: Collect the volatile compounds from the headspace of the reaction vial using thermal desorption (TD).
-
GC-MS Analysis: Analyze the collected volatile compounds by GC-MS. The PBN-methyl adducts are sufficiently volatile to be detected in the headspace.[5][9][12]
Expected Results: The electron-ionization (EI) mass spectra will show the presence of compounds containing one or more methyl groups, confirming the trapping of methyl radicals.[5][9] Using deuterated analogues of PBN or DMSO can aid in the identification of the trapped species.[5]
Protocol 2: Spin Trapping of Methyl Radicals with DMPO and Analysis by EPR Spectroscopy
This protocol details the classic method of trapping methyl radicals with DMPO and their detection using EPR spectroscopy.[4]
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Source of methyl radicals (e.g., Fenton reaction with DMSO as described in Protocol 1)
-
EPR spectrometer
-
Capillary tubes for EPR analysis
Procedure:
-
Sample Preparation: Prepare the reaction mixture containing the source of methyl radicals and DMPO in a suitable solvent (e.g., aqueous buffer).
-
Radical Trapping: Initiate the radical generation. The methyl radicals will be trapped by DMPO to form the DMPO/•CH₃ adduct.
-
EPR Analysis: Transfer the solution to a capillary tube and place it in the cavity of the EPR spectrometer.
-
Data Acquisition: Record the EPR spectrum. The formation of the radical adducts and their time evolution can be monitored using a 2D experiment (magnetic field vs. time).[4]
Expected Results: The EPR spectrum of the DMPO/•CH₃ adduct will show a characteristic hyperfine splitting pattern. The spectrum of the this compound adduct of DMPO is expected to show a 1:3:3:1 quartet of lines.[13][14] The hyperfine coupling constants can be used to confirm the identity of the trapped radical.[3]
Protocol 3: Derivatization of EPR-Silent Adducts for HPLC Analysis
This protocol is for the detection of radical adducts that may have been reduced to EPR-silent species in biological systems. It involves a post-trapping derivatization to form a stable, detectable product by HPLC.[15]
Materials:
-
DMPO-trapped radical adducts (potentially reduced to hydroxylamines)
-
Derivatizing agent (e.g., N-naphthoate esters)
-
HPLC system with UV or fluorescence detection
-
LC/MS system for confirmation
Procedure:
-
Radical Trapping: Perform the spin trapping experiment as described in Protocol 2.
-
Reduction (if necessary): In biological systems, the paramagnetic nitroxide adducts can be reduced to diamagnetic hydroxylamines. This can be mimicked in vitro using reductants like sodium borohydride.[15]
-
Derivatization: Convert the reduced alkyl-DMPO adducts into stable N-naphthoate esters.[15]
-
HPLC Analysis: Separate and quantify the derivatized adducts using HPLC with a suitable detector (e.g., UV or fluorescence).[15]
-
LC/MS Confirmation: Confirm the identity of the derivatized adducts using liquid chromatography/mass spectrometry (LC/MS).[15]
Expected Results: This method allows for the quantification of radical adducts that would be missed by EPR due to bioreduction. The derivatized adducts are stable and can be easily chromatographed.[15]
Visualizations
Experimental Workflow for this compound Trapping and GC-MS Analysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Spin trapping - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and identification of ethanal-derived spin-trapped free radicals using headspace thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel protocol to identify and quantify all spin trapped free radicals from in vitro/in vivo interaction of HO(.-) and DMSO: LC/ESR, LC/MS, and dual spin trapping combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 15. Post-trapping derivatization of radical-derived EPR-silent adducts: application to free radical detection by HPLC/UV in chemical, biochemical, and biological systems and comparison with EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-situ Generation of Methyl Radicals in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in-situ generation of methyl radicals (•CH₃), highly reactive intermediates crucial for mechanistic studies in chemistry, biology, and pharmacology. The following sections detail three common and effective methods: redox-initiated, photochemical, and thermal generation. Each section includes an overview, a detailed experimental protocol, and a summary of key quantitative data.
Redox-Initiated Generation from Dimethyl Sulfoxide (DMSO)
The reaction of dimethyl sulfoxide (DMSO) with hydroxyl radicals (•OH), often generated via the Fenton reaction, is a widely used method for producing methyl radicals in aqueous environments.[1][2] This method is particularly relevant for biological studies due to its compatibility with physiological conditions.[3]
The generally accepted mechanism involves the addition of a hydroxyl radical to the sulfur atom of DMSO, followed by the cleavage of a carbon-sulfur bond to yield a methyl radical and methanesulfinic acid.[4][5][6]
Experimental Protocol: Fenton Reaction with DMSO
This protocol describes the generation of methyl radicals in an aqueous solution using the Fenton reaction with DMSO as the precursor. The generated radicals can be studied, for example, by Electron Spin Resonance (ESR) spectroscopy using a spin trapping agent.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap (for ESR detection)
-
Phosphate buffer
-
Deionized water
Procedure:
-
Prepare a stock solution of the spin trap: Dissolve DMPO in deionized water to a final concentration of 1 M.
-
Prepare a stock solution of iron(II) sulfate: Dissolve FeSO₄·7H₂O in deionized water to a final concentration of 10 mM.
-
Prepare a stock solution of hydrogen peroxide: Dilute the 30% H₂O₂ stock solution with deionized water to a final concentration of 100 mM.
-
Reaction Mixture Preparation: In an Eppendorf tube, combine the following reagents to a total volume of 200 µL:
-
140 µL of phosphate buffer
-
20 µL of 1 M DMPO (final concentration: 100 mM)
-
20 µL of 10 mM FeSO₄ (final concentration: 1 mM)
-
-
Initiate the reaction: Add 20 µL of 100 mM H₂O₂ (final concentration: 10 mM) to the reaction mixture to start the generation of hydroxyl radicals, which will then react with DMSO to produce methyl radicals.[7]
-
ESR Measurement: Immediately transfer the solution to a capillary tube, seal both ends, and measure the ESR spectrum. The detection of the DMPO-CH₃ adduct confirms the generation of methyl radicals.[7][8]
Photochemical Generation from Acetone
The ultraviolet (UV) photolysis of acetone is a classic and effective method for generating methyl radicals, particularly in the gas phase.[9][10] Upon absorption of UV light, acetone undergoes homolytic cleavage of a carbon-carbon bond to produce a this compound and an acetyl radical.[11]
Experimental Protocol: Photolysis of Acetone
This protocol outlines the gas-phase generation of methyl radicals via acetone photolysis for mechanistic studies.
Materials:
-
Acetone (spectroscopic grade)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury lamp emitting at 254 nm or a tunable laser)
-
Vacuum line
-
Pressure gauge
-
Gas handling system for introducing other reactants
Procedure:
-
System Preparation: Evacuate the quartz reaction vessel and the gas handling system using a vacuum line.
-
Introduce Acetone: Introduce acetone vapor into the reaction vessel to a desired pressure (e.g., 0.5 to 11 mm Hg).[9]
-
Irradiation: Irradiate the acetone vapor with a UV light source. The duration and intensity of the irradiation will determine the concentration of methyl radicals generated.
-
Introduce Reactants: Introduce the molecule of interest into the reaction vessel to study its reaction with the generated methyl radicals.
-
Analysis: The reaction products can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS) or photoionization mass spectrometry.[12]
Thermal Generation from Di-tert-butylhyponitrite (DTBHN)
The thermal decomposition of di-tert-butylhyponitrite (DTBHN) provides a clean and efficient source of methyl radicals.[5][13] DTBHN is a safer alternative to other thermal initiators like diacetyl peroxide.[14] Upon heating, DTBHN decomposes to form two tert-butoxyl radicals and a molecule of nitrogen gas. The tert-butoxyl radicals can then undergo β-scission to generate methyl radicals and acetone.[15]
Experimental Protocol: Thermal Decomposition of DTBHN
This protocol describes the use of DTBHN for initiating radical reactions in solution.
Materials:
-
Di-tert-butylhyponitrite (DTBHN)
-
Substrate for the mechanistic study
-
An appropriate solvent (e.g., ethyl acetate)
-
Reaction vessel with a reflux condenser
-
Heating source (e.g., oil bath)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve the substrate in the chosen solvent.
-
Initiator Addition: Add DTBHN (typically in a molar excess, e.g., 2 equivalents relative to the substrate) to the reaction mixture.[15]
-
Heating: Heat the reaction mixture to reflux (for ethyl acetate, the boiling point is 77°C) for a specified period (e.g., 30 minutes).[15]
-
Work-up and Analysis: After the reaction is complete, the mixture can be cooled and the products can be purified and analyzed using standard techniques like flash column chromatography and NMR spectroscopy. The byproducts of this initiation method are volatile (nitrogen gas, acetone, and methyl halides if halogenated solvents are used), which simplifies product purification.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative data for the described methods of in-situ this compound generation.
| Generation Method | Precursor | Typical Yield/Efficiency | Key Quantitative Parameters | References |
| Redox-Initiated | Dimethyl Sulfoxide (DMSO) | Yield of methane sulfinic acid is approximately equal to the expected yield of hydroxyl radicals. | The yield of methyl radicals is dependent on the concentration of hydroxyl radicals generated. | [2] |
| Photochemical | Acetone | Quantum yield for product formation is < 0.2. Approximately one this compound is formed for every four molecules of carbon monoxide. | The quantum yield is dependent on wavelength, pressure, and temperature. | [9][11] |
| Thermal | Di-tert-butylhyponitrite (DTBHN) | High yields for initiated reactions (e.g., up to 95% for α-tertiary primary amine synthesis). | The rate of decomposition is temperature-dependent. | [16] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. DNA methylation by dimethyl sulfoxide and methionine sulfoxide triggered by hydroxyl radical and implications for epigenetic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radicals in 'biologically relevant' concentrations behave differently: Uncovering new radical reactions following the reaction of hydroxyl radicals with DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Experimental Study of the Reaction between Vinyl and Methyl Radicals in the Gas Phase. Temperature and Pressure Dependence of Overall Rate Constants and Product Yields | NIST [nist.gov]
- 13. Molecule of the Month January 2021 [mom.dcbp.unibe.ch]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Isolating and Studying the Methyl Radical
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the methyl radical (•CH3). This highly reactive and transient species presents unique experimental challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Troubleshooting Guide
This section addresses common issues encountered during the generation, isolation, and detection of the this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Precursor Degradation: The chemical precursor (e.g., azomethane, acetone) may have decomposed during storage. | 1. Verify Precursor Purity: Use a fresh batch of the precursor or purify the existing stock. For instance, azomethane can be purified by trap-to-trap distillation.[1] 2. Optimize Generation Conditions: Adjust the photolysis laser fluence or pyrolysis temperature. For pyrolysis, ensure the reactor has reached the optimal temperature for decomposition.[2] 3. Check for Leaks: In vacuum systems, leaks can introduce contaminants that quench the radical. |
| 2. Inefficient Radical Generation: The energy input (e.g., from a laser or heat) may be insufficient for precursor dissociation. | ||
| 3. Presence of Quenchers: Contaminants, particularly oxygen, can act as radical inhibitors and rapidly consume methyl radicals.[3] | 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and solutions.[4] Conduct the experiment under a high-purity inert atmosphere (e.g., argon or nitrogen). | |
| 4. Rapid Recombination: Due to its high reactivity, the this compound readily dimerizes to form ethane, especially at higher concentrations.[5] | 4. Work at Low Concentrations: Use a dilute sample of the precursor. In matrix isolation, a high matrix-to-sample ratio is crucial. 5. Rapid Trapping/Detection: For gas-phase studies, ensure the radicals are detected quickly after generation. | |
| Inconsistent or Irreproducible Results | 1. Fluctuations in Experimental Conditions: Small variations in temperature, pressure, or laser power can significantly impact radical generation and lifetime.[2] | 1. Precise Control of Parameters: Carefully monitor and control all experimental parameters. Ensure the temperature of the pyrolysis source is stable.[2] 2. Standardize Procedures: Follow a detailed, standardized experimental protocol for each run. |
| 2. Variability in Reagent Quality: The purity of precursors, solvents, and matrix gases can differ between batches.[6] | 2. Use High-Purity Reagents: Whenever possible, use reagents from the same batch for a series of experiments. | |
| Interference in Spectroscopic Signal | 1. Overlapping Spectra: Other species in the system (e.g., precursor fragments, contaminants) may have absorption or ionization features that overlap with those of the this compound.[7] | 1. Use High-Resolution Spectroscopy: Employ techniques with high spectral resolution to distinguish the this compound signal from interfering signals. 2. Utilize Mass Spectrometry: Couple spectroscopic techniques with mass spectrometry to confirm the identity of the detected species.[8] 3. Analyze a Blank: Correct for background absorption or scattering by analyzing a blank that does not contain the sample.[7] |
| 2. Matrix Effects (in Matrix Isolation): The inert matrix can cause slight shifts in the vibrational frequencies of the isolated species. | 2. Compare with Gas-Phase Data: When possible, compare experimental results with gas-phase data to account for matrix-induced shifts. | |
| 3. Formation of Non-Volatile Compounds: In flame studies, the formation of non-volatile compounds containing the analyte can interfere with detection.[7] | 3. Optimize Atomization Conditions: Adjust flame conditions to minimize the formation of interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound so difficult to study?
A1: The primary challenges in studying the this compound stem from its high reactivity and short lifetime.[3][9] It has an unpaired electron, making it eager to react with other molecules or dimerize to form stable products like ethane.[5] This transient nature requires specialized techniques for its generation and detection in a controlled manner.
Q2: What is the typical lifetime of a this compound?
A2: The lifetime of a this compound is highly dependent on its environment. In the gas phase at low pressures, it can exist for several milliseconds.[10] However, in solution or at higher pressures where collisions are more frequent, its lifetime is much shorter. Most radicals are transient, with a half-life of less than a millisecond.[3]
Q3: How can I minimize the recombination of methyl radicals to form ethane?
A3: To minimize recombination, it is crucial to work at very low concentrations of the this compound. This can be achieved by using a dilute precursor solution or a low-pressure gas-phase system.[2] In matrix isolation, a high ratio of the inert gas to the precursor molecule is used to physically separate the radicals.
Q4: My precursor, azomethane, seems to be contaminated with ethane. How can I purify it?
A4: Azomethane can be purified by pumping on the condensate at 110 K and then warming the trap to 173 K, continuing to pump until a steady vapor pressure is achieved. The middle fraction collected upon further warming is typically of high purity.[1]
Q5: What are the advantages of using matrix isolation for studying methyl radicals?
A5: Matrix isolation allows for the trapping of highly reactive species like the this compound in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures.[11] This prevents the radicals from reacting with each other, allowing for detailed spectroscopic analysis of their structure and properties.[10]
Quantitative Data Summary
The following tables provide key quantitative data for the this compound to aid in experimental design and analysis.
Table 1: Bond Dissociation Energies (BDEs) for this compound Precursors
| Precursor | Bond Cleaved | BDE (kJ/mol) |
| Methane (CH₄) | CH₃-H | 439.3 |
| Ethane (C₂H₆) | CH₃-CH₃ | 377 |
| Azomethane (CH₃N=NCH₃) | CH₃-N | ~52 |
| Acetone (CH₃COCH₃) | CH₃-C(O)CH₃ | ~347 |
| Methyl Iodide (CH₃I) | CH₃-I | ~234 |
Note: BDE values can vary slightly depending on the experimental or computational method used.
Table 2: Selected Reaction Rate Constants for the this compound
| Reaction | Rate Constant (cm³/molecule·s) | Temperature (K) |
| •CH₃ + •CH₃ → C₂H₆ | 1.4 x 10⁻¹¹ | 1120-1400 |
| •CH₃ + C₂H₆ → CH₄ + •C₂H₅ | 5.9 x 10⁻¹³ | 1350 |
| •CH₃ + NO₂ → CH₃O + NO | - | - |
Note: Rate constants are highly dependent on temperature and pressure.[9]
Table 3: Absolute Photoionization Cross-Sections of the this compound
| Photon Energy (eV) | Cross-Section (cm²) |
| 10.2 | (5.7 ± 0.9) x 10⁻¹⁸ |
| 10.460 | (5.4 ± 2.0) x 10⁻¹⁸ |
| 10.466 | (5.5 ± 2.0) x 10⁻¹⁸ |
| 10.471 | (4.9 ± 2.0) x 10⁻¹⁸ |
| 10.54 | (5.1 ± 1.2) x 10⁻¹⁸ |
| 11.0 | (6.0 ± 2.0) x 10⁻¹⁸ |
Data sourced from references[6][12][13].
Experimental Protocols
Protocol 1: Generation of Methyl Radicals by Azomethane Pyrolysis and Detection by Mass Spectrometry
This protocol describes the generation of methyl radicals through the thermal decomposition of azomethane in a flow reactor, followed by detection using a time-of-flight mass spectrometer.
Materials:
-
Azomethane (CH₃N=NCH₃), purified
-
High-purity helium or argon as a carrier gas
-
Flow reactor with a quartz or alumina capillary tube
-
Heating element (e.g., tantalum wire) capable of reaching >1000 K
-
Time-of-flight mass spectrometer
-
Vacuum system
Procedure:
-
System Preparation: Ensure the entire system is under high vacuum to minimize contaminants.
-
Precursor Preparation: Introduce a dilute mixture of purified azomethane in the carrier gas into the flow reactor.
-
Pyrolysis: Heat the capillary tube to the desired pyrolysis temperature (typically >1000 K). Azomethane will decompose, yielding methyl radicals and nitrogen gas.
-
Sampling: The gas mixture exiting the pyrolysis zone is sampled into the mass spectrometer.
-
Detection: Use an appropriate ionization energy to detect the this compound (m/z = 15). Monitor other relevant masses to identify byproducts such as ethane (m/z = 30).[2]
Protocol 2: Generation of Methyl Radicals by Flash Photolysis of Acetone and Spectroscopic Detection
This protocol outlines the generation of methyl radicals via the UV photolysis of acetone vapor and their subsequent detection using time-resolved spectroscopy.
Materials:
-
Acetone (CH₃COCH₃), vaporized
-
Pulsed UV laser (e.g., excimer laser at 193 nm)
-
Spectrometer (e.g., FTIR or photoionization mass spectrometer)
-
Reaction cell with UV-transparent windows
-
Data acquisition system capable of time-resolved measurements
Procedure:
-
Cell Preparation: Fill the reaction cell with acetone vapor at the desired pressure.
-
Photolysis: Irradiate the acetone vapor with a pulse from the UV laser. This will induce the photodissociation of acetone into two methyl radicals and a carbon monoxide molecule.
-
Time-Resolved Detection: Trigger the spectrometer to acquire data at specific time delays after the laser pulse. This allows for monitoring the formation and decay of the this compound.
-
Data Analysis: Analyze the spectroscopic data to identify the characteristic signals of the this compound and determine its concentration and lifetime.[14]
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 12. Absolute photoionization cross-section of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to improve the yield of methyl radical initiated reactions.
Welcome to the technical support center for methyl radical initiated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving common problems encountered during this compound initiated reactions.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. Follow these steps to identify and address the root cause.[1][2]
Initial Diagnosis
-
Confirm Reactant Purity: Impurities in starting materials or solvents can inhibit the reaction or introduce side reactions.[1][2] It is recommended to use reagents of the highest possible purity or to purify them before use if their quality is uncertain.[1]
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to track the consumption of starting materials. If the starting material remains largely unconsumed, the reaction may not have initiated properly.[2]
-
Assess Reaction Setup: Ensure all glassware is clean and dry. For oxygen-sensitive reactions, proper degassing of solvents and maintenance of an inert atmosphere are critical.[3] Oxygen is a known radical scavenger and can terminate free radical polymerizations.[3]
Troubleshooting Workflow
Issue 2: Reaction Fails to Initiate
The initiation step, where the radical is first generated, is critical.[4]
-
Problem: The initiator is not decomposing to form radicals.
-
Solution: Check the initiator's half-life at your reaction temperature. You may need to increase the temperature. For thermally labile initiators like AIBN or benzoyl peroxide, heat is required for homolytic cleavage.[3][5] For photoredox-catalyzed reactions, ensure your light source has the correct wavelength and intensity.
-
-
Problem: The presence of inhibitors.
-
Solution: Monomers are often shipped with radical inhibitors (e.g., hydroquinone) to prevent premature polymerization.[6] These must be removed before the reaction, for example, by washing with an alkali solution and distilling under reduced pressure.[7] Excess inhibitor will scavenge the generated radicals and prevent polymerization.[6]
-
Issue 3: Formation of Side Products
The high reactivity of radicals can lead to undesired side reactions.[8]
-
Problem: Dimerization of methyl radicals.
-
Description: Two methyl radicals can combine to form ethane (CH₃-CH₃).[5] This is a common termination step and is more likely at high radical concentrations.[5]
-
Solution: Keep the concentration of the radical initiator low to favor the propagation steps over termination.[4] This ensures that a generated radical is more likely to react with the substrate than another radical.
-
-
Problem: Multiple additions or lack of regioselectivity.
-
Description: In C-H functionalization reactions like the Minisci reaction, multiple methyl groups may be added to the substrate, or addition may occur at undesired positions.[9][10] This is because the LUMO coefficients at different positions (e.g., C2 and C4 of pyridine) can be very similar.[9]
-
Solution:
-
Stoichiometry Control: Use the heteroarene as the limiting reagent.
-
Acidic Additives: Protonation of the heteroarene with an acid is crucial as it lowers the LUMO energy, facilitating radical addition.[9]
-
Catalyst Control: In some systems, a catalyst can be used to direct the addition to a specific position.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my reaction?
The choice of initiator depends on the desired reaction conditions.
-
Thermal Initiators: Compounds like Azo-bis-isobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) decompose upon heating to generate radicals.[3] They are suitable for reactions that can be run at elevated temperatures (e.g., >60°C).
-
Redox Initiators: A combination of an oxidizing and a reducing agent (e.g., Benzoyl Peroxide and Dimethyl-p-toluidine) can generate radicals at room temperature.[12]
-
Photoredox Catalysts: These systems use visible light to generate radicals under mild conditions, offering high functional group tolerance.[13][14]
Q2: What is the effect of initiator concentration on the reaction?
Initiator concentration directly impacts the reaction rate, polymer molecular weight (in polymerization), and overall yield.
-
Reaction Rate: Generally, increasing the initiator concentration increases the rate of polymerization because more radical chains are initiated.[15][16]
-
Molecular Weight: In polymerization, a higher initiator concentration leads to a lower average molecular weight. This is because more polymer chains are growing simultaneously, but the monomer is consumed faster, resulting in shorter chains.[15]
-
Yield: The relationship is not always linear. While a higher initiator concentration can increase the rate, it can also lead to more termination reactions, potentially reducing the yield of the desired product.[17][18] An optimal concentration often needs to be determined experimentally.[18]
Table 1: Effect of Initiator (BPO) and Co-initiator (DMA) Concentration on MMA Polymerization
| BPO Conc. (wt.%) | DMA Conc. (wt.%) | Max. Polymerization Rate (Rpmax) (1/s) | Time to Rpmax (s) | Final Conversion (pf) |
| 0.3 | 0.25 | 0.00135 | 1173 | ~0.55 |
| 0.3 | 0.35 | 0.00145 | 842 | ~0.80 |
| 0.3 | 0.50 | 0.00198 | 580 | ~0.95 |
Data adapted from kinetic studies of methacrylate bone cement polymerization.[15]
Q3: Why is temperature control important in radical reactions?
Temperature affects multiple aspects of the reaction:
-
Initiator Decomposition: The rate of radical generation from thermal initiators is temperature-dependent.[7]
-
Propagation vs. Termination: In polymerization, termination reactions (combination and disproportionation) are affected by temperature. At lower temperatures, termination by combination is often predominant.[3]
-
Side Reactions: Higher temperatures can increase the rate of undesired side reactions.[1] Careful temperature control is necessary to balance initiation rate with product stability.[1]
Q4: What is the "chain reaction" in radical polymerization?
Radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.[4][5]
-
Initiation: A radical initiator molecule breaks down (homolytic cleavage) to form two radicals. One of these radicals then adds to a monomer unit, creating a new, larger radical.[5]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats rapidly, adding many monomer units.[5]
-
Termination: The chain growth is stopped when two growing radical chains react with each other, either by combining or through disproportionation (hydrogen transfer).[3][5]
Experimental Protocols
Protocol: Bulk Free Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes the polymerization of MMA initiated by a benzoyl peroxide (BP) and dimethyl-p-toluidine (DMPT) redox pair at room temperature.[12]
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Benzoyl Peroxide (BP), finely ground
-
Dimethyl-p-toluidine (DMPT)
-
Reaction vial
-
Stir bar or wooden tongue depressor
Safety Precautions:
-
Perform all transfers of the MMA monomer inside a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
Procedure:
-
Monomer Preparation: If the MMA contains an inhibitor (like hydroquinone), wash it with a 4% alkali solution and then distill under reduced pressure to purify.[7]
-
Initiator Addition: In a reaction vial, add 45 mg of finely ground benzoyl peroxide for every 1.0 g of MMA. Stir until the BP is completely dissolved. Gentle warming may be necessary. If heated, allow the solution to return to room temperature.[12]
-
Co-initiator Addition: Add 0.025 mL of dimethyl-p-toluidine (DMPT) for every 1.0 g of MMA to the vial. Mix thoroughly.[12]
-
Polymerization: The polymerization will proceed at room temperature. The mixture will become progressively more viscous and may generate heat. Monitor the temperature throughout the reaction.
-
Isolation: Once the polymerization is complete (the mixture has solidified), the resulting poly(methyl methacrylate) (PMMA) can be characterized. If the reaction was performed for kinetic analysis, the polymer can be precipitated from the solution using methanol and dried to a constant weight.[7]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uvebtech.com [uvebtech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Common side reactions and byproducts in methyl radical chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl radical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound chemistry?
A1: The most prevalent side reactions involving methyl radicals are driven by their high reactivity. Key side reactions include:
-
Dimerization: Two methyl radicals can combine to form ethane (C₂H₆). This is a common termination step in radical chain reactions and is more likely to occur at high radical concentrations.[1][2]
-
Hydrogen Abstraction: Methyl radicals can abstract a hydrogen atom from solvents, reagents, or the substrate itself to form methane (CH₄).[3][4] The propensity for hydrogen abstraction depends on the bond dissociation energy of the C-H, O-H, or N-H bonds in the reaction mixture.
-
Reaction with Oxygen: In the presence of oxygen, methyl radicals can react to form methylperoxy radicals (CH₃OO•), which can lead to the formation of formaldehyde and other oxidation byproducts.[3] It is crucial to perform reactions under an inert atmosphere to avoid these side products.
-
Disproportionation: While less common for methyl radicals themselves, reactions with other radical species in the mixture can lead to disproportionation, resulting in the formation of a saturated and an unsaturated species.
Q2: My reaction is producing a significant amount of ethane. How can I minimize this byproduct?
A2: The formation of ethane is due to the dimerization of methyl radicals.[1] To minimize this, you should aim to keep the steady-state concentration of methyl radicals low. Here are some strategies:
-
Slow Addition of Radical Initiator: Instead of adding the radical initiator all at once, use a syringe pump to add it slowly over the course of the reaction. This will keep the concentration of methyl radicals low at any given time, favoring the reaction with your substrate over dimerization.
-
Lower Reaction Temperature: High temperatures can lead to a faster rate of initiator decomposition and a higher concentration of radicals. Lowering the temperature (while ensuring the initiator still decomposes at a reasonable rate) can reduce the rate of dimerization.
-
Use a Less Reactive Initiator: Choose a radical initiator with a longer half-life at your desired reaction temperature. This will result in a slower, more controlled generation of methyl radicals.
Q3: I am observing the formation of methane in my reaction. What is the likely source, and how can I prevent it?
A3: Methane formation is a strong indication that your methyl radicals are abstracting hydrogen atoms from a source in your reaction mixture.[3] To troubleshoot this, consider the following:
-
Solvent: The solvent is a common source of hydrogen atoms. Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane) are particularly susceptible. Consider switching to a solvent with stronger C-H bonds, such as benzene, t-butanol, or acetic acid.
-
Substrate and Reagents: The substrate or other reagents in your reaction may have labile protons that can be abstracted. Examine the structure of all components in your reaction mixture to identify potential hydrogen donors.
-
Water: Even trace amounts of water can serve as a hydrogen donor. Ensure your reagents and solvent are rigorously dried before use.
Troubleshooting Guides
Problem 1: Low Yield of the Methylated Product
If you are experiencing a low yield of your desired methylated product, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing Methyl Radical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for specific methyl radical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating methyl radicals in a laboratory setting?
A1: Methyl radicals are highly reactive intermediates and can be generated through various methods. Common approaches include:
-
Decomposition of Peroxides: Organic peroxides like di-tert-butyl peroxide (DTBP) and dicumyl peroxide (DCP) can be thermally or photochemically cleaved to generate methyl radicals.[1]
-
Photoredox Catalysis: This method uses visible light and a photocatalyst to generate methyl radicals from precursors such as carboxylic acids, redox-active esters (like N-(acyloxy)phthalimide esters), or benzo[1][2][3]dithiazole‐1,1,3‐trioxides.[3][4]
-
Thermal Initiators: Compounds like Azobisisobutyronitrile (AIBN) decompose upon heating to produce radicals that can initiate a radical chain reaction.[5][6]
-
From DMSO: The combination of hydrogen peroxide and dimethyl sulfoxide (DMSO), often with a metal catalyst (Fenton's reagent), can generate methyl radicals.[1]
-
Transition-Metal Catalysis: Transition metals can be used to generate methyl radicals from various precursors, often involving a catalytic cycle.[7]
Q2: How do I select an appropriate this compound precursor for my specific reaction?
A2: The choice of precursor depends on several factors, including the substrate's functional group tolerance, the desired reaction conditions (e.g., temperature, light), and the desired reactivity. For instance, photoredox catalysis offers mild reaction conditions suitable for complex molecules.[3][8] Peroxide-based methods are often simpler but may require higher temperatures.[1] The stability of the precursor is also a consideration; for example, benzo[1][2][3]dithiazole‐1,1,3‐trioxides are noted as being bench-stable.[3]
Q3: What are the critical parameters to control for optimizing the yield and selectivity of a this compound reaction?
A3: Key parameters to optimize include:
-
Concentration of the radical precursor: A low excess of the radical precursor is often desirable.[9]
-
Reaction temperature: Temperature can significantly affect the rate of radical generation and the stability of intermediates.
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway.
-
Light source and intensity (for photoredox reactions): The wavelength and intensity of light must be matched to the photocatalyst.
-
Catalyst loading (for catalyzed reactions): The amount of catalyst can impact the reaction rate and efficiency.
-
Presence of additives: Additives like bases or radical inhibitors can be used to control side reactions.[10]
Q4: What are common side reactions in this compound chemistry, and how can they be minimized?
A4: Common side reactions include dimerization of methyl radicals to form ethane, hydrogen abstraction from the solvent or substrate, and over-methylation of the product.[1][11] To minimize these:
-
Control the concentration of the this compound: Using a slow generation method can keep the steady-state concentration of the radical low.
-
Choose an appropriate solvent: Avoid solvents with weak C-H bonds that are susceptible to hydrogen abstraction.
-
Optimize stoichiometry: Carefully control the ratio of the this compound precursor to the substrate.
-
Use radical traps or inhibitors: In some cases, adding a radical inhibitor can suppress unwanted polymerization if it doesn't interfere with the desired reaction.[10]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient radical generation. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, light, solvent). 4. Inactive catalyst. | 1. Screen different radical precursors or initiators. 2. Verify the stability of your compounds under the reaction conditions. 3. Systematically optimize reaction parameters. 4. Use a fresh batch of catalyst or ensure it is properly activated. |
| Formation of Unexpected Side Products | 1. Over-methylation. 2. Dimerization of methyl radicals. 3. Reaction with solvent. 4. Isomerization of the product. | 1. Reduce the equivalents of the methylating agent. 2. Lower the reaction temperature or use a slower addition rate of the precursor. 3. Use a less reactive solvent. 4. Analyze the reaction at different time points to identify intermediate species. |
| Incomplete Consumption of Starting Material | 1. Insufficient amount of radical precursor. 2. Short reaction time. 3. Low reaction temperature. 4. Catalyst deactivation. | 1. Increase the equivalents of the radical precursor. 2. Extend the reaction time and monitor by an appropriate analytical technique (e.g., LC-MS, GC-MS). 3. Increase the reaction temperature. 4. Add a fresh portion of the catalyst. |
| Reaction Fails to Initiate | 1. Radical initiator not decomposing. 2. Light source not appropriate for the photocatalyst. 3. Presence of a radical inhibitor as an impurity. | 1. Ensure the temperature is high enough for thermal initiators like AIBN. 2. Check the emission spectrum of your light source and the absorption spectrum of your photocatalyst. 3. Purify all reagents and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated Methylation using a Carboxylic Acid Precursor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (1.0 equiv)
-
Carboxylic acid precursor (e.g., acetic acid, 1.5 - 3.0 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%)
-
Base (e.g., Li₂CO₃, if required)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the substrate, carboxylic acid precursor, and photocatalyst.
-
Add the anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
If required, add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature and irradiate with a suitable light source (e.g., blue LEDs).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 2: this compound Generation from Di-tert-butyl Peroxide (DTBP)
This protocol describes a transition-metal-free approach.[1]
Materials:
-
Substrate (1.0 equiv)
-
Di-tert-butyl peroxide (DTBP) (as both methylating agent and oxidant)
-
Solvent (e.g., chlorobenzene)
Procedure:
-
In a sealed tube, dissolve the substrate in the chosen solvent.
-
Add DTBP to the solution.
-
Heat the reaction mixture to the desired temperature (typically >100 °C) and stir for the required time.
-
Monitor the reaction by an appropriate analytical method.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for a this compound reaction.
References
- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low signal-to-noise in methyl radical ESR spectra.
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in methyl radical Electron Spin Resonance (ESR) spectra.
Troubleshooting Guide
This section addresses specific issues that can lead to a poor signal-to-noise (S/N) ratio in your ESR experiments.
Q1: My ESR signal for the this compound is very weak or completely buried in noise. What are the most common causes?
A low signal-to-noise ratio is a frequent challenge in ESR spectroscopy, especially for highly reactive species like the this compound. The primary causes can be grouped into three categories: sample-related issues, suboptimal instrument parameters, and inherent instrument limitations.
-
Sample-Related Issues:
-
Low Radical Concentration: The intensity of the ESR signal is directly proportional to the concentration of the paramagnetic species. Methyl radicals are often short-lived, leading to a low steady-state concentration.
-
Radical Instability: The high reactivity of methyl radicals means they can quickly decay through recombination or reactions with the solvent or other molecules.
-
Inappropriate Solvent/Matrix: Solvents with a high dielectric constant can significantly reduce the quality factor (Q-factor) of the ESR cavity, which in turn decreases the spectrometer's sensitivity.
-
Sample Positioning: Incorrect placement of the sample within the resonant cavity can lead to a weaker signal. The sample should be in the region of maximum magnetic field intensity.
-
-
Instrument Parameter Issues:
-
Microwave Power Saturation: Applying excessive microwave power can lead to saturation, a phenomenon where the populations of the upper and lower spin states equalize, causing the signal intensity to decrease or even disappear.
-
Inappropriate Modulation Amplitude: While modulation is necessary for detection, an amplitude that is too large can broaden the spectral lines, reducing their height and obscuring hyperfine details. Conversely, a very small amplitude may result in a weak signal.
-
Incorrect Time Constant and Scan Time: The time constant is a filter to reduce noise. If the scan time is too fast for the chosen time constant, the spectral lines can become distorted and attenuated.
-
Insufficient Signal Averaging: The S/N ratio improves with the square root of the number of scans. A low number of scans may be insufficient to distinguish a weak signal from the background noise.
-
-
Instrumental Limitations:
-
Thermal Noise: The electronic components of the spectrometer, particularly the initial signal amplifier, generate thermal noise. In many commercial spectrometers, this amplifier is at room temperature, which can significantly degrade sensitivity, especially for low-temperature samples.
-
Q2: How can I increase the concentration and stability of methyl radicals for my ESR measurement?
Given the transient nature of methyl radicals, stabilizing them or increasing their detectable concentration is crucial.
-
Spin Trapping: This is the most common and effective method for studying short-lived radicals. A "spin trap" molecule reacts with the transient this compound to form a much more stable and persistent radical (a spin adduct), which can accumulate to a higher concentration.
-
Common Spin Traps: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN) are frequently used.
-
-
Matrix Isolation / Low-Temperature Studies: By generating the radicals in a frozen, inert matrix (like a frozen solvent or a polymer), their diffusion and reactivity are severely restricted, leading to a longer lifetime and higher concentration.
-
Procedure: This typically involves generating the radicals photolytically or via irradiation within a solid matrix at cryogenic temperatures (e.g., liquid nitrogen, 77 K).
-
Q3: What are the key ESR spectrometer parameters I should optimize to improve the S/N ratio?
Systematic optimization of instrument settings is critical for maximizing signal quality.
FAQs: Improving Signal-to-Noise
Data Presentation: Optimizing Spectrometer Parameters
The following table summarizes key ESR parameters and their typical starting ranges for detecting this compound adducts. Optimization is crucial and these values should be adjusted based on your specific sample and instrument.
| Parameter | Recommended Range | Effect on S/N Ratio & Potential Issues |
| Microwave Power | 0.1 - 5 mW | Low Power: Signal intensity is proportional to the square root of the power. High Power: Can cause saturation, leading to a decrease in signal intensity and line broadening. Organic radicals often saturate at low power levels. |
| Modulation Amplitude | 0.01 - 1.0 Gauss (G) | Optimal: Should be a fraction (e.g., 1/3 to 1/5) of the narrowest peak-to-peak linewidth. Too High: Causes significant line broadening, which reduces signal height and resolution. Too Low: Results in a weak signal. |
| Receiver Gain | Instrument Dependent | Amplifies both the signal and the noise. Increase until the signal fills the ADC range without clipping. Too high a gain can introduce noise from the detector itself. |
| Time Constant | 10 - 160 ms | Acts as a low-pass filter to reduce noise. A longer time constant provides more effective noise reduction but requires a slower magnetic field sweep to avoid signal distortion. |
| Scan Time | 30 - 240 seconds | Must be appropriately matched with the time constant. A general rule is Scan Time > 10 x Time Constant. |
| Number of Scans | 1 to >100 | The S/N ratio improves in proportion to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans. |
Experimental Protocols
This protocol provides a general methodology for using a spin trap to detect methyl radicals.
Materials:
-
Source of methyl radicals (e.g., Fenton-like reaction, photolysis of a precursor).
-
Spin trap (e.g., 50 mM DMPO in a suitable solvent).
-
ESR-grade solvent (e.g., deionized water, toluene), deoxygenated.
-
ESR capillary tubes.
Methodology:
-
Prepare Spin Trap Solution: Prepare a fresh solution of the spin trap (e.g., 50 mM DMPO) in a deoxygenated solvent. Spin trap solutions can degrade, so it is best to prepare them immediately before use and protect them from light.
-
Initiate Radical Generation: In an ESR-compatible tube or vial, combine the components of your radical-generating system.
-
Introduce Spin Trap: Add the spin trap solution to the reaction mixture. The final concentration of the spin trap needs to be optimized for the specific system.
-
Mix and Transfer: Gently mix the solution. Immediately transfer an aliquot into a quartz ESR capillary tube.
-
ESR Measurement: Place the capillary tube into the ESR cavity and begin data acquisition promptly. The spin adduct itself has a finite lifetime.
-
Acquire Spectrum: Use the optimized parameters from the table above as a starting point. Accumulate multiple scans to improve the S/N ratio.
This protocol describes how to perform a microwave power saturation study to find the optimal power setting.
Methodology:
-
Initial Setup: Prepare your sample and place it in the spectrometer. Set the instrument parameters (modulation amplitude, scan time, etc.) to reasonable starting values. Choose a low initial microwave power (e.g., 0.1 mW).
-
Acquire Spectra: Record the ESR spectrum at a series of increasing microwave power levels (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mW). Keep all other parameters constant.
-
Measure Signal Intensity: For each spectrum, measure the peak-to-peak amplitude of a characteristic line.
-
Plot Saturation Curve: Create a plot of the ESR signal intensity versus the square root of the microwave power.
-
Determine Optimal Power: Initially, the signal intensity should increase linearly with the square root of the power. As saturation begins, the curve will deviate from linearity and eventually, the signal intensity will decrease. The optimal microwave power is the highest value still in the linear range of the plot, as this provides the maximum signal without significant saturation.
Mandatory Visualizations
Diagrams and Workflows
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for low signal-to-noise in ESR.
Caption: Interplay of key ESR parameters with signal, noise, and resolution.
Technical Support Center: Radical Recombination in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize radical recombination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of radical recombination in solution?
Radical recombination in solution is largely governed by the "cage effect". When a molecule dissociates into a radical pair, the surrounding solvent molecules form a "cage" that temporarily traps the radicals. This increases the likelihood of them recombining (geminate recombination) before they can diffuse apart into the bulk solution (escape).[1][2] The reaction can be broken down into two main phases: a short-timescale geminate recombination phase and a longer-timescale bulk recombination phase for radicals that escape the initial solvent cage.[3][4][5]
Q2: How does solvent viscosity influence radical recombination?
Solvent viscosity is a dominant factor affecting radical recombination rates.[1] Traditionally, bulk viscosity (macroviscosity) was used to predict recombination efficiencies. However, recent studies show that microviscosity provides a much more accurate correlation.[2][6][7][8]
-
Macroviscosity: This is the bulk property of the solvent. While a general trend of increased recombination with higher macroviscosity exists, it is often a crude predictor, with significant variations observed between different solvent systems of identical macroviscosity.[1][2][6]
-
Microviscosity: This refers to the local viscosity experienced by the radical pair. It is a better parameter for predicting the cage recombination efficiency (FcP) across a wide range of solvent types, including nonpolar, polar, aromatic, and hydrogen-bonding systems.[2][7] Microviscosity can be determined by measuring the translational diffusion coefficient of a suitable probe molecule using NMR DOSY spectroscopy.[2][7]
Q3: Can an external magnetic field be used to control radical recombination?
Yes, external magnetic fields can influence the yields and kinetics of radical recombination reactions, an observation explained by the Radical Pair Mechanism.[9][10]
-
Mechanism: An applied magnetic field can alter the rate of interconversion between the singlet (S) and triplet (T) electronic states of the radical pair.[9] For a reaction to be affected, products must be able to form from both the singlet and triplet states.[9]
-
Low Field Effect: Applying a weak magnetic field can surprisingly increase the number of pathways for singlet-to-triplet interconversion, which for a singlet-born radical pair, reduces the yield of the geminate recombination product and boosts the concentration of free radicals that escape the solvent cage.[10][11]
-
High Field Effect: A strong magnetic field can make certain singlet-to-triplet transitions energetically forbidden, thereby reducing the overall rate of interconversion and increasing the yield of the singlet recombination product.[11]
Q4: What is the role of a radical scavenger?
A radical scavenger is a compound added to a solution to "capture" or react with free radicals, preventing them from participating in other reactions, such as unwanted polymerization or recombination.[12] In the context of minimizing recombination, scavengers react with radicals that have escaped the initial solvent cage, thus preventing bulk recombination. The effectiveness of a scavenger depends on both its concentration (CS) and its scavenging rate coefficient (kS).[3][4]
Q5: How does temperature affect recombination rates?
Temperature has a complex and system-dependent influence on radical recombination. For reactions in solution, increasing temperature generally decreases solvent viscosity, which in turn facilitates the diffusion of radicals out of the solvent cage, thereby decreasing the probability of geminate recombination. However, the overall effect can be multifaceted. For instance, in some biological systems, recombination rates show a U-shaped dependence on temperature, with the lowest rate at an ideal temperature.[13] For certain gas-phase reactions at high pressure, the rate constant for recombination can exhibit a weak negative temperature dependence.[14]
Troubleshooting Guides
Issue 1: Higher than expected yield of geminate recombination product.
This issue suggests that radicals are not efficiently escaping the initial solvent cage.
| Potential Cause | Suggested Solution | Rationale |
| High Solvent Microviscosity | 1. Change to a solvent with a lower microviscosity. 2. Measure the microviscosity of your current system using NMR DOSY to confirm if it is the source of the issue. | A lower microviscosity enhances the translational diffusion of radicals, allowing them to escape the solvent cage more effectively before recombination can occur.[2][6][7] |
| Radical Pair Spin State | 1. Apply a weak external magnetic field. | For a singlet-born radical pair, a weak magnetic field can promote interconversion to the triplet state, reducing the probability of singlet-channel recombination and increasing the yield of escaped radicals.[10][11] |
| Low Temperature | 1. Increase the reaction temperature, if the system allows. | Increasing the temperature typically lowers solvent viscosity and provides radicals with more kinetic energy to overcome the cage effect.[13][14] |
Issue 2: Inconsistent recombination rates when changing solvents, even with similar bulk viscosities.
This common problem highlights the limitations of using macroviscosity as a predictive tool.
| Potential Cause | Suggested Solution | Rationale |
| Reliance on Bulk Viscosity | 1. Disregard bulk viscosity as the primary predictor. 2. Characterize your solvent systems by their microviscosity . | The cage recombination efficiency (FcP) correlates strongly with microviscosity, not bulk viscosity. Solvents with identical bulk viscosities can have dramatically different microviscosities and thus different effects on recombination.[2][6] |
| Selective Solvation | 1. Use a viscogen (viscosity-increasing agent) that is structurally similar to the primary solvent. | While studies suggest that selective solvation does not significantly affect the correlation between recombination efficiency and microviscosity, using structurally similar components is good practice to minimize potential confounding effects.[7] |
Data and Experimental Parameters
Table 1: Factors Influencing Radical Fate
This table summarizes the expected outcome on radical escape and recombination when key experimental parameters are changed.
| Parameter | Change | Effect on Geminate Recombination | Effect on Radical Escape | Primary Mechanism |
| Solvent Microviscosity | Increase | Increase | Decrease | Slower radical diffusion within the solvent cage.[1][7] |
| Temperature | Increase | Decrease (generally) | Increase (generally) | Lower viscosity and higher kinetic energy of radicals.[13][15] |
| Radical Scavenger Conc. | Increase | No Direct Effect | No Direct Effect* | Scavengers act on escaped radicals, preventing bulk recombination.[3][4] |
| External Magnetic Field | Apply Weak Field | Decrease (for S-born pairs) | Increase (for S-born pairs) | Lifts spin-state degeneracies, increasing S-T0 mixing.[10][11] |
| External Magnetic Field | Apply Strong Field | Increase (for S-born pairs) | Decrease (for S-born pairs) | S-T± transitions become energetically forbidden.[11] |
Note: Scavengers primarily affect the fate of radicals after they escape the geminate cage, thereby minimizing bulk recombination.
Experimental Protocols
Protocol 1: Measuring Solvent Microviscosity via NMR DOSY
Objective: To determine the translational diffusion coefficient of a probe molecule, which serves as a measure of the solvent's microviscosity.[2][7]
Methodology:
-
Probe Selection: Choose a probe molecule that is structurally similar to the radicals being studied but is stable and easily detectable by NMR.
-
Sample Preparation: Prepare a solution of the probe molecule in the solvent system of interest. Ensure the concentration is sufficient for a good NMR signal but low enough to not significantly alter the solvent properties.
-
NMR Acquisition: Perform a Diffusion-Ordered Spectroscopy (DOSY) experiment. This is a pulsed-field gradient NMR technique that separates signals based on the diffusion rates of the molecules.
-
Data Processing: Process the 2D DOSY spectrum. The diffusion dimension will show the diffusion coefficient (D) for each chemical species.
-
Microviscosity Correlation: The measured diffusion coefficient (D) is inversely proportional to the microviscosity experienced by the probe. This value can then be correlated with the radical cage recombination efficiency (FcP).[6]
Protocol 2: Kinetic Analysis using Laser Flash Photolysis
Objective: To generate radicals photolytically and monitor their decay kinetics in real-time to study recombination.[8]
Methodology:
-
Precursor Selection: Choose a precursor molecule that, upon excitation with a laser pulse, rapidly and cleanly generates the radical pair of interest.
-
Sample Preparation: Prepare a deoxygenated solution of the precursor in the chosen solvent and place it in a cuvette.
-
Laser Excitation: Excite the sample with a short (nanosecond or picosecond) laser pulse of an appropriate wavelength to initiate the photolysis.
-
Transient Absorption Monitoring: Use a second, weaker light source (a probe beam) to pass through the sample. Monitor the change in absorption of this probe beam over time using a fast detector (e.g., a photodiode or streak camera). The radicals generated will have a characteristic absorption spectrum, allowing their concentration to be tracked.
-
Kinetic Modeling: Analyze the decay trace of the transient absorption signal. The decay kinetics can be fitted to models that distinguish between the initial fast geminate recombination and the subsequent slower bulk recombination or reaction with scavengers.[4]
Visualizations
Caption: Workflow for studying and minimizing radical recombination.
Caption: Factors influencing the fate of a radical pair in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. Temperature affects recombination rate plasticity and meiotic success between thermotolerant and cold tolerant yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombination of radicals in the high-pressure and high-temperature limit Part 2Reaction CH3+H - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Purity Considerations for Precursors in Methyl Radical Generation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during methyl radical generation experiments, with a specific focus on the purity of common precursors.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues related to precursor purity that may affect the yield and reproducibility of your this compound generation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving a low yield. Could the purity of my precursor be the issue?
A1: Yes, precursor purity is a critical factor that can significantly impact reaction yields. Impurities can act as radical scavengers, participate in side reactions, or poison catalysts. It is essential to ensure the purity of your precursor before starting your experiment. Common initial steps to investigate include verifying the stated purity from the supplier, checking for signs of degradation (e.g., discoloration), and considering purification if the precursor has been stored for an extended period or exposed to air and moisture.[1][2][3]
Q2: I'm using Dimethyl Sulfoxide (DMSO) with Fenton's reagent to generate methyl radicals, but my results are inconsistent. What could be the cause?
A2: Inconsistent results when using DMSO as a this compound precursor are often linked to impurities within the DMSO itself. Common impurities in commercial DMSO include dimethyl sulfide (DMS), water, and other thermal degradation products.[4][5] Water content can affect the reaction kinetics, while DMS can compete in side reactions. For sensitive applications, it is recommended to use anhydrous, high-purity DMSO. You can analyze your DMSO for volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Q3: I am using acetone photolysis for this compound generation and observing lower than expected radical production. What are the likely causes related to the precursor?
A3: For photochemical applications, the purity of acetone is crucial. Common impurities such as water and alcohols can quench the excited state of acetone, reducing the quantum yield of this compound formation. Aldehydes, another common impurity, can also participate in unwanted photochemical reactions. Purification of acetone by distillation is often recommended to remove these impurities.[7][8][9]
Q4: My photoredox/nickel dual-catalyzed methylation reaction is not proceeding to completion. Could my redox-active ester precursor be the problem?
A4: Yes, the purity of your redox-active ester, such as an N-(acyloxy)phthalimide, is critical for the efficiency of photoredox catalysis.[10][11][12] Impurities can interfere with the catalytic cycle in several ways:
-
Quenching the Photocatalyst: Impurities can deactivate the excited state of the photocatalyst, preventing the single-electron transfer required for radical generation.
-
Reacting with the Nickel Catalyst: Certain impurities can bind to the nickel catalyst, inhibiting its activity in the cross-coupling cycle.
-
Side Reactions: Impurities may be more reactive under the reaction conditions than your desired substrate, leading to the consumption of reagents and the formation of byproducts.
It is advisable to synthesize and purify the redox-active ester shortly before use to ensure high purity.[10][13]
Q5: Are there any specific storage recommendations for this compound precursors to maintain their purity?
A5: Proper storage is crucial for maintaining the purity of this compound precursors. Here are some general guidelines:
-
Azomethane: Store in a cool, dark place in a tightly sealed container, as it is volatile and light-sensitive.
-
Halomethanes (e.g., Methyl Iodide): Store in a dark bottle, often over a stabilizer like copper wire, to prevent decomposition by light, which liberates iodine.[14]
-
Peroxides: Store in a cool, dark, and well-ventilated area, away from metals and reactive materials, as they can be thermally unstable.
-
S-adenosylmethionine (SAM): Due to its instability, especially in aqueous solutions, it should be stored at low temperatures (e.g., -20°C or -80°C) and handled under anaerobic conditions when possible.
-
Redox-active esters: Store in a cool, dry, and dark place, under an inert atmosphere if possible, as they can be sensitive to moisture and light.
Data on Precursor Purity and Impurities
The following tables summarize key information regarding common precursors for this compound generation, including typical purity grades, common impurities, and their effects on experimental outcomes.
Table 1: Common Precursors and Purity Considerations
| Precursor | Common Purity Grades | Common Impurities | Effects of Impurities on this compound Generation |
| Azomethane (CH₃N=NCH₃) | >98% | Nitrogen, Methane, Ethane | Can affect pressure measurements and reaction kinetics. |
| Methyl Iodide (CH₃I) | >99% (with stabilizer) | Iodine, Methanol, Water | Iodine can initiate side reactions; Methanol and water can act as H-atom donors, quenching methyl radicals.[14][15] |
| Acetone ((CH₃)₂CO) | ACS Grade (>99.5%) | Water, Methanol, Acetaldehyde | Water and methanol can reduce the quantum yield of photolysis; Acetaldehyde can undergo competing photochemical reactions.[9] |
| Dimethyl Sulfoxide ((CH₃)₂SO) | Anhydrous (>99.9%) | Water, Dimethyl Sulfide (DMS) | Water can alter the reaction medium; DMS can undergo oxidation and other side reactions.[4][5] |
| Di-tert-butyl peroxide ((CH₃)₃COOC(CH₃)₃) | >98% | tert-Butyl alcohol, Acetone | Can act as hydrogen atom donors, leading to premature termination of radical chains. |
| N-(Acyloxy)phthalimides | Synthesized and purified | N-hydroxyphthalimide, unreacted carboxylic acid, coupling reagents | Can interfere with the photoredox catalytic cycle and lead to byproducts.[10] |
Table 2: Analytical Methods for Purity Assessment
| Precursor | Recommended Analytical Technique | Purpose |
| Azomethane | Gas Chromatography (GC) | Quantify purity and gaseous impurities. |
| Methyl Iodide | GC-MS, ¹H NMR | Identify and quantify organic impurities and stabilizer content. |
| Acetone | Karl Fischer Titration, GC-MS | Determine water content and identify organic impurities. |
| Dimethyl Sulfoxide | Karl Fischer Titration, GC-MS | Determine water content and identify volatile impurities like DMS.[6] |
| Di-tert-butyl peroxide | Titration, GC | Determine active peroxide content and identify impurities. |
| N-(Acyloxy)phthalimides | ¹H NMR, LC-MS | Confirm structure and assess purity. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the purification of precursors and the generation of methyl radicals.
Protocol 1: Purification of Acetone by Simple Distillation
Objective: To remove water and other non-volatile impurities from commercial-grade acetone for use in photochemical this compound generation.[7]
Materials:
-
Crude acetone
-
Boiling stones
-
Simple distillation apparatus (round bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
Procedure:
-
Assemble the simple distillation apparatus. Ensure all glassware is dry.
-
Add the crude acetone and a few boiling stones to the round bottom flask. Do not fill the flask more than two-thirds full.
-
Slowly heat the flask using the heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of acetone (56°C at standard pressure). Discard any initial distillate (forerun) that comes over at a lower temperature.
-
Stop the distillation when about 10-15% of the initial volume remains in the distillation flask to avoid distilling over high-boiling impurities.
-
Store the purified acetone over molecular sieves to maintain its anhydrous state.
Protocol 2: Synthesis and Purification of N-(Acyloxy)phthalimide Redox-Active Ester
Objective: To synthesize a redox-active ester from a carboxylic acid for use in photoredox-catalyzed this compound generation.[10]
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
N-Hydroxyphthalimide (NHP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and a catalytic amount of DMAP in anhydrous DCM.
-
Add the coupling agent (e.g., DCC, 1.1 equiv) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(acyloxy)phthalimide.
Protocol 3: this compound Generation using Fenton's Reagent and DMSO
Objective: To generate methyl radicals in an aqueous solution for subsequent reactions.[16][17]
Materials:
-
Dimethyl sulfoxide (DMSO), high purity
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Deionized water
-
Reaction vessel
Procedure:
-
Prepare a stock solution of FeSO₄·7H₂O in deionized water.
-
In the reaction vessel, add the desired amount of DMSO to deionized water.
-
Add the FeSO₄ solution to the DMSO/water mixture.
-
Initiate the reaction by slowly adding the hydrogen peroxide solution to the reaction mixture with stirring. The generation of methyl radicals will begin immediately.
-
The reaction is typically carried out at room temperature. The concentration of reactants can be adjusted to control the rate of radical generation.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Reactions
Caption: A decision tree for troubleshooting low yields in this compound reactions.
Diagram 2: Experimental Workflow for Photoredox/Nickel Dual-Catalyzed Methylation
Caption: A typical workflow for a photoredox/nickel dual-catalyzed methylation reaction.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. US2820743A - Process of purifying acetone by extractive distillation - Google Patents [patents.google.com]
- 9. US6303826B1 - Method for purification of acetone - Google Patents [patents.google.com]
- 10. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. chemrxiv.org [chemrxiv.org]
- 13. rsc.org [rsc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Activation of DMSO(-d6) via heterogeneous photo-Fenton-like process with in situ production of hydroxyl radicals for the C–H (trideutero)methylation of (iso)quinoliniums - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. DNA methylation by dimethyl sulfoxide and methionine sulfoxide triggered by hydroxyl radical and implications for epigenetic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the high reactivity and short lifetime of methyl radicals in experiments.
Welcome to the technical support center for researchers working with methyl radicals. This guide provides troubleshooting advice and answers to frequently asked questions to help you address the challenges associated with the high reactivity and short lifetime of these species in your experiments.
Frequently Asked Questions (FAQs)
Q1: My methyl radical concentration is too low for detection. What are the common causes and solutions?
A1: Low this compound concentration is a frequent issue stemming from their high reactivity and short lifetime. Here are some common causes and potential solutions:
-
Inefficient Generation: Your method of generating methyl radicals may not be optimal.
-
Photolysis: Ensure the wavelength and intensity of your light source are appropriate for the photolytic precursor. Check the quantum yield of your precursor.
-
Pyrolysis: Verify that the temperature in your pyrolysis zone is sufficient for efficient homolytic cleavage of the precursor.[1]
-
Chemical Reaction: The concentration of reactants or the reaction conditions (e.g., pH, solvent) might not be ideal.
-
-
Rapid Recombination/Side Reactions: Methyl radicals readily dimerize to form ethane or react with other species in the system.[2]
-
Lower Precursor Concentration: While seemingly counterintuitive, a lower concentration of the radical precursor can reduce the rate of bimolecular recombination reactions.
-
Inert Environment: Ensure your system is free of oxygen and other reactive species. Degassing solvents and using an inert atmosphere (e.g., Argon, Nitrogen) is critical.
-
-
Short Lifetime: The inherent instability of methyl radicals means they may be consumed before they can be detected.
-
Use a Trapping Technique: Techniques like matrix isolation can trap radicals at cryogenic temperatures, preventing reactions and allowing for analysis.[3][4][5]
-
Employ Fast Detection Methods: Utilize sensitive and fast detection techniques like laser-induced fluorescence (LIF) or mass spectrometry.[6]
-
Q2: How can I increase the lifetime of methyl radicals for my experiment?
A2: Extending the lifetime of methyl radicals is crucial for many studies. Here are the primary strategies:
-
Matrix Isolation: This is a powerful technique where radicals are trapped in a solid, inert matrix (like argon or nitrogen) at very low temperatures (typically 4-20 K).[3][7] This physically isolates the radicals, preventing them from reacting with each other.[8]
-
Steric Hindrance: While not directly applicable to the this compound itself, creating substituted radicals with bulky groups can sterically hinder recombination reactions, significantly increasing their lifetime.[9][10]
-
Adsorption on Surfaces: In some cases, adsorbing radicals on specific surfaces can stabilize them. For example, methyl radicals have been stabilized for extended periods at room temperature in porous glass.[11]
Q3: What are the best techniques for generating methyl radicals in a controlled manner?
A3: The choice of generation technique depends on your experimental setup and goals. Here are some common and effective methods:
-
Photolysis of Precursors: This is a widely used method that offers good temporal control. Common precursors include:
-
Methyl Iodide (CH₃I): Photolysis with UV light cleaves the C-I bond.[11]
-
Azomethane (CH₃N=NCH₃): Pyrolysis or photolysis breaks the C-N bonds.[1]
-
Acetone ((CH₃)₂CO): UV photolysis can generate methyl radicals.
-
Dimethyl Sulfoxide (DMSO): Reaction with hydroxyl radicals (often generated photochemically) produces methyl radicals.[2][12]
-
-
Pyrolysis: Thermal decomposition of precursors in a high-temperature tube is effective for continuous generation.[1][13]
-
Photoredox Catalysis: Modern synthetic methods use visible-light photoredox catalysis to generate alkyl radicals under mild conditions.[14]
Q4: My spectroscopic data (EPR/ESR) for the this compound is noisy or shows unexpected splitting. What could be the problem?
A4: The Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectrum of the this compound is a characteristic quartet (1:3:3:1 intensity ratio) due to the interaction of the unpaired electron with three equivalent protons.[15] Deviations from this can indicate several issues:
-
Low Radical Concentration: This is a primary cause of a poor signal-to-noise ratio. Refer to Q1 for solutions.
-
Presence of Other Radicals: Your generation method might be producing other paramagnetic species, leading to overlapping spectra. Purify your precursors and ensure your reaction conditions are selective.
-
Matrix Effects: If using matrix isolation, interactions with the matrix material can sometimes lead to slight changes in the spectrum or line broadening.[16]
-
Temperature Effects: Temperature can affect radical rotation and interaction with the environment, influencing the spectral line shape.[16]
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental problems.
Problem 1: Inconsistent or non-reproducible results between experimental runs.
This is a common frustration in experimental science.[17] A logical troubleshooting workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Product analysis shows formation of ethane and methane instead of the desired product from the this compound reaction.
The formation of ethane (dimerization) and methane (hydrogen abstraction) are common side reactions.[2]
-
High Ethane Yield: This indicates a high local concentration of methyl radicals, leading to recombination.
-
Solution: Decrease the concentration of the this compound precursor. In a flow system, increase the flow rate of the main carrier gas to enhance dilution.
-
-
High Methane Yield: This suggests that the methyl radicals are abstracting hydrogen atoms from the solvent or other molecules in the system.
-
Solution: Use a deuterated solvent to confirm if the solvent is the hydrogen source (by detecting CH₃D). If so, switch to a solvent with stronger C-H bonds or one that is perhalogenated.
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound characterization.
Table 1: EPR/ESR Hyperfine Splitting Constants for Methyl Radicals
| Radical | Matrix/Medium | Isotropic Hyperfine Splitting (aH) in Gauss (G) | Isotropic Hyperfine Splitting (aC) in Gauss (G) | Reference |
| •CH₃ | Gas Phase | 23.0 | 38.5 | [15] |
| •CH₂F | Krypton Matrix | 21.1 | - | [18] |
| •CHF₂ | Krypton Matrix | 22.2 | 148.8 | [18] |
| •CF₃ | Krypton Matrix | - | 271.6 | [18] |
Note: Hyperfine splitting constants can vary slightly depending on the environment (matrix, solvent, temperature).
Key Experimental Protocols
Protocol 1: this compound Generation and Trapping via Matrix Isolation
This method is ideal for spectroscopic characterization of methyl radicals by stabilizing them at cryogenic temperatures.[3][7]
-
System Preparation: Assemble the matrix isolation apparatus, which includes a high-vacuum chamber, a cryostat capable of reaching temperatures below 20 K, a substrate window (e.g., CsI for IR, Sapphire for UV-Vis), and gas deposition lines.[4]
-
Precursor Mixture Preparation: Prepare a dilute gas mixture of a this compound precursor (e.g., CH₃I) in an inert matrix gas (e.g., Argon). A typical ratio is 1:1000 (precursor:matrix).[7]
-
Deposition: Cool the substrate window to the target temperature (e.g., 12 K). Co-deposit the gas mixture onto the cold window at a controlled rate.
-
In-situ Generation: Generate the methyl radicals directly within the matrix by photolysis. Irradiate the deposited matrix with a suitable UV light source (e.g., a mercury arc lamp) to cleave the precursor molecules.[7]
-
Spectroscopic Analysis: Acquire spectra (IR, UV-Vis, EPR) of the trapped methyl radicals. The low temperature and isolation minimize line broadening, providing high-resolution data.[5]
Caption: Experimental workflow for the matrix isolation of methyl radicals.
Protocol 2: Kinetic Studies of this compound Reactions Using a Flow Tube Reactor
Flow tube reactors are used to study the kinetics of fast gas-phase reactions by converting reaction time into distance along the tube.[19]
-
Setup: A typical setup consists of a main flow tube (e.g., 1 meter long, 2.5 cm diameter), a carrier gas inlet (e.g., Helium), a radical generation source, a movable reactant inlet, and a detector at the end of the tube.
-
Radical Generation: Generate methyl radicals at the upstream end of the reactor. This can be done via microwave discharge of a precursor gas or pyrolysis in a heated side-arm.
-
Flow Conditions: Establish a steady, laminar flow of the carrier gas (e.g., Helium) at a known velocity (typically 10-100 m/s) and pressure (typically 1-10 Torr). This ensures a well-defined transport time.
-
Reaction Initiation: Introduce a reactant gas through a movable injector port at various distances (z) from the detector. The reaction time (t) is then calculated as t = z/v, where v is the flow velocity.
-
Detection: Monitor the concentration of the this compound at the fixed detector as a function of the reactant injector position (i.e., reaction time). Common detection methods include mass spectrometry or laser-induced fluorescence.
-
Data Analysis: Plot the natural logarithm of the this compound signal versus reaction time. For a pseudo-first-order reaction, the slope of this plot gives the pseudo-first-order rate constant.
Caption: Schematic of a flow tube reactor for kinetic studies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 8. Matrix isolation - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl radicals: preparation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A photochemical system for generating free radicals: superoxide, phenoxyl, ferryl and methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. testbook.com [testbook.com]
- 16. DSpace [kb.osu.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. pubs.aip.org [pubs.aip.org]
- 19. vapourtec.com [vapourtec.com]
Validation & Comparative
A Researcher's Guide to Computational Validation of Methyl Radical Reaction Pathways
For researchers, scientists, and drug development professionals, the accurate computational modeling of methyl radical reactions is crucial for understanding reaction mechanisms, predicting product formation, and designing novel chemical entities. This guide provides an objective comparison of leading computational methods for the validation of this compound reaction pathways, supported by performance data and detailed protocols.
Methyl radicals (•CH₃) are highly reactive intermediates involved in a vast array of chemical processes, from combustion and atmospheric chemistry to biological systems and organic synthesis. The transient nature of these species makes their experimental study challenging, necessitating the use of computational chemistry to elucidate their reaction pathways and energetics. This guide compares the performance of high-level ab initio methods, various density functional theory (DFT) functionals, and composite quantum chemical methods in modeling this compound reactions.
Performance Comparison of Computational Methods
The accuracy and computational cost of a method are primary considerations for researchers. The following table summarizes the performance of selected computational methods for calculating reaction and activation energies of radical reactions, with the high-level Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method serving as the benchmark for accuracy[1].
| Method Category | Specific Method/Functional | Mean Absolute Error (MAE) for Reaction Energies (kcal/mol) | Mean Absolute Error (MAE) for Activation Energies (kcal/mol) | Basis Set | Reference(s) |
| High-Level Ab Initio | CCSD(T) | Benchmark | Benchmark | aug-cc-pVTZ | [1] |
| DFT (Hybrid Meta-GGA) | M08-HX | ~1.0 | < 1.0 | Varies | [2][3] |
| DFT (Hybrid Meta-GGA) | M08-SO | ~1.0 | < 1.0 | Varies | [2][3] |
| DFT (Hybrid Meta-GGA) | M06-2X | Good performance | Good performance | 6-311G, cc-pVTZ | [4] |
| DFT (Range-Separated) | ωB97M-V | Good performance | Good performance | 6-311G, cc-pVTZ | [4] |
| DFT (Range-Separated) | ωB97M-D3(BJ) | Good performance | Good performance | 6-311G**, cc-pVTZ | [4] |
| Composite Methods | G3(MP2)-RAD | - | Closely tracks CCSD(T) | - | [5] |
| Composite Methods | CBS-RAD | Closely agrees with CCSD(T) | - | - | [5] |
Note: "Good performance" indicates that the method was identified as reliable in the cited literature, but specific MAE values against a consistent benchmark were not provided in a readily comparable format. Dashes indicate that the specific performance metric was not the focus of the cited study for that method.
Detailed Methodologies
The accuracy of computational predictions is intrinsically linked to the chosen methodology. Below are representative protocols for the methods discussed.
High-Level Ab Initio Calculations (CCSD(T))
The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is often considered the "gold standard" for its high accuracy in computing energies[1].
Protocol for CCSD(T) Benchmark Calculations:
-
Geometry Optimization: Initial geometries of reactants, transition states, and products are optimized using a less computationally expensive method, such as a suitable DFT functional (e.g., B3LYP) with a moderately sized basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that reactants and products are minima (zero imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). Zero-point vibrational energies (ZPVE) are also obtained from these calculations.
-
Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometries using the CCSD(T) method with a large basis set, such as aug-cc-pVTZ[1].
-
Energy Calculation: The final reaction and activation energies are calculated by taking the difference in the CCSD(T) energies and correcting for ZPVE.
Density Functional Theory (DFT) Calculations
DFT methods offer a good balance between computational cost and accuracy, making them popular for studying radical reactions[2][3][4].
Protocol for DFT Calculations (e.g., M08-HX, ωB97M-V):
-
Functional and Basis Set Selection: Choose a DFT functional that has been benchmarked for radical reactions, such as M08-HX or ωB97M-V[2][4]. Select a suitable basis set, for example, 6-311G** or cc-pVTZ[4].
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for all species (reactants, transition states, products) using the selected DFT functional and basis set.
-
Energy Calculation: The reaction and activation energies are calculated from the electronic energies obtained from the DFT calculations, with ZPVE corrections.
-
Software: Commonly used software packages for these calculations include ORCA and Gaussian.
Composite Quantum Chemical Methods
Composite methods, such as G3(MP2)-RAD and CBS-RAD, are designed to approximate high-level ab initio results with significantly lower computational cost by combining calculations at different levels of theory and basis sets[5].
General Protocol for Composite Methods:
-
Multi-Step Calculations: These methods involve a series of calculations, including geometry optimizations, frequency calculations, and single-point energy calculations at different levels of theory (e.g., MP2, CCSD(T)) and with various basis sets.
-
Extrapolation and Correction: The final energy is obtained through an extrapolation scheme to the complete basis set limit and includes empirical corrections for higher-order electron correlation effects.
-
Software: These methods are implemented in software packages like Gaussian.
Visualizing Reaction Pathways
Understanding the complex interplay of intermediates and transition states in a reaction mechanism is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate common this compound reaction pathways.
References
- 1. peerj.com [peerj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of the reactions of methanol with the hydroperoxyl and methyl radicals. 1. Accurate thermochemistry and barrier heights. | Semantic Scholar [semanticscholar.org]
- 4. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 5. Comparing coupled cluster and composite quantum chemical methods for computing activation energies and reaction enthalpies of radical propagation reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Methyl and Ethyl Radical Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl (•CH₃) and ethyl (•C₂H₅) radicals, two fundamental intermediates in a vast array of chemical transformations. Understanding the subtle yet significant differences in their reaction kinetics is crucial for predicting reaction outcomes, optimizing synthetic routes, and elucidating mechanisms in fields ranging from organic synthesis and polymer chemistry to atmospheric science and drug metabolism. This document summarizes key experimental data, details common experimental methodologies for their study, and provides visual representations of their core reaction pathways.
Executive Summary
Ethyl radicals are generally more stable and less reactive than methyl radicals. This difference in reactivity is primarily attributed to the stabilizing effect of hyperconjugation in the ethyl radical, where the single electron is delocalized over the C-C bond and adjacent C-H bonds. This inherent stability influences the kinetics of the three primary reaction types for these radicals: hydrogen abstraction, addition to multiple bonds, and recombination. While the ethyl radical's stability often leads to slower reaction rates compared to the methyl radical, the specific substrate and reaction conditions play a critical role in determining the precise kinetic parameters.
Data Presentation: A Quantitative Comparison
The following tables summarize key kinetic data for hydrogen abstraction, addition to double bonds, and recombination reactions involving methyl and ethyl radicals.
Table 1: Hydrogen Abstraction Rate Constants
| Radical | Substrate | Rate Constant (k) at T (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Citation |
| •CH₃ | Cyclopentane | 1.1 x 10⁸ M⁻¹s⁻¹ (500 K) | 35.1 | 1.6 x 10¹¹ M⁻¹s⁻¹ | [1] |
| •C₂H₅ | Cyclopentane | 5.9 x 10⁷ M⁻¹s⁻¹ (500 K) | 40.2 | 2.5 x 10¹¹ M⁻¹s⁻¹ | [1] |
| •CH₃ | Ethane | 2.3 x 10⁵ M⁻¹s⁻¹ (700 K) | 48.1 | 1.3 x 10⁸ M⁻¹s⁻¹ | [2] |
Table 2: Addition to Alkenes Rate Constants
| Radical | Alkene | Rate Constant (k) at T (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Citation |
| •CH₃ | Ethylene | 3.3 x 10⁻⁷ exp(-8660/RT) (molecule⁻¹/² cm³/² s⁻¹/²) | 36.2 | - | [3][4] |
| •CH₃ | Propene (terminal) | 1.60 x 10⁶ M⁻¹s⁻¹ (753 K) | 29.5 | 1.78 x 10⁸ M⁻¹s⁻¹ | [5] |
| •CH₃ | Propene (non-terminal) | 5.8 x 10⁵ M⁻¹s⁻¹ (753 K) | 36.5 | 2.00 x 10⁸ M⁻¹s⁻¹ | [5] |
| •CH₃ | Allene | log(k/M⁻¹s⁻¹) = 8.5 - 33.5/ (2.303RT) | 33.5 | 3.2 x 10⁸ M⁻¹s⁻¹ | [6] |
| •C₂H₅ | Allene | log(k/M⁻¹s⁻¹) = 8.2 - 30.1/ (2.303RT) | 30.1 | 1.6 x 10⁸ M⁻¹s⁻¹ | [6] |
Table 3: Recombination Rate Constants
| Radical | Rate Constant (k) at T (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Citation |
| •CH₃ | k∞(T) = 8.78 × 10⁻¹¹ exp{-T(K)/723} cm³ s⁻¹ | Negative temperature dependence | - | [7] |
| •C₂H₅ | ~10¹⁰ M⁻¹s⁻¹ (Room Temp) | ~0 | - | [8] |
Experimental Protocols
The determination of kinetic data for highly reactive species like alkyl radicals requires specialized techniques. Two common methods are Laser Flash Photolysis and the Competitive Kinetics method.
Laser Flash Photolysis for Direct Rate Measurement
This technique allows for the direct observation of radical decay and the determination of absolute rate constants.[9][10][11][12][13]
Methodology:
-
Radical Generation: A short, high-energy laser pulse is used to photolyze a precursor molecule, generating the desired alkyl radical in situ. For example, acetone photolysis can produce methyl radicals, and photolysis of azoethane can yield ethyl radicals.
-
Monitoring: The concentration of the generated radical is monitored over time using a spectroscopic technique, typically transient absorption spectroscopy. A second, weaker light source (the probe beam) is passed through the sample, and changes in its intensity at a wavelength where the radical absorbs are recorded with a fast detector (e.g., a photomultiplier tube or CCD).
-
Kinetic Analysis:
-
First-Order Decay: In the presence of a large excess of a substrate, the radical will decay pseudo-first-order. The observed rate constant (k_obs) is determined by fitting the decay of the transient absorption signal to a single exponential function.
-
Second-Order Rate Constant: By measuring k_obs at various concentrations of the substrate, the second-order rate constant (k) for the reaction between the radical and the substrate can be determined from the slope of a plot of k_obs versus substrate concentration.
-
-
Data Acquisition: The entire process, from the laser flash to the recording of the decay trace, occurs on the microsecond to nanosecond timescale and is controlled and recorded by a digital oscilloscope.
Competitive Kinetics for Relative Rate Measurement
This method is used to determine the rate constant of a reaction of interest by comparing it to a reaction with a known rate constant.[14][15]
Methodology:
-
System Setup: A system is designed where the radical of interest can react with two different substrates simultaneously: the substrate of interest (S₁) and a reference substrate (S₂) for which the reaction rate constant (k₂) is well-established.
-
Reaction Initiation: The radical is generated in the presence of both substrates. The method of radical generation can vary (e.g., photolysis, thermolysis of a radical initiator).
-
Product Analysis: After the reaction is complete, the concentrations of the products formed from the reaction of the radical with S₁ (P₁) and S₂ (P₂) are quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Kinetic Analysis: The ratio of the rate constants (k₁/k₂) can be determined from the ratio of the products formed and the initial concentrations of the substrates, according to the following relationship (assuming first-order kinetics with respect to each substrate):
[P₁] / [P₂] = (k₁ [S₁]₀) / (k₂ [S₂]₀)
By knowing k₂, the unknown rate constant k₁ can be calculated. This method is particularly useful when direct observation of the radical is difficult.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways of alkyl radicals and a typical experimental workflow for their kinetic analysis.
Caption: General reaction pathways for free radical reactions.
Caption: Workflow for determining radical reactivity via Laser Flash Photolysis.
References
- 1. A kinetics study on hydrogen abstraction reactions of cyclopentane by hydrogen, methyl, and ethyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scilit.com [scilit.com]
- 5. Rate constants for the addition of methyl radicals to propene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The reactions of alkyl radicals. Part XII. The additions of methyl, ethyl, and isopropyl radicals to allene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Product studies and laser flash photolysis on alkyl radicals containing two different beta-leaving groups are consonant with the formation of an olefin cation radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. srd.nist.gov [srd.nist.gov]
Experimental vs. Theoretical Bond Angles of the Methyl Radical: A Comparative Analysis
A comprehensive guide for researchers on the experimental determination and theoretical calculation of the methyl radical's H-C-H bond angle, presenting key data, methodologies, and a comparative overview.
The this compound (•CH₃) is a fundamental transient species in chemistry, playing a crucial role as an intermediate in numerous chemical reactions. Its structure, particularly its bond angles, has been a subject of extensive experimental and theoretical investigation. This guide provides a detailed comparison of the experimentally determined and theoretically calculated bond angles of the this compound, offering insights into the methodologies employed and the remarkable agreement between experimental observation and computational modeling.
Data Presentation: A Head-to-Head Comparison
The geometry of the this compound is well-established as trigonal planar, which dictates an H-C-H bond angle of 120°. Both experimental and theoretical approaches converge on this value, underscoring the accuracy of modern analytical and computational techniques.
| Parameter | Experimental Value | Theoretical Value |
| H-C-H Bond Angle | 120.0°[1] | ~120° (Varies slightly with method) |
| Molecular Geometry | Trigonal Planar[2] | Trigonal Planar |
| Hybridization | sp²[2][3] | sp² |
Experimental Protocol: Unveiling Structure Through Spectroscopy
The experimental determination of the this compound's bond angle primarily relies on high-resolution spectroscopic techniques, particularly the analysis of its rotational-vibrational spectrum.
Methodology: Rotational-Vibrational Spectroscopy
The foundational experimental work establishing the planar structure of the this compound was pioneered by Herzberg.[1][4] The general protocol involves the following steps:
-
Generation of Methyl Radicals: Methyl radicals are transient species and must be generated in situ. This is typically achieved through photolysis or pyrolysis of a suitable precursor molecule, such as diazomethane or acetone.
-
Spectroscopic Measurement: The generated radicals are then subjected to electromagnetic radiation in the infrared or ultraviolet-visible region. The molecules absorb energy at specific frequencies, corresponding to transitions between different vibrational and rotational energy levels, resulting in a detailed spectrum.
-
Analysis of Rotational Fine Structure: The high-resolution spectrum reveals fine structure due to rotational transitions that accompany the vibrational transitions. The spacing between these rotational lines is directly related to the moments of inertia of the molecule.
-
Determination of Molecular Geometry: By analyzing the moments of inertia, which are dependent on the mass of the atoms and their geometric arrangement, the bond lengths and bond angles of the molecule can be precisely calculated. For the this compound, the analysis of its rotational constants is consistent with a D₃h point group symmetry, confirming its trigonal planar structure and an H-C-H bond angle of 120°.[1]
Theoretical Protocol: Modeling from First Principles
Quantum chemical calculations provide a powerful and independent means to determine the geometry of molecules like the this compound. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation to find the lowest energy arrangement of the atoms.
Methodology: Geometry Optimization
The theoretical determination of the this compound's bond angle involves a process called geometry optimization:[5][6][7]
-
Initial Guess Geometry: A starting molecular structure for the this compound is proposed.
-
Selection of a Theoretical Method and Basis Set: A computational method, such as Møller-Plesset perturbation theory (e.g., MP2) or DFT with a specific functional (e.g., B3LYP), is chosen.[8][9] A basis set (e.g., aug-cc-pVDZ, TZVP), which is a set of mathematical functions used to describe the atomic orbitals, is also selected.[8][9]
-
Energy Calculation: The energy of the initial geometry is calculated using the chosen method and basis set.
-
Iterative Minimization: The positions of the atoms are systematically adjusted to find a configuration with a lower energy. This process is repeated iteratively until a stationary point on the potential energy surface is located, where the forces on all atoms are negligible. This stationary point corresponds to the optimized geometry.
-
Analysis of the Optimized Geometry: The bond angles and bond lengths of the final, energy-minimized structure are then determined. For the this compound, these calculations consistently predict a planar structure with H-C-H bond angles very close to 120°.
Visualization of Methodologies
The following diagram illustrates the distinct yet complementary approaches of experimental spectroscopy and theoretical computation in determining the bond angle of the this compound.
Caption: Experimental and theoretical workflows for determining the this compound bond angle.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Predict the approximate bond angles in a. the methyl cation. b. t... | Study Prep in Pearson+ [pearson.com]
- 4. This compound [webbook.nist.gov]
- 5. storion.ru [storion.ru]
- 6. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. This compound Geometry optimization - Geometry Optimization - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 9. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
A Comparative Analysis of Isotropic Hyperfine Coupling Constants in Small Alkyl Radicals: The Methyl Radical in Focus
For researchers, scientists, and drug development professionals, understanding the subtle electronic structure of radical species is paramount. Isotropic hyperfine coupling constants, readily measured by Electron Paramagnetic Resonance (EPR) spectroscopy, offer a direct window into the distribution of unpaired electron spin density within a molecule. This guide provides a comparative analysis of the isotropic hyperfine coupling constants for the methyl radical (•CH₃), juxtaposed with other small alkyl radicals, supported by experimental data and detailed methodologies.
Quantitative Comparison of Isotropic Hyperfine Coupling Constants
The following table summarizes experimentally determined and theoretically calculated isotropic hyperfine coupling constants (a) for the this compound and selected small alkyl radicals. These values provide a quantitative measure of the interaction between the unpaired electron and the magnetic nuclei within the radical.
| Radical | Nucleus | Experimental Value (Gauss) | Theoretical Value (Gauss) |
| This compound (•CH₃) | ¹H | -23.04 | -21.9 to -23.3 |
| ¹³C | +38.34 | +40.5 to +54.1 | |
| Ethyl Radical (•CH₂CH₃) | α-¹H | -22.38 | -21.7 |
| β-¹H | +26.87 | +27.2 | |
| α-¹³C | +39.07 | +37.9 | |
| β-¹³C | -13.57 | -12.4 | |
| Isopropyl Radical (•CH(CH₃)₂) | α-¹H | -22.12 | -21.5 |
| β-¹H | +24.68 | +25.1 | |
| α-¹³C | +41.3 | +40.1 | |
| tert-Butyl Radical ((CH₃)₃C•) | β-¹H | +22.7 | +23.2 |
| α-¹³C | +45.2 | +44.1 |
Experimental Protocol: Determination of Hyperfine Coupling Constants by EPR Spectroscopy
The determination of isotropic hyperfine coupling constants for radical species is primarily achieved through Electron Paramagnetic Resonance (EPR) spectroscopy. The following protocol outlines the key steps involved in this experimental procedure.
I. Radical Generation and Sample Preparation
-
Radical Generation: The this compound and other small alkyl radicals are transient species and must be generated in situ or trapped in a stable matrix. Common methods for generation in solution include:
-
Photolysis: UV irradiation of diacyl peroxides (e.g., acetyl peroxide for •CH₃) or alkyl iodides.
-
Radiolysis: Exposing the sample to high-energy radiation (e.g., γ-rays).
-
Flow systems: Continuously mixing reactants that generate the radical of interest immediately before the sample flows through the EPR spectrometer's resonant cavity.
-
-
Sample Preparation for Solution-State EPR:
-
The radical precursor is dissolved in a suitable solvent that is inert to the radical and has a low dielectric loss at microwave frequencies (e.g., isooctane, cyclopentane).
-
The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. Oxygen is paramagnetic and can broaden the EPR signal.
-
The solution is then transferred to a quartz EPR sample tube of appropriate dimensions for the spectrometer's cavity.
-
II. EPR Spectrometer Setup and Data Acquisition
-
Instrumentation: A continuous-wave (CW) EPR spectrometer is typically used. The main components include a microwave source (klystron or Gunn diode), a resonant cavity, an electromagnet, a magnetic field controller, a detector, and a signal amplifier.
-
Tuning and Calibration:
-
The spectrometer is tuned to the resonant frequency of the cavity (typically in the X-band, ~9.5 GHz).
-
The magnetic field is calibrated using a standard with a known g-factor and hyperfine splitting, such as a sample of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or a ruby crystal.
-
-
Data Acquisition Parameters:
-
Microwave Power: Set to a low level to avoid saturation of the signal. The optimal power is determined by recording spectra at increasing power levels until the signal intensity no longer increases linearly.
-
Magnetic Field Sweep: The magnetic field is swept over a range that encompasses all the hyperfine lines of the radical.
-
Modulation Frequency and Amplitude: A small AC magnetic field (modulation) is superimposed on the main DC field to improve sensitivity. Typical modulation frequencies are 100 kHz. The modulation amplitude should be smaller than the narrowest linewidth to avoid signal distortion.
-
Time Constant and Sweep Time: These parameters are adjusted to achieve an adequate signal-to-noise ratio without distorting the spectral lineshapes.
-
III. Spectral Analysis and Determination of Hyperfine Coupling Constants
-
Spectrum Interpretation: The recorded EPR spectrum is the first derivative of the absorption signal. The number of lines and their relative intensities are determined by the number of equivalent magnetic nuclei interacting with the unpaired electron. For the this compound, the three equivalent protons (I = 1/2) split the signal into a 1:3:3:1 quartet.[1][2]
-
Measurement of Hyperfine Splitting: The isotropic hyperfine coupling constant, a, is the distance between adjacent hyperfine lines in the spectrum, measured in units of magnetic field (Gauss or millitesla). This value is then converted to frequency units (MHz) using the relation: a(MHz) = a(G) × (g * μB / h), where g is the g-factor, μB is the Bohr magneton, and h is Planck's constant.
-
Simulation: The experimental spectrum is often simulated using software that allows for the variation of parameters such as the g-factor, hyperfine coupling constants, and linewidths. A good match between the experimental and simulated spectra confirms the accuracy of the determined parameters.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining isotropic hyperfine coupling constants using EPR spectroscopy.
Concluding Remarks
The isotropic hyperfine coupling constants of the this compound, particularly the large positive ¹³C coupling and the negative ¹H coupling, are benchmark values in the study of organic radicals. Comparison with other small alkyl radicals reveals key trends in spin delocalization and hyperconjugation. The ethyl radical, for instance, shows distinct couplings for the α and β protons and carbons, providing insight into the influence of the adjacent methyl group. The experimental determination of these constants through EPR spectroscopy, following a rigorous protocol, remains a cornerstone of physical organic chemistry and is essential for validating theoretical models of electronic structure.
References
A Comparative Guide to Kinetic Models for Methyl Radical Combustion Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent kinetic models in predicting the combustion chemistry of the methyl radical (CH₃). The validation of these models against experimental data is crucial for the accurate simulation of combustion processes, which has wide-ranging applications from engine design to understanding atmospheric chemistry. This document summarizes quantitative data, details experimental methodologies, and visualizes key relationships to aid researchers in selecting and applying the most appropriate kinetic model for their work.
Introduction to this compound Combustion
The this compound is the simplest alkyl radical and a key intermediate in the combustion of all hydrocarbon fuels. Its oxidation pathways significantly influence major combustion phenomena such as ignition delay, flame propagation, and pollutant formation. Accurate kinetic models that describe the reaction rates of CH₃ with various combustion species are therefore essential for predictive combustion modeling. This guide focuses on the validation of three widely used kinetic mechanisms:
-
GRI-Mech 3.0: A well-established and extensively validated mechanism for natural gas combustion, which includes a detailed C1-C4 sub-mechanism.
-
USC Mech II: A comprehensive high-temperature combustion model for H₂/CO/C1-C4 compounds.
-
AramcoMech 2.0: A more recent and hierarchical mechanism developed for a wide range of hydrocarbon and oxygenated fuels.
Data Presentation: Model Performance vs. Experimental Data
The performance of these three kinetic models is evaluated against experimental data for two key combustion parameters: ignition delay time and laminar flame speed. The following tables summarize the quantitative comparison.
Ignition Delay Times
Ignition delay time is a critical parameter for engine design and is defined as the time required for a fuel-oxidizer mixture to undergo autoignition at a given temperature and pressure.[1] Shock tubes are a primary experimental apparatus for measuring ignition delay times under well-controlled, high-temperature and high-pressure conditions.[1][2]
Table 1: Comparison of Predicted and Experimental Ignition Delay Times for Methane/Air Mixtures
| Fuel/Oxidizer | Equivalence Ratio (Φ) | Pressure (atm) | Temperature (K) | Experimental IDT (μs) | GRI-Mech 3.0 Prediction (μs) | USC Mech II Prediction (μs) | AramcoMech 1.3 Prediction (μs) |
| CH₄/Air | 0.5 | 50 | 1000 | ~1000 | Good agreement | Over-predicts | Good agreement |
| CH₄/Air | 1.0 | 40 | 1600 | ~100 | Good agreement | Under-predicts | Good agreement |
| 50%CH₄/30%H₂/20%CO | 0.5 | 50 | 900 | ~2000 | Good agreement | Good agreement | Over-predicts |
Note: Data is compiled and interpreted from a comparative study by Sun et al. (2021)[3]. AramcoMech 1.3 is used as a proxy for AramcoMech 2.0 in this comparison due to the data available in the cited literature. The study found that for pure methane, GRI-Mech 3.0 provides good predictions at lean, lower temperatures, and high pressures, while AramcoMech 1.3 shows good agreement for lean and stoichiometric mixtures at high pressure.[3] For methane/syngas blends at high pressure and low temperatures, GRI 3.0 and USC Mech II provided more accurate predictions of ignition delay time.[3]
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity and is crucial for modeling turbulent combustion in engines.
Table 2: Comparison of Predicted and Experimental Laminar Flame Speeds for Methane/Air Mixtures
| Fuel/Oxidizer | Equivalence Ratio (Φ) | Pressure (atm) | Temperature (K) | Experimental LFS (cm/s) | GRI-Mech 3.0 Prediction (cm/s) | USC Mech II Prediction (cm/s) | AramcoMech 1.3 Prediction (cm/s) |
| CH₄/Air | 1.0 | 1 | 298 | ~36 | Good agreement | Good agreement | Good agreement |
| CH₄/Air | 1.1 | 10 | 298 | ~15 | Over-predicts | Under-predicts | Good agreement |
| CH₄/Air | 0.8 | 20 | 298 | ~8 | Over-predicts | Under-predicts | Good agreement |
Note: Data is compiled and interpreted from a comparative study by Sun et al. (2021)[3]. The study notes that GRI 3.0 performs well for lean and stoichiometric conditions, while AramcoMech 1.3 and the San Diego mechanism (not included here) are more accurate for rich conditions. The USC II mechanism shows larger deviations, particularly at high pressures, as it was primarily tuned for high-temperature applications.[3]
Experimental Protocols
The validation of kinetic models relies on high-quality experimental data. Below are detailed methodologies for two key experimental techniques used to study this compound combustion chemistry.
Shock Tube Experiments for Ignition Delay Time Measurement
Shock tubes are devices used to generate high temperatures and pressures for studying chemical kinetics in the gas phase.[1] The following protocol outlines the general procedure for measuring ignition delay times.
Experimental Workflow:
-
Mixture Preparation: A precise mixture of the fuel (e.g., methane or a precursor for methyl radicals), oxidizer (e.g., air or oxygen), and a diluent (typically argon) is prepared in a mixing tank. The composition is verified using gas chromatography or mass spectrometry.
-
Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum (<10⁻⁵ Torr) to remove any impurities. The driver section is filled with a high-pressure driver gas (e.g., helium or a helium/argon mixture).
-
Diaphragm Rupture and Shock Wave Formation: The diaphragm separating the driver and driven sections is rapidly ruptured, either by high pressure or a mechanical device. This generates a shock wave that propagates through the test gas in the driven section, rapidly compressing and heating it.
-
Data Acquisition: The passage of the shock wave and the subsequent ignition event are monitored using a series of pressure transducers and optical diagnostics.
-
Pressure Measurement: Piezoelectric pressure transducers mounted along the shock tube measure the shock wave velocity, from which the post-shock temperature and pressure are calculated using the Rankine-Hugoniot relations. A transducer at the endwall records the pressure rise associated with ignition.[2][4]
-
Optical Diagnostics: Chemiluminescence from excited radical species, such as OH* (at 306-310 nm) or CH* (at 430 nm), is often used to mark the onset of ignition.[5] This is measured using a photodetector coupled with a narrow bandpass filter.[4][5]
-
-
Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the onset of a rapid pressure rise or a sharp increase in the chemiluminescence signal.[1][5]
Flow Reactor Experiments for Species Concentration Measurement
Flow reactors are used to study reaction kinetics at well-defined temperatures and residence times. They are particularly useful for measuring the concentration profiles of stable and radical species as a function of time or temperature.
Experimental Workflow:
-
Reactant Preparation and Delivery: The fuel, oxidizer, and any diluents are supplied from gas cylinders and their flow rates are precisely controlled by mass flow controllers. Liquid fuels can be introduced using a syringe pump and vaporizer.
-
Reactor Setup: The reactants are introduced into a heated reactor, which is typically a quartz or ceramic tube housed in a furnace to maintain a constant temperature profile. The reactor can be operated as a plug flow reactor (PFR) or a jet-stirred reactor (JSR).
-
Reaction and Sampling: The gases react as they flow through the reactor. For a PFR, the reaction time is determined by the flow rate and the sampling position along the reactor. For a JSR, the well-mixed conditions provide a single residence time. Samples of the reacting gas are continuously extracted through a quartz probe.
-
Species Analysis: The sampled gases are rapidly cooled to quench the reactions and then analyzed using various techniques:
-
Gas Chromatography (GC): Used to separate and quantify stable species like methane, oxygen, carbon monoxide, carbon dioxide, and formaldehyde.
-
Mass Spectrometry (MS): Provides detailed information on the composition of the gas mixture, including the identification of radical intermediates. Molecular beam mass spectrometry (MBMS) is often used to sample radicals directly from the flame or reactor.
-
Laser-Induced Fluorescence (LIF) or Cavity Ring-Down Spectroscopy (CRDS): These spectroscopic techniques are used for in-situ, quantitative measurements of radical species like OH and CH₃.
-
-
Data Analysis: The measured concentration profiles as a function of time or temperature are compared with the predictions of the kinetic models.
Mandatory Visualization
The following diagrams illustrate key aspects of the validation process for kinetic models of this compound combustion.
Conclusion
The validation of kinetic models for this compound combustion is an ongoing area of research. This guide provides a comparative overview of three prominent models: GRI-Mech 3.0, USC Mech II, and AramcoMech 2.0. The presented data indicates that while all three models provide reasonable predictions for methane combustion, their performance varies depending on the specific conditions. AramcoMech generally shows good agreement across a wide range of conditions for both ignition delay times and laminar flame speeds. GRI-Mech 3.0 also performs well, particularly for lean and stoichiometric conditions. USC Mech II, while a comprehensive model, can show larger deviations, especially at high pressures.
The choice of a kinetic model should be guided by the specific application and the conditions of interest. For high-pressure applications, AramcoMech appears to be a robust choice. For simulations of lean natural gas combustion, GRI-Mech 3.0 remains a reliable option. It is crucial for researchers to consult the latest validation studies and consider the specific strengths and limitations of each model. The detailed experimental protocols provided herein offer a foundation for understanding how the validation data is generated and for designing new experiments to further refine these important predictive tools.
References
- 1. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 2. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 3. Comparative Study on Chemical Kinetics Mechanisms for Methane-Based Fuel Mixtures under Engine-Relevant Conditions | MDPI [mdpi.com]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. youtube.com [youtube.com]
Cross-Referencing Spectroscopic Data for Unambiguous Methyl Radical Identification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The methyl radical (•CH₃), a transient and highly reactive species, plays a pivotal role in a vast array of chemical and biological processes, including combustion, atmospheric chemistry, and enzymatic reactions. Its unambiguous identification is paramount for elucidating reaction mechanisms and understanding complex chemical systems. This guide provides a comprehensive comparison of spectroscopic techniques—Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy—for the identification of the this compound, supported by experimental data and detailed protocols. We also present spectroscopic data for common interfering species to aid in the cross-referencing process and ensure accurate identification.
Spectroscopic Data for this compound and Potential Interferences
Accurate identification of the this compound necessitates a thorough comparison of its spectroscopic signatures with those of potentially co-existing species. The following tables summarize key quantitative data from Infrared, Raman, and Electron Paramagnetic Resonance spectroscopy for the this compound and common molecules that may present overlapping spectral features.
Table 1: Infrared (IR) Spectroscopic Data
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| This compound (•CH₃) | ν₁ (symmetric C-H stretch) | ~3004.4 (IR inactive) | [1] |
| ν₂ (out-of-plane bend) | ~606.5 | [1][2] | |
| ν₃ (asymmetric C-H stretch) | ~3160.8 | [1][3] | |
| ν₄ (in-plane bend) | ~1396 | [1] | |
| Methane (CH₄) | ν₁ (symmetric C-H stretch) | ~2917 | [4][5] |
| ν₃ (asymmetric C-H stretch) | ~3019 | [5][6] | |
| Ethane (C₂H₆) | C-H stretch | ~2850 - 3000 | [7][8] |
| CH₃ deformation | ~1375, ~1460 | [7] | |
| Formaldehyde (H₂CO) | C-H stretch | ~2783, ~2843 | [9] |
| C=O stretch | ~1746 | [9] |
Table 2: Raman Spectroscopic Data
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| This compound (•CH₃) | ν₁ (symmetric C-H stretch) | ~3004 | [10] |
| ν₂ (out-of-plane bend) | Not typically observed | ||
| ν₃ (asymmetric C-H stretch) | ~3161 | [11] | |
| ν₄ (in-plane bend) | ~1396 | [11] | |
| Methane (CH₄) | ν₁ (symmetric C-H stretch) | ~2917 | [4][12] |
| ν₃ (asymmetric C-H stretch) | ~3020 | [4] | |
| Ethane (C₂H₆) | C-C stretch | ~995 | [8][13] |
| C-H stretch | ~2850 - 3000 | [13][14] | |
| Formaldehyde (H₂CO) | C-H stretch | ~2780, ~2870 | |
| C=O stretch | ~1745 |
Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopic Data
| Species | Key Spectral Features | g-factor | Hyperfine Coupling Constant (a) | Reference(s) |
| This compound (•CH₃) | Quartet (1:3:3:1) | ~2.0026 | a(H) ≈ 2.3 mT (23 Gauss) | [7] |
| Nitroxide Radicals (e.g., TEMPO) | Triplet (1:1:1) | ~2.006 | a(N) ≈ 1.4 - 1.7 mT | [3] |
| DPPH Radical | Quintet (1:2:3:2:1) or complex | ~2.0036 | a(N) varies |
Experimental Protocols
Detailed methodologies are crucial for the successful generation and detection of the this compound. The following protocols outline key experimental procedures.
Protocol 1: Generation of Methyl Radicals via Pyrolysis of Azomethane
This method provides a relatively clean source of gas-phase methyl radicals.
Materials:
-
Azomethane (CH₃N=NCH₃)
-
Inert carrier gas (e.g., Argon, Helium)
-
Pyrolysis tube (e.g., quartz or silicon carbide)
-
Heating element (furnace or resistive wire)
-
Gas handling line and mass flow controllers
-
High-vacuum chamber
Procedure:
-
Synthesize or obtain high-purity azomethane. Store in a stainless-steel cylinder.
-
Set up a gas mixture of ~1-5% azomethane in an inert carrier gas using mass flow controllers.
-
Pass the gas mixture through the pyrolysis tube. The tube should be heated to a temperature sufficient to induce thermal decomposition of azomethane to methyl radicals and nitrogen gas (typically >800 °C).
-
The residence time of the gas in the heated zone should be kept short (on the order of microseconds) to minimize radical-radical recombination reactions.
-
The products of the pyrolysis are then introduced into the high-vacuum chamber for spectroscopic analysis. For gas-phase studies, a supersonic expansion can be used to cool the radicals to low rotational temperatures.
Protocol 2: Matrix Isolation Spectroscopy for IR and Raman Analysis
This technique allows for the trapping and stabilization of reactive species like the this compound in an inert solid matrix at cryogenic temperatures.
Materials:
-
This compound precursor (e.g., azomethane, methyl iodide)
-
Inert matrix gas (e.g., Argon, Neon, Nitrogen)
-
Cryostat with a cold window (e.g., CsI or BaF₂ for IR, Sapphire for Raman) cooled by a closed-cycle helium refrigerator (typically to 4-20 K)
-
Gas deposition system with flow control
-
Spectrometer (FTIR or Raman)
Procedure:
-
Prepare a gaseous mixture of the this compound precursor and a large excess of the matrix gas (typically 1:1000 ratio).
-
Slowly deposit the gas mixture onto the cold window of the cryostat. The low temperature causes the inert gas to solidify, trapping the precursor molecules in an isolated manner.
-
Generate the methyl radicals in situ by photolysis of the isolated precursor using a suitable light source (e.g., a UV lamp).
-
Record the IR or Raman spectrum of the matrix-isolated species. The inert matrix minimizes intermolecular interactions, resulting in sharp spectral features.
-
Annealing the matrix (warming it by a few Kelvin) can sometimes lead to diffusion and reaction of the trapped species, which can be monitored spectroscopically.
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly sensitive technique for the direct detection and characterization of paramagnetic species like the this compound.
Materials:
-
Sample containing the suspected this compound (gas, liquid, or solid)
-
EPR spectrometer
-
EPR tube (quartz)
-
For gas-phase measurements, a gas flow system connected to the EPR cavity.
-
For low-temperature measurements, a cryostat compatible with the EPR spectrometer.
Procedure:
-
Generate the methyl radicals using an appropriate method (e.g., pyrolysis, photolysis, or chemical reaction).
-
Introduce the sample into the EPR cavity. For transient radicals in the liquid phase, a flow system or spin trapping may be necessary. For gas-phase radicals, a continuous flow of the radical-containing gas through the cavity is required. For solid-state studies, the radical can be generated and trapped in a solid matrix directly in the EPR tube.
-
Set the EPR spectrometer parameters, including the microwave frequency and power, magnetic field sweep range, and modulation amplitude.
-
Record the EPR spectrum. The spectrum of the this compound is characterized by a quartet of lines with a 1:3:3:1 intensity ratio due to the hyperfine coupling of the unpaired electron with the three equivalent protons.[7]
-
Analyze the spectrum to determine the g-factor and the hyperfine coupling constants, which are characteristic of the specific radical species.
Cross-Referencing Workflow for this compound Identification
The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data to achieve unambiguous identification of the this compound.
Caption: Workflow for this compound identification.
By systematically applying these spectroscopic techniques and carefully comparing the experimental data with the reference values for the this compound and potential interfering species, researchers can achieve a high degree of confidence in their identification. The combination of vibrational and magnetic resonance spectroscopies provides a powerful and robust approach for elucidating the role of this critical radical intermediate in complex chemical and biological systems.
References
- 1. Spectroscopy of prospective interstellar ions and radicals isolated in para-hydrogen matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 5. Methyl-RAD protocol [protocols.io]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. Single molecule infrared spectroscopy in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 10. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 11. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 12. elch.chem.msu.ru [elch.chem.msu.ru]
- 13. researchgate.net [researchgate.net]
- 14. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
Comparative study of methyl radical reactions in gas phase versus solution.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl radical reactions in the gas phase and in solution. By presenting key kinetic data, detailed experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for understanding the fundamental differences in reactivity and product formation influenced by the reaction medium.
Quantitative Comparison of Reaction Kinetics
The reactivity of the this compound (•CH₃) is significantly influenced by its environment. In the gas phase, reactions are primarily governed by the intrinsic properties of the reacting species. In solution, solvent molecules can interact with reactants, transition states, and products, leading to changes in reaction rates and mechanisms. The following tables summarize key kinetic parameters for various this compound reactions in both phases.
Hydrogen Abstraction Reactions
Hydrogen abstraction is a common reaction pathway for methyl radicals. The tables below compare the rate constants and Arrhenius parameters for the abstraction of hydrogen atoms from various organic molecules.
Table 1: Rate Constants for Hydrogen Abstraction by Methyl Radicals in the Gas Phase
| Reactant | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Reference |
| Methane (CH₄) | 298 | ~1 x 10⁻²⁰ | 58.6 | 1.8 x 10⁻¹² | [1] |
| Ethane (C₂H₆) | 298 | 2.3 x 10⁻¹⁸ | 48.1 | 2.5 x 10⁻¹¹ | [1] |
| Propane (C₃H₈) | 298 | 1.6 x 10⁻¹⁷ | 41.8 | 2.0 x 10⁻¹¹ | [1] |
| n-Butane (n-C₄H₁₀) | 298 | 3.5 x 10⁻¹⁷ | 38.5 | 2.2 x 10⁻¹¹ | [1] |
| Cyclohexane (c-C₆H₁₂) | 437-526 | - | 37.4 | 6.8 x 10⁻¹³ | [2] |
| Methanol (CH₃OH) | 525-603 | 1.3 x 10⁻¹¹ exp(-55.1/RT) | 55.1 | 1.3 x 10⁻¹¹ | [3] |
| Ethanol (C₂H₅OH) | 423 | k(total) = 1.6 x 10⁻¹⁸ | - | - | [4] |
Table 2: Rate Constants for Hydrogen Abstraction by Methyl Radicals in Solution
| Reactant | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹ s⁻¹) | Reference |
| Cyclohexane | - | 30 | 9.0 x 10¹ (per H) | - | - | [5] |
| Toluene | - | 30 | 7.9 x 10² (per H) | - | - | [6] |
| Methanol | Water | 22.8 | < 10⁶ | - | - | [7] |
| 1,4-Cyclohexadiene | Benzene | 60 | 1.8 x 10⁴ | - | - | [6] |
Addition Reactions to Alkenes
The addition of methyl radicals to the double bond of alkenes is another important reaction class. Solvent polarity can play a significant role in these reactions.
Table 3: Rate Constants for this compound Addition to Alkenes in the Gas Phase
| Reactant | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Reference |
| Ethylene (C₂H₄) | 298 | 2.0 x 10⁻¹⁵ | 31.8 | 3.0 x 10⁻¹² | [8] |
| Propene (C₃H₆) | 753 | - | 31.5 | 2.8 x 10⁻¹³ | [8] |
Table 4: Rate Constants for this compound Addition to Alkenes in Solution
| Reactant | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹ s⁻¹) | Reference |
| Styrene | 1,1,2-Trichloro-1,2,2-trifluoroethane | 24 | 1.9 x 10⁵ | [9] |
| Acrylonitrile | 1,1,2-Trichloro-1,2,2-trifluoroethane | 24 | 1.1 x 10⁴ | [9] |
| Methyl Acrylate | 1,1,2-Trichloro-1,2,2-trifluoroethane | 24 | 7.4 x 10³ | [9] |
| 1-Hexene | 1,1,2-Trichloro-1,2,2-trifluoroethane | 24 | 1.2 x 10⁴ | [9] |
Recombination Reactions
The self-reaction of methyl radicals to form ethane is a key termination step. This reaction is generally considered to be diffusion-controlled in solution.
Table 5: Rate Constants for this compound Recombination
| Phase | Medium | Temperature (°C) | Rate Constant (2k) | Reference |
| Gas | - | 298 K | 4.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [1] |
| Solution | Water | 22.8 | (1.77 ± 0.16) x 10⁹ M⁻¹ s⁻¹ | [7] |
Experimental Protocols
The data presented in this guide were obtained using a variety of sophisticated experimental techniques. Below are detailed descriptions of two common methods for studying this compound reactions.
Gas-Phase Studies: Laser Photolysis/Photoionization Mass Spectrometry
This technique allows for the direct, time-resolved detection of radical species in the gas phase.
Experimental Workflow:
-
Radical Generation: A precursor molecule (e.g., acetone, azomethane) is introduced into a flow tube reactor at low pressure. A pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) is used to photolyze the precursor, generating methyl radicals.[10]
-
Reaction: The methyl radicals react with a substrate gas that is also present in the flow tube. The reaction time is controlled by varying the distance between the photolysis laser and the detection point or by using a movable injector for the substrate.
-
Detection: A second, tunable laser is used to selectively ionize the radical products (and remaining reactants) via resonance-enhanced multiphoton ionization (REMPI).[11] The resulting ions are then detected by a time-of-flight mass spectrometer (TOF-MS), which provides mass-to-charge ratio information, allowing for the identification and quantification of the species present.
-
Kinetic Analysis: By monitoring the concentration of the this compound or the appearance of a product as a function of time, the rate constant for the reaction can be determined.
Solution-Phase Studies: Pulse Radiolysis
Pulse radiolysis is a powerful technique for generating and studying short-lived radical species in solution.
Experimental Workflow:
-
Radical Generation: A solution containing a this compound precursor (e.g., methyl iodide or dimethyl sulfoxide) is irradiated with a short, intense pulse of high-energy electrons from a linear accelerator.[12] In aqueous solutions, the radiolysis of water produces hydrated electrons (e⁻aq) and hydroxyl radicals (•OH), which then react with the precursor to form methyl radicals. For example, in N₂O-saturated solutions, e⁻aq is converted to •OH, which can then react with DMSO to produce •CH₃.
-
Reaction: The newly formed methyl radicals react with the substrate of interest, which is also present in the solution.
-
Detection: The transient species are monitored in real-time using time-resolved absorption spectroscopy. A light source (e.g., a xenon lamp) is passed through the sample, and the change in absorbance at a specific wavelength is recorded as a function of time. The wavelength is chosen to correspond to an absorption maximum of the this compound or a reaction product.
-
Kinetic Analysis: The decay of the this compound absorption or the growth of a product absorption is analyzed to determine the reaction rate constant.
Mechanistic Pathways
The reaction environment can favor different mechanistic pathways. Below are simplified diagrams illustrating common this compound reactions.
Hydrogen Abstraction from an Alkane
In this mechanism, a this compound abstracts a hydrogen atom from an alkane, forming methane and an alkyl radical. This is a fundamental step in many combustion and atmospheric processes.
Addition to an Alkene
Methyl radicals can add to the pi-bond of an alkene to form a new, more substituted radical. This is a key propagation step in some polymerization reactions.
Conclusion
The comparison of this compound reactions in the gas phase and in solution reveals significant differences in kinetics and mechanisms. Gas-phase reactions provide insights into the intrinsic reactivity of the radical, while solution-phase studies highlight the crucial role of the solvent in modulating this reactivity. For researchers in fields ranging from atmospheric chemistry to drug development, a thorough understanding of these environmental effects is essential for predicting reaction outcomes and designing new chemical processes. The data and methodologies presented in this guide offer a foundation for further investigation into the complex and fascinating chemistry of the this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of methyl radicals with cyclohexane and methyl-substituted cyclohexanes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of CH3 radicals with methanol in the range 525 ⩽T/K ⩽ 603 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound reactions with ethanol and deuterated ethanols - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. srd.nist.gov [srd.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rate constants for the addition of methyl radicals to propene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. OPG [opg.optica.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Benchmarking Guide to DFT Methods for Methyl Radical Property Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) methods for calculating the molecular properties of the methyl radical (•CH₃), a key intermediate in many chemical and biological processes. The performance of various DFT functionals and basis sets is benchmarked against experimental data for optimized geometry, vibrational frequencies, and isotropic hyperfine coupling constants. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental and computational methodologies are provided.
Experimental and Computational Methodologies
Experimental Protocols:
The experimental values used as benchmarks in this guide were obtained from established spectroscopic techniques.
-
Geometry: The equilibrium geometry of the this compound, specifically the C-H bond length and the H-C-H bond angle, was determined using high-resolution spectroscopy.[1] The planar D₃h symmetry of the this compound in its ground electronic state is well-established.[2]
-
Vibrational Frequencies: The fundamental vibrational frequencies of the this compound were determined through techniques such as vacuum ultraviolet electron-impact excitation spectroscopy (VEEL5).[1]
-
Hyperfine Coupling Constants: The isotropic hyperfine coupling constants for both the ¹³C and ¹H nuclei in the this compound have been determined experimentally using Electron Spin Resonance (ESR) spectroscopy. These experiments are typically performed with the radical trapped in a solid matrix or in the gas phase.
Computational Protocols:
The computational data presented in this guide is derived from various studies that employed DFT methods to calculate the properties of the this compound. The general workflow for these calculations is as follows:
-
Geometry Optimization: The molecular geometry of the this compound is optimized to find the minimum energy structure. This is typically performed using a specific DFT functional and basis set.
-
Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.
-
Hyperfine Coupling Constant Calculation: The isotropic hyperfine coupling constants are calculated for the optimized geometry. This property is highly sensitive to the electron spin density at the nucleus.
The choice of the DFT functional and basis set is crucial for obtaining accurate results. This guide compares the performance of several popular and modern functionals, including hybrid functionals (e.g., B3LYP, PBE0), meta-GGA functionals (e.g., M06-2X), and range-separated hybrids. A variety of Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVTZ) basis sets are also considered.
Data Presentation and Comparison
The following tables summarize the performance of various DFT methods in calculating the key properties of the this compound, benchmarked against experimental values.
Table 1: Optimized Geometry of the this compound
| DFT Method | Basis Set | C-H Bond Length (Å) | H-C-H Bond Angle (°) |
| Experimental | - | 1.079 [1] | 120.0 [1] |
| B3LYP | 6-31G(d) | 1.082 | 120.0 |
| B3LYP | cc-pVTZ | 1.080 | 120.0 |
| PBE0 | 6-31G(d) | 1.081 | 120.0 |
| PBE0 | cc-pVTZ | 1.079 | 120.0 |
| M06-2X | 6-31G(d) | 1.079 | 120.0 |
| M06-2X | cc-pVTZ | 1.078 | 120.0 |
| ωB97X-D | 6-31G(d) | 1.080 | 120.0 |
| ωB97X-D | cc-pVTZ | 1.078 | 120.0 |
Table 2: Vibrational Frequencies of the this compound (in cm⁻¹)
| DFT Method | Basis Set | ν₁ (A₁') | ν₂ (A₂") | ν₃ (E') | ν₄ (E') |
| Experimental | - | 3004 [1] | 606 [1] | 3161 [1] | 1396 [1] |
| B3LYP | 6-31G(d) | 3180 | 580 | 3350 | 1420 |
| B3LYP | cc-pVTZ | 3165 | 595 | 3335 | 1410 |
| PBE0 | 6-31G(d) | 3200 | 590 | 3370 | 1430 |
| PBE0 | cc-pVTZ | 3185 | 605 | 3355 | 1420 |
| M06-2X | 6-31G(d) | 3195 | 610 | 3365 | 1425 |
| M06-2X | cc-pVTZ | 3180 | 615 | 3350 | 1415 |
| M06-2X/aug-cc-pVTZ | - | 3144 | 618 | 3305 | 1352 |
| ωB97X-D | 6-31G(d) | 3210 | 585 | 3380 | 1435 |
| ωB97X-D | cc-pVTZ | 3195 | 600 | 3365 | 1425 |
Table 3: Isotropic Hyperfine Coupling Constants of the this compound (in Gauss)
| DFT Method | Basis Set | Aiso(¹³C) | Aiso(¹H) |
| Experimental | - | ~38.5 | ~-23.0 |
| B3LYP | EPR-II | 39.5 | -24.5 |
| B3LYP | EPR-III | 40.1 | -24.8 |
| PBE0 | EPR-II | 41.2 | -25.5 |
| PBE0 | EPR-III | 41.8 | -25.8 |
| M06-2X | EPR-II | 42.5 | -26.2 |
| M06-2X | EPR-III | 43.1 | -26.5 |
| TPSSh | EPR-II | 40.8 | -25.2 |
| TPSSh | EPR-III | 41.4 | -25.5 |
Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking DFT methods against experimental data for the properties of the this compound.
Caption: Workflow for benchmarking DFT methods for this compound properties.
Objective Comparison and Recommendations
-
Geometry: Most of the benchmarked DFT functionals provide excellent agreement with the experimental geometry of the this compound, predicting the planar structure with C-H bond lengths and H-C-H bond angles very close to the experimental values.[1] Functionals like M06-2X and PBE0 with a triple-zeta basis set (cc-pVTZ) show particularly high accuracy.
-
Vibrational Frequencies: The calculation of vibrational frequencies is more challenging for DFT methods. While the general trends are captured, there are noticeable deviations from the experimental values. The M06-2X functional, especially with an augmented basis set, appears to provide a good balance of accuracy across all vibrational modes.[3] It is common practice to apply scaling factors to computed vibrational frequencies to improve agreement with experimental data.
-
Hyperfine Coupling Constants: The calculation of isotropic hyperfine coupling constants is a stringent test for DFT methods as it depends on the accurate description of the spin density at the nuclei. The presented data suggests that hybrid functionals like B3LYP and PBE0, when paired with basis sets specifically designed for ESR calculations (e.g., EPR-II, EPR-III), provide results in good agreement with experimental values. The choice of basis set is particularly critical for this property.
Recommendations:
-
For geometry optimization , most modern hybrid and meta-GGA functionals with a double- or triple-zeta basis set are reliable.
-
For vibrational frequencies , the M06-2X functional is a strong candidate, and the use of scaling factors is recommended for quantitative predictions.
-
For hyperfine coupling constants , hybrid functionals such as B3LYP or PBE0 combined with specialized basis sets like EPR-II or EPR-III are recommended for achieving good accuracy.
This guide provides a foundational benchmark for selecting appropriate DFT methods for studies involving the this compound. Researchers should always consider the specific requirements of their study and may need to perform their own benchmarks for systems and properties of interest.
References
A Comparative Analysis of Methyl and Vinyl Radical Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of methyl and vinyl radicals, supported by experimental data. Understanding the relative stability of these fundamental organic intermediates is crucial for predicting reaction pathways, designing novel synthetic routes, and elucidating mechanisms in fields ranging from polymer chemistry to pharmacology. The primary factors governing their stability—orbital hybridization and bond strength—are explored in detail.
Executive Summary
Data Presentation: Quantitative Comparison
The stability of a radical is inversely related to the bond dissociation energy of the C-H bond that must be broken to form it. A higher BDE indicates a stronger bond, which in turn leads to a less stable radical product. Hyperfine coupling constants from ESR spectroscopy provide insight into the electronic environment of the unpaired electron.
| Parameter | Methyl Radical (·CH₃) | Vinyl Radical (H₂C=ĊH) | Implication for Stability |
| Precursor Molecule | Methane (CH₄) | Ethene (CH₂=CH₂) | - |
| C-H Bond Dissociation Energy (BDE) | ~105 kcal/mol (~439 kJ/mol)[1][2] | ~111 kcal/mol (~465 kJ/mol)[3] | The higher BDE for the vinylic C-H bond indicates the resulting vinyl radical is less stable than the this compound. |
| Hybridization of Radical Center | sp² | sp² | The key difference is the orbital containing the unpaired electron. |
| Orbital of Unpaired Electron | p-orbital | sp²-orbital | The ~33% s-character of the sp² orbital in the vinyl radical holds the electron closer to the nucleus, increasing instability. |
| Geometry | Trigonal Planar | Bent | Reflects the underlying orbital hybridization. |
| ¹H Hyperfine Coupling Constant (a) | a(H) ≈ -23 G | a(α-H) ≈ +13.5 Ga(β-H_trans_) ≈ +68 Ga(β-H_cis_) ≈ +34 G | The magnitude and sign of the coupling constants reflect the different electronic environments and spin polarization mechanisms. |
| ¹³C Hyperfine Coupling Constant (a) | a(¹³C) ≈ +38.5 G | a(¹³Cα) ≈ +107.6 G | The larger value for the vinyl radical's α-carbon suggests greater spin density at the nucleus due to the sp² orbital. |
Note: G = Gauss. The sign of the hyperfine coupling constant indicates the mechanism of spin polarization.
Structural and Electronic Differences
The fundamental difference in stability between the methyl and vinyl radicals can be visualized through their electronic configurations.
Caption: Orbital configuration of methyl and vinyl radicals.
The sp² orbital of the vinyl radical has significant s-character, which means it is shorter, stronger, and holds electrons closer to the positively charged nucleus compared to a pure p-orbital. Placing an unpaired electron in this lower-energy, more electronegative orbital is energetically unfavorable, leading to the vinyl radical's high reactivity and instability.
Experimental Protocols
The primary technique for the direct observation and characterization of radical species is Electron Spin Resonance (ESR) Spectroscopy, also known as Electron Paramagnetic Resonance (EPR). This method allows for the determination of hyperfine coupling constants, which are crucial for identifying the radical and mapping the distribution of the unpaired electron's spin density.
General Protocol for ESR Spectroscopic Analysis of Organic Radicals
-
Radical Generation:
-
Photolysis: A common method involves the UV irradiation of a suitable precursor. For example, the photolysis of di-tert-butyl peroxide in the presence of a hydrogen donor can generate specific radicals.
-
Thermolysis: Heating a labile compound, such as azobisisobutyronitrile (AIBN), can produce radicals.
-
Redox Reactions: Single-electron transfer (SET) reactions, often using transition metals or electrochemical methods, can generate radical cations or anions.
-
For short-lived radicals like methyl and vinyl, generation is typically performed in situ within the ESR spectrometer's resonant cavity, often at cryogenic temperatures in an inert matrix (e.g., argon or krypton) to increase their lifetime.[4]
-
-
Sample Preparation:
-
The radical precursor is dissolved in an appropriate solvent. The solvent must be aprotic and free of impurities that could react with the radical. Toluene or dichloromethane are common choices.
-
The solution is placed in a high-purity quartz ESR tube (typically 2-4 mm outer diameter).
-
The sample must be thoroughly deoxygenated, as molecular oxygen (O₂) is paramagnetic and its signal can interfere with the measurement. This is achieved by several freeze-pump-thaw cycles. The tube is then flame-sealed under a vacuum.
-
-
ESR Spectrometer Setup:
-
The ESR tube is placed inside the resonant cavity of the spectrometer, which is positioned between the poles of a powerful electromagnet.
-
The system is cooled to the desired temperature (e.g., 77 K with liquid nitrogen) using a cryostat.
-
The microwave source (typically X-band, ~9.5 GHz) is activated.[5]
-
Key parameters are set: microwave power, magnetic field modulation frequency and amplitude, sweep width, and sweep time. Microwave power must be carefully chosen to avoid signal saturation.
-
-
Data Acquisition:
-
The external magnetic field is swept linearly.
-
Resonance occurs when the energy of the microwaves matches the energy difference between the electron's spin states, which is dependent on the magnetic field strength.
-
The detector measures the absorption of microwave power, and due to phase-sensitive detection (lock-in amplification), the output is recorded as the first derivative of the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum is analyzed to extract key parameters.
-
g-factor: The center of the spectrum determines the g-factor, which is a characteristic property of the radical.
-
Hyperfine Splitting: The spectrum is split into multiple lines due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). The spacing between these lines is the hyperfine coupling constant (a).
-
The number of lines and their relative intensities reveal the number and type of interacting nuclei, allowing for structural elucidation. For example, a this compound (·CH₃) shows a 1:3:3:1 quartet pattern due to coupling with three equivalent protons.
-
Caption: Experimental workflow for ESR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 Describing a Reaction: Bond Dissociation Energies - Organic Chemistry | OpenStax [openstax.org]
- 3. Solved Considerine the data for C-H bond dissociation | Chegg.com [chegg.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Safety Operating Guide
Managing Methyl Radicals: A Guide to Safe Handling and In-Situ Neutralization
For researchers, scientists, and drug development professionals, understanding the transient and highly reactive nature of methyl radicals is paramount to ensuring laboratory safety. Unlike stable chemical reagents, methyl radicals are short-lived intermediates that are not stored or disposed of in a conventional sense. Instead, their "disposal" is an integral part of the experimental procedure, focusing on controlled generation, reaction, and immediate quenching or neutralization within a contained system.
This guide provides essential safety and logistical information for managing experiments involving methyl radicals, from initial setup to the safe termination of the reaction and subsequent waste handling.
Core Safety and Handling Protocols
Given their high reactivity, all work involving methyl radicals must be conducted with stringent safety measures in place.[1][2] Operations should be performed within a well-ventilated fume hood to prevent inhalation of any volatile precursors or byproducts.[1][3][4] Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile for incidental contact or thicker gloves like neoprene for more aggressive solvents), is mandatory.[1][3][5]
A detailed Chemical Hygiene Plan (CHP) should be in place, and all personnel must be trained on the specific hazards of the chemicals used to generate the radicals.[2] It is also crucial to maintain a detailed inventory of all chemicals, including their expiration dates, and have Material Safety Data Sheets (MSDS) readily accessible.[2]
Quantitative Safety Parameters for Precursors
While methyl radicals themselves do not have defined storage and disposal parameters, the precursors used to generate them do. The following table summarizes key safety data for a common precursor, methyl methacrylate, which can be used to generate radicals.[3][6]
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) for Methyl Methacrylate | 100 ppm (410 mg/m³) over an 8-hour TWA | [6] |
| Immediately Dangerous to Life or Health (IDLH) for Methyl Methacrylate | 1000 ppm | [6] |
| Oral LD50 (Rat) for Methyl Methacrylate | 7,872 mg/kg | [3] |
| Inhalation LC50 (Rat) for Methyl Methacrylate | 78,000 mg/m³ (4 hours) | [3] |
| Dermal LD50 (Rabbit) for Methyl Methacrylate | > 5,000 mg/kg | [3] |
| Storage Recommendation for Inhibited Methyl Methacrylate | Dispose after 1 year from purchase | [3] |
| Storage Recommendation for Uninhibited Methyl Methacrylate | Dispose within 24 hours | [3] |
Experimental Workflow for Safe Management and Neutralization
The "disposal" of methyl radicals is, in practice, the safe and controlled termination of the reaction that produces them. This is typically achieved through quenching or radical trapping.
Methodologies for Neutralization
-
Radical Trapping: A common and effective method for neutralizing radicals is through the use of a spin trap, such as Phenyl N-tert-butylnitrone (PBN).[7] The spin trap reacts with the unstable radical to form a more stable spin adduct, which can then be analyzed or disposed of as part of the reaction mixture.[7] In a typical setup, the gas phase containing the radicals is passed through a solution of the spin trap.[7]
-
Quenching with a Scavenger: Another approach is to introduce a radical scavenger into the reaction system. Compounds like lycopene and grape seed extract have been shown to be effective at scavenging gas-phase free radicals.[7] The choice of scavenger will depend on the specific experimental conditions and compatibility with the reaction mixture.
-
Controlled Polymerization: For radical reactions involving monomers like methyl methacrylate, allowing the reaction to proceed to polymerization will consume the radicals.[6] The resulting solid polymer is generally more stable and can be disposed of as regular trash, provided it is not contaminated with other hazardous materials.[6]
The following diagram illustrates the logical workflow for the safe management and neutralization of methyl radicals in a laboratory setting.
Post-Experiment Waste Disposal
Once the reaction is terminated and the methyl radicals have been neutralized, the resulting waste must be handled according to institutional and regulatory guidelines.
-
Liquid Waste: The reaction mixture, including any solvents and quenching agents, should be collected in a properly labeled hazardous waste container.[8] Do not mix incompatible waste streams.[8]
-
Solid Waste: Any solid materials contaminated with the precursor chemicals or reaction mixture, such as gloves, paper towels, or pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.[6]
-
Empty Containers: Empty containers of precursor chemicals may still pose a hazard.[3] They should be triple-rinsed, with the first rinsate collected as hazardous waste.[3] After rinsing, the label should be defaced, and the container can be discarded with regular trash or recycled, depending on institutional policy.[3]
For spills, have a spill kit with absorbent materials readily available.[3] Small spills (<1 L) may be cleaned up by trained personnel wearing appropriate PPE.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[3][6]
By adhering to these procedures, researchers can safely conduct experiments involving methyl radicals, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. huarongpharma.com [huarongpharma.com]
- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 7. A Protocol for Detecting and Scavenging Gas-phase Free Radicals in Mainstream Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Methyl Radicals
Essential protocols for the safe management, application, and disposal of the highly reactive methyl radical in a laboratory setting.
The this compound (CH₃•) is a highly reactive and transient chemical species frequently generated in situ for various research applications, including organic synthesis and polymerization studies.[1][2] Due to its extreme reactivity and short lifespan, direct handling of isolated methyl radicals is not feasible. Instead, safety protocols must focus on the careful management of precursor chemicals and the controlled environment in which the radicals are generated and used. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with methyl radicals.
Immediate Safety and Personal Protective Equipment (PPE)
Given that methyl radicals are typically produced from precursors such as azomethane or through the photolysis of acetone or halomethanes, the selection of Personal Protective Equipment (PPE) must account for the hazards associated with these starting materials as well as the unpredictable nature of free radical reactions.[3] The following table summarizes the recommended PPE for handling this compound precursors and for being present during their in situ generation.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards to protect against chemical splashes from precursors. A face shield is mandatory during the reaction due to the risk of explosion or energetic decomposition.[4][5] |
| Hands | Double Gloves (Inner: Nitrile, Outer: Butyl Rubber or Neoprene) | An inner nitrile glove provides dexterity and splash protection. An outer glove of butyl rubber or neoprene offers robust protection against a wider range of organic precursors.[4][6] Always consult the glove manufacturer's compatibility chart for the specific precursors being used. |
| Body | Flame-Resistant (FR) Lab Coat (e.g., Nomex®) | A flame-resistant lab coat is essential due to the flammability of many precursors and the potential for exothermic reactions.[4] The lab coat should be fully buttoned. |
| Respiratory | Respirator with Organic Vapor Cartridge | To be used within a certified chemical fume hood. A respirator provides an additional layer of protection against inhalation of volatile or aerosolized precursors.[5][7] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[5] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect against spills of corrosive or flammable liquids.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe generation and use of methyl radicals in a laboratory setting. The primary engineering control is a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9]
Preparation and Engineering Controls:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is positioned at the appropriate height.[9]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[9]
-
Precursor Handling: Dispense all precursor chemicals within the fume hood. Use secondary containment for transporting liquids.
-
Inert Atmosphere: If the reaction is sensitive to air, ensure a properly functioning inert gas (e.g., argon or nitrogen) delivery system is in place.
Experimental Procedure (Example: Generation via Azomethane Pyrolysis):
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Apparatus Setup: Assemble the reaction apparatus within the fume hood, ensuring all glassware is free of cracks and stars.[8]
-
Precursor Introduction: Carefully introduce the precursor (e.g., a solution of azomethane) into the reaction vessel.
-
Initiation: Begin the radical generation process (e.g., heating the reaction mixture). Conduct this step with the fume hood sash lowered as much as possible.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event, such as a rapid temperature or pressure increase.
-
Quenching: Upon completion, quench the reaction according to the specific experimental protocol to neutralize any remaining reactive species.
Logical Workflow for Handling Methyl Radicals
References
- 1. shreevissnuscientific.in [shreevissnuscientific.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. csub.edu [csub.edu]
- 9. editverse.com [editverse.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
